molecular formula C4H13N5O2 B15604991 DETA NONOate

DETA NONOate

货号: B15604991
分子量: 163.18 g/mol
InChI 键: YNRCBOXEDICOIX-VQHVLOKHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

DETA NONOate is a useful research compound. Its molecular formula is C4H13N5O2 and its molecular weight is 163.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C4H13N5O2

分子量

163.18 g/mol

IUPAC 名称

(E)-[bis(2-aminoethyl)amino]-hydroxyimino-oxidoazanium

InChI

InChI=1S/C4H13N5O2/c5-1-3-8(4-2-6)9(11)7-10/h10H,1-6H2/b9-7+

InChI 键

YNRCBOXEDICOIX-VQHVLOKHSA-N

产品来源

United States

Foundational & Exploratory

Mechanism of Nitric Oxide Release from DETA/NONOate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the core mechanism by which (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate (DETA/NONOate) releases nitric oxide (NO). DETA/NONOate is a member of the diazeniumdiolate (NONOate) class of compounds, which are widely utilized in biomedical research as reliable NO donors.[1][2] Its popularity stems from its predictable, slow, and sustained release of NO under physiological conditions, mimicking endogenous NO production.[1][3][4]

Core Mechanism of Decomposition and Nitric Oxide Release

The release of nitric oxide from DETA/NONOate is not an enzymatic process but rather a spontaneous, first-order chemical decomposition that is fundamentally dependent on protonation.[1][5][6] The core structure of a NONOate features the [N(O)NO]⁻ functional group attached to a nucleophile, which for DETA/NONOate is the diethylenetriamine (B155796) (DETA) backbone.[7][8]

The process can be summarized in the following key steps:

  • Stability in Alkaline Conditions : DETA/NONOate is stable as a solid and in alkaline aqueous solutions (e.g., 0.01 M NaOH).[5][6] In this state, the diazeniumdiolate group remains in its anionic form, [N(O)NO]⁻, and decomposition is negligible.

  • Initiation by Protonation : The release of NO is triggered when the compound is introduced into an aqueous environment at neutral or acidic pH.[1][7] Protons (H⁺) in the solution protonate the [N(O)NO]⁻ group. While protonation can occur on the oxygen atoms, it is a minor tautomer that leads to the subsequent bond cleavage.[9]

  • Spontaneous Decomposition : The resulting protonated intermediate is unstable and rapidly undergoes heterolytic N-N bond cleavage.

  • Release of Products : This cleavage results in the liberation of two molecules of nitric oxide (NO) and the regeneration of the parent amine, diethylenetriamine.[1][5] A key advantage of NONOates is that, following NO release, the only other metabolite is the original amine.[1][5]

G cluster_0 DETA/NONOate Decomposition Pathway DETA_NONOate DETA-NH-[N(O)NO]⁻ (Stable Anion in Alkaline pH) Protonation + H⁺ (Addition to Buffer, pH ≤ 7.4) DETA_NONOate->Protonation Intermediate DETA-NH-[N(OH)NO] (Unstable Protonated Intermediate) Protonation->Intermediate Decomposition Spontaneous N-N Bond Cleavage Intermediate->Decomposition Products 2 NO (Nitric Oxide) + DETA-NH₂ (Parent Amine) Decomposition->Products

Figure 1: Chemical pathway of NO release from DETA/NONOate.

Quantitative Data on DETA/NONOate Decomposition

The kinetics of NO release from DETA/NONOate are well-characterized, making it a predictable tool for delivering specific doses of NO over extended periods.

Table 1: Half-Life of DETA/NONOate

Temperature pH Half-Life (t½)
37°C 7.4 20 hours[1][6][10]

| 22-25°C | 7.4 | 56 hours[1][6] |

Table 2: Stoichiometry of Nitric Oxide Release

Compound Moles of NO Released per Mole of Compound

| DETA/NONOate | 2.0[1][5][6] |

Factors Influencing the Rate of NO Release

The rate of decomposition and subsequent NO release is highly dependent on environmental factors, which allows for precise control in experimental settings.[1][8]

  • pH : The concentration of protons is the primary driver of decomposition. A lower pH (higher proton concentration) results in a faster rate of NO release.[7][10] The decomposition is nearly instantaneous at a pH of 5.[6]

  • Temperature : The decomposition process is temperature-dependent.[1][8] Increasing the temperature accelerates the rate of NO release. The activation energy for the decomposition of similar NONOates is approximately 100 kJ/mol.[11][12]

G Factors Modulating NO Release Rate DETA DETA/NONOate Solution Rate Rate of NO Release DETA->Rate Decomposes to release NO pH pH pH->Rate influences Decrease_pH Decrease (Acidic) Temp Temperature Temp->Rate influences Increase_Temp Increase Increase_Rate Increases

Figure 2: Relationship between key factors and the rate of NO release.

Experimental Protocols

Accurate preparation, handling, and measurement are critical for obtaining reliable results with DETA/NONOate.

DETA/NONOate crystals are sensitive to moisture and should be handled in a dry environment if possible.[6]

  • Stock Solution Preparation (Alkaline) : To create a stable stock solution, dissolve solid DETA/NONOate in 0.01 M sodium hydroxide (B78521) (NaOH).[6] A common concentration for a stock solution is 100 mM, which can be prepared by adding 10 mg of DETA/NONOate to 610 µL of 10 mM NaOH.[13][14] These alkaline solutions are stable and can be stored at 0°C for up to 24 hours.[6]

  • Initiation of NO Release : To begin the release of NO, dilute an aliquot of the alkaline stock solution into an excess of buffer at the desired experimental pH (typically pH 7.0-7.4).[6] The final concentration will depend on the required NO flux for the specific application.

  • Monitoring Decomposition : The decomposition of the NONOate can be monitored spectrophotometrically by observing the decrease in absorbance at approximately 252 nm.[6][15]

The Griess assay is a widely used colorimetric method that indirectly measures NO release by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻).[16]

  • Principle : The Griess reaction is a two-step diazotization process.[16][17] First, under acidic conditions, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt. Second, this salt couples with N-(1-naphthyl)ethylenediamine (NED) to produce a colored azo compound that absorbs light at approximately 540 nm.[17]

  • Procedure :

    • Prepare a sodium nitrite standard curve (e.g., 1-100 µM) in the same buffer as the samples.

    • Collect aliquots of the DETA/NONOate solution at various time points.

    • Add the Griess Reagent (a mixture of sulfanilamide, NED, and acid) to both standards and samples.[17]

    • Incubate at room temperature for 10-15 minutes, protected from light.[17]

    • Measure the absorbance of the solution at 540 nm using a spectrophotometer or plate reader.

    • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Chemiluminescence detection is the most sensitive method for real-time, direct measurement of NO gas.[14][18]

  • Principle : This technique is based on the gas-phase reaction between nitric oxide and ozone (O₃). This reaction produces nitrogen dioxide in an excited state (NO₂*), which then decays to its ground state by emitting a photon of light.[18] The intensity of the emitted light is directly proportional to the NO concentration.

  • Procedure :

    • A solution of DETA/NONOate in buffer is placed in a sealed reaction chamber (purge vessel).[13]

    • The solution is continuously purged with an inert gas (e.g., nitrogen or argon), which carries the released NO gas out of the liquid phase.[13]

    • The gas stream is directed into a chemiluminescence NO analyzer, where it mixes with ozone.

    • A photomultiplier tube detects the light emitted, generating a real-time signal that corresponds to the rate of NO release.

G Experimental Workflow: Griess Assay for NO Quantification cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare DETA/NONOate in physiological buffer (pH 7.4) C 3. Incubate at 37°C Collect samples at time points A->C B 2. Prepare NaNO₂ Standards (e.g., 1-100 µM) D 4. Add Griess Reagent to samples and standards B->D C->D E 5. Incubate 15 min in dark at room temp. D->E F 6. Measure Absorbance at 540 nm E->F G 7. Plot Standard Curve (Absorbance vs. [NaNO₂]) F->G H 8. Calculate NO₂⁻ Concentration in samples G->H

Figure 3: Workflow for indirect quantification of NO release using the Griess Assay.

Conclusion

DETA/NONOate serves as an invaluable tool in nitric oxide research due to its well-defined and predictable mechanism of NO release. Its decomposition is a spontaneous, pH- and temperature-dependent process that follows first-order kinetics, liberating two moles of NO per mole of the parent compound. By understanding the core principles of its activation via protonation and the quantitative factors influencing its half-life, researchers can precisely control the delivery of nitric oxide to biological systems, enabling detailed investigations into the multifaceted roles of NO in physiology and pathology.

References

An In-depth Technical Guide to DETA NONOate: Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of DETA NONOate, a widely used nitric oxide (NO) donor in biomedical research.

Chemical Properties

This compound, also known as (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate or NOC-18, is a diazeniumdiolate compound valued for its slow and predictable release of nitric oxide in aqueous solutions.[1][2][3] Its chemical and physical properties are summarized below.

Table 1: General and Physicochemical Properties of this compound

PropertyValueReferences
IUPAC Name (Z)-[bis(2-aminoethyl)amino]-hydroxyimino-oxidoazanium[4]
Synonyms NOC-18, Diethylamine NONOate, Diethylenetriamine (B155796) NONOate[1][2][3]
CAS Number 146724-94-9[1][2][3][4][5][6]
Molecular Formula C₄H₁₃N₅O₂[1][3][4][6]
Molecular Weight 163.18 g/mol [1][4]
Appearance White to off-white crystalline solid[7][8]
Purity >98%[4]
UV Absorbance (λmax) 252 nm[3][9]
Molar Extinction Coefficient (ε) 7,640 M⁻¹cm⁻¹[9]

1.1. Solubility and Stability

This compound is soluble in water and aqueous buffers.[1][3][4] Its solubility in water can be enhanced by adjusting the pH to 9 with NaOH.[1] It is also soluble in ethanol.[10]

The solid compound is sensitive to air, light, and moisture and should be stored under desiccating conditions in the dark at -20°C.[4][8] For long-term storage, it is recommended to keep it sealed at -80°C, where it can be stable for at least one year.[11] Aqueous solutions of this compound are unstable and should be prepared fresh before use.[11][12]

1.2. Nitric Oxide Release Kinetics

This compound belongs to the class of diazeniumdiolates (NONOates), which spontaneously decompose in aqueous solutions to release nitric oxide (NO).[13][14] This decomposition is a pH-dependent, first-order process.[3][13] In acidic conditions (pH 5.0), the decomposition is nearly instantaneous.[5][14] The compound is more stable in alkaline solutions (pH > 8.0).[14]

One mole of this compound liberates two moles of NO upon decomposition.[3][5][13] This slow and prolonged release profile makes it a valuable tool for studies requiring sustained NO exposure.

Table 2: Half-life of this compound in 0.1M Phosphate (B84403) Buffer (pH 7.4)

TemperatureHalf-life (t₁/₂)References
37°C20 hours[3][5][13]
22-25°C56 hours[3][5][13]

Synthesis of Diazeniumdiolates (NONOates)

The synthesis of diazeniumdiolates involves the reaction of an amine with nitric oxide gas under specific conditions. While recent advancements have focused on developing safer and more scalable methods, the fundamental principle remains the same.[15][16][17]

2.1. General Synthesis Principle

NONOates are typically synthesized by exposing a primary or secondary amine to high pressures of nitric oxide in the presence of a base.[18] The reaction proceeds via the bimolecular addition of two NO molecules to a nucleophile, such as an amine.[19]

G General Synthesis of Diazeniumdiolates cluster_reactants Reactants amine Amine (R₂NH) product Diazeniumdiolate [R₂N(NO)₂]⁻ amine->product + 2 NO + Base no Nitric Oxide (NO) no->product base Base (e.g., NaOMe, Ca(OH)₂) base->product

Caption: General reaction scheme for the synthesis of a diazeniumdiolate.

2.2. Experimental Protocol: Synthesis of Diazeniumdiolate Calcium Salt

Recent literature highlights a safer and more scalable method for synthesizing diazeniumdiolates using calcium hydroxide (B78521) in water, which avoids flammable solvents and hazardous conditions associated with older methods.[15][16]

Objective: To synthesize a diazeniumdiolate salt using a safer, water-based methodology.

Materials:

  • Starting amine (e.g., diethylenetriamine for this compound)

  • Calcium hydroxide (Ca(OH)₂)

  • Nitric oxide (NO) gas

  • Deionized water

  • Reaction vessel suitable for high-pressure gas reactions

  • Magnetic stirrer

  • Filtration apparatus

Methodology:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve the starting amine and calcium hydroxide in deionized water.

  • Purging: Purge the vessel with an inert gas (e.g., argon or nitrogen) to remove oxygen.

  • Reaction with NO: Pressurize the vessel with nitric oxide gas. The reaction is typically carried out at a controlled temperature (e.g., room temperature or below).[19]

  • Monitoring: Monitor the reaction progress by observing the pressure drop of the NO gas.

  • Isolation: Once the reaction is complete, vent the excess NO gas safely. The resulting diazeniumdiolate calcium salt, which is often a precipitate, can be isolated by filtration.

  • Purification: The crude product can be washed with a suitable solvent (e.g., methanol) and recrystallized if necessary to achieve higher purity.[19]

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR and HPLC.

Note: The synthesis of diazeniumdiolates involves high-pressure nitric oxide gas and can be hazardous. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Biological Activity and Signaling Pathways

As an NO donor, this compound is used to study the diverse physiological and pathophysiological roles of nitric oxide.[1][7][13] NO is a critical signaling molecule involved in processes such as vasodilation, neurotransmission, and immune response.[13]

3.1. The sGC-cGMP Signaling Pathway

The primary signaling pathway activated by NO is the soluble guanylate cyclase (sGC) pathway.

G Canonical NO Signaling Pathway DETA This compound NO Nitric Oxide (NO) DETA->NO Spontaneous Decomposition sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds to Heme Iron sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP GTP GTP GTP->cGMP Catalyzed by Active sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates response Physiological Responses (e.g., Vasodilation) PKG->response

Caption: The NO/sGC/cGMP signaling cascade initiated by this compound.

This compound decomposes to release NO, which diffuses across cell membranes and binds to the heme group of soluble guanylate cyclase (sGC), activating the enzyme.[13] Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[20] cGMP then acts as a second messenger, activating downstream targets like Protein Kinase G (PKG) to elicit various physiological responses, including smooth muscle relaxation (vasodilation).[20]

3.2. Other Biological Effects

  • Cardioprotection: At low concentrations (1 µM), this compound has been shown to reduce mitochondrial damage from ischemia/reperfusion injury and prevent apoptosis.[1][7]

  • Vascular Remodeling: It can inhibit the expression of matrix metalloproteinase-9 (MMP-9), suggesting a role in preventing vessel wall remodeling in conditions like aortic aneurysms.[13][20]

  • Neurobiology: It can activate inward currents in neurons and has been observed to have nociceptive effects in animal models.[1][7]

Experimental Methodologies

4.1. Protocol: Measurement of NO Release via UV-Vis Spectrophotometry

The decomposition of this compound and subsequent NO release can be monitored by measuring the decrease in its characteristic UV absorbance.

Objective: To determine the rate of NO release by monitoring the decomposition of this compound.

Materials:

  • This compound

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of this compound in a basic buffer (e.g., 10 mM NaOH) where it is stable.

  • Reaction Mixture: Dilute the stock solution into a pre-warmed phosphate buffer (pH 7.4, 37°C) directly in a quartz cuvette to a final concentration that gives a measurable absorbance at 252 nm.

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 252 nm over time.

  • Data Analysis: The concentration of this compound at any given time can be calculated using the Beer-Lambert law (A = εcl). The first-order rate constant (k) and the half-life (t₁/₂ = 0.693/k) of decomposition can be determined by plotting the natural logarithm of the absorbance versus time.

G Workflow for Measuring NO Release prep_stock Prepare this compound Stock Solution (pH > 8) mix Dilute Stock into Buffer in Cuvette prep_stock->mix prep_buffer Prepare & Pre-warm Phosphate Buffer (pH 7.4) prep_buffer->mix measure Measure Absorbance at 252 nm Over Time mix->measure analyze Calculate Rate Constant (k) and Half-life (t₁/₂) measure->analyze

Caption: Experimental workflow for monitoring this compound decomposition.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of DETA NONOate

Introduction

(Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate, commonly known as this compound or NOC-18, is a member of the diazeniumdiolate (NONOate) class of compounds.[1] These molecules are widely utilized in biomedical research as exogenous nitric oxide (NO) donors.[2][3] this compound is particularly distinguished by its slow, prolonged, and pH-dependent release of nitric oxide, making it an invaluable tool for studying the long-term effects of NO in various biological systems.[4][5] It spontaneously decomposes in aqueous solutions under physiological conditions to liberate two moles of NO per mole of the parent compound, with diethylenetriamine (B155796) (DETA) as a non-toxic byproduct.[4][6][7] This predictable and sustained NO release profile allows for consistent and reproducible experimental conditions.[8]

Pharmacokinetics and Physicochemical Properties

The pharmacokinetic profile of this compound is dominated by its chemical decomposition and subsequent release of nitric oxide. Unlike traditional drugs, its systemic absorption, distribution, metabolism, and excretion (ADME) profile is less characterized; its utility lies in its function as a localized or systemic NO donor. The primary determinant of its biological action is the rate and duration of NO release, which is governed by temperature and pH.[5][9]

Decomposition and NO Release

This compound decomposition is a pH-dependent, first-order process.[7] The compound is relatively stable in solutions with a basic pH but readily releases NO in the presence of protons under physiological conditions (pH 7.4).[5] The rate of NO release increases as the pH decreases.[9]

Quantitative Pharmacokinetic Data

The key quantitative parameters for this compound relate to its stability and NO-releasing capacity. These are summarized in the table below.

ParameterValueConditionsSource(s)
Half-life (t½) 20 hours37°C, pH 7.4[6][7]
56 hours22-25°C, pH 7.4[6][7]
NO Release Stoichiometry 2 moles NO / 1 mole this compoundAqueous solution[6][7]
Molecular Weight 163.18 g/mol -[3]
Chemical Formula C₄H₁₃N₅O₂-[7]
Solubility >100 mg/mLAqueous buffers[7][10]
Breakdown Products Nitric Oxide (NO), Diethylenetriamine (DETA)Aqueous solution[4]

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

Pharmacodynamics

The pharmacodynamic effects of this compound are almost exclusively mediated by the nitric oxide it releases.[11] NO is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[5][8]

Primary Mechanism of Action: The sGC-cGMP Pathway

The canonical signaling pathway for NO involves the activation of soluble guanylate cyclase (sGC).[8] NO binds to the heme moiety of sGC, inducing a conformational change that catalyzes the conversion of guanosine-5'-triphosphate (GTP) to cyclic guanosine (B1672433) monophosphate (cGMP).[5][8] Elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), which phosphorylates various downstream targets to elicit cellular responses such as smooth muscle relaxation (vasodilation).[5][12]

DETA_NONOate_Signaling_Pathway cluster_0 Extracellular cluster_1 Intracellular DETA This compound sGC Soluble Guanylate Cyclase (sGC) DETA->sGC Releases NO cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Physiological Responses (e.g., Vasodilation) PKG->Response Phosphorylates Targets

Caption: Canonical signaling pathway of this compound via nitric oxide release and cGMP activation.

Cardiovascular and Hemodynamic Effects

This compound is a potent vasodilator and hypotensive agent. In vivo studies demonstrate its ability to significantly lower blood pressure in both normotensive and hypertensive models.[1]

ParameterBaseline (Mean ± SEM)Post-DETA NONOate (Mean ± SEM)% Change
Systolic Blood Pressure (Normotensive) 123 ± 1 mmHg74 ± 4 mmHg-40%
Diastolic Blood Pressure (Normotensive) 95 ± 3 mmHg46 ± 4 mmHg-52%
Heart Rate (Normotensive) --+32%
Systolic Blood Pressure (Hypertensive) 137 ± 16 mmHg92 ± 11 mmHg-32%
Diastolic Blood Pressure (Hypertensive) 108 ± 12 mmHg68 ± 10 mmHg-35%
Heart Rate (Hypertensive) --+18%

Table 2: In Vivo Hemodynamic Effects of this compound in Mice (60 mg/kg i.p.) [1]

In vitro studies using isolated human internal mammary artery segments have confirmed its significant relaxatory effect, which is more potent and sustained compared to other vasodilators like papaverine.[13]

Cellular Effects: Cell Cycle Arrest and Anticancer Potential

This compound has been shown to induce cytostasis in cancer cells by arresting them in the G1 phase of the cell cycle.[14] This effect is mediated by the NO-dependent downregulation of key cell cycle regulatory proteins.

ProteinEffect ObservedConsequenceSource
Cyclin D1 Down-regulationPrevents G1/S phase transition[14]
Retinoblastoma Protein (pRb) HypophosphorylationRemains active, inhibiting E2F transcription factors[14]

Table 3: Effect of 1 mM this compound on Cell Cycle Regulators in MDA-MB-231 Breast Cancer Cells [14]

Cell_Cycle_Arrest_Pathway DETA This compound NO Nitric Oxide (NO) DETA->NO Releases CyclinD1 Cyclin D1 Expression NO->CyclinD1 Down-regulates pRb pRb Phosphorylation NO->pRb Inhibits G1_Arrest G1 Phase Cell Cycle Arrest CyclinD1->G1_Arrest Leads to pRb->G1_Arrest Leads to

Caption: Pathway of this compound-induced G1 cell cycle arrest in cancer cells.

Neurological Effects

In the nervous system, this compound exhibits dual effects. At low concentrations (1-10 µM), it provides neuroprotection against oxidative stress-induced cell death, an effect mediated by the sGC-cGMP-PKG pathway.[12] However, at high concentrations (100 µM–10 mM), it can directly activate cation-selective channels in neurons, causing an inward current that is independent of NO release.[4] This highlights the need for caution when interpreting results from studies using high concentrations of the donor.[4]

Experimental Methodologies

Accurate assessment of the pharmacokinetics and pharmacodynamics of this compound relies on robust experimental protocols.

Quantification of Nitric Oxide Release

Protocol: Amperometric Detection of NO This method provides real-time measurement of NO release.

  • Preparation: A stock solution of this compound is prepared in deoxygenated 0.01 M NaOH to prevent premature decomposition.[15]

  • Electrochemical Cell: The experiment is conducted in a N₂-blanketed electrochemical cell containing a physiological buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4).[15]

  • Measurement: An NO-sensitive microelectrode (e.g., platinized carbon fiber) is poised at an oxidative potential (e.g., +650 mV).[15]

  • Initiation: The this compound stock solution is injected into the cell via an airtight syringe.

  • Data Acquisition: The resulting current, which is proportional to the NO concentration, is recorded over time. The data can be compared to theoretical models of NO release and reaction with oxygen.[15]

Experimental_Workflow_NO_Quantification Step1 Prepare this compound Stock in 0.01M NaOH Step3 Inject into N₂-blanketed Electrochemical Cell (pH 7.4) Step1->Step3 Step2 Calibrate NO-sensitive Microelectrode Step4 Record Amperometric Current vs. Time Step2->Step4 Step3->Step4 Step5 Calculate NO Concentration Step4->Step5

Caption: Experimental workflow for the amperometric quantification of NO release from this compound.

In Vivo Hemodynamic Assessment in Mice

Protocol:

  • Animal Model: Male Swiss Outbred mice are used.[1]

  • Surgical Implantation: Animals are surgically implanted with telemetric blood pressure devices (e.g., TA11PA-C20) for continuous monitoring of blood pressure and heart rate. A recovery period of 7-10 days is allowed.[1]

  • Baseline Measurement: Baseline hemodynamic parameters are recorded while animals receive saline injections.[1]

  • Drug Administration: this compound is administered intraperitoneally (i.p.) at a dose of 60 mg/kg. A control group receives the inactive metabolite, diethylenetriamine.[1]

  • Monitoring: Blood pressure and heart rate are monitored continuously, with peak effects typically observed within the first 80 minutes post-injection.[1]

  • Hypertension Model (Optional): Hypertension can be induced with agents like adrenocorticotrophic hormone (ACTH) before re-challenging with this compound to assess its effects in a hypertensive state.[1]

In Vitro Vasodilation Assay

Protocol:

  • Tissue Preparation: Segments of human internal mammary artery are obtained from patients undergoing coronary artery bypass grafting, with ethical approval and consent.[13]

  • Mounting: Vascular rings (2-3 mm) are mounted in organ bath chambers filled with Krebs solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Contraction: After an equilibration period, the arterial rings are pre-contracted with an α1-adrenergic agonist like phenylephrine (B352888) to achieve a stable contractile tone.[13]

  • Relaxation Response: Cumulative concentrations of this compound are added to the bath, and the resulting relaxation is recorded as a percentage of the pre-contraction tone.

  • Data Analysis: Dose-response curves are generated, and parameters such as EC₅₀ (the concentration causing 50% of the maximal relaxation) are calculated.[13]

Cell-Based Assays

Protocol: Cell Cycle Analysis by Flow Cytometry (FACS)

  • Cell Culture: Human breast cancer cells (e.g., MDA-MB-231) are cultured in appropriate media.[14]

  • Treatment: Cells are treated with a specific concentration of this compound (e.g., 1 mM) for a defined period (e.g., 48 hours). A control group remains untreated.[14]

  • Cell Harvest and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol (B145695) (e.g., 70%) to permeabilize the cell membrane.

  • Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • FACS Analysis: The DNA content of individual cells is analyzed using a flow cytometer. The distribution of cells in the G1, S, and G2/M phases of the cell cycle is quantified based on fluorescence intensity.[14]

References

An In-depth Technical Guide to the Cellular Uptake and Metabolism of DETA NONOate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular uptake, metabolism, and downstream effects of the nitric oxide (NO) donor, DETA NONOate. It is designed to be a technical resource, offering quantitative data, detailed experimental protocols, and visualizations of key pathways to aid in research and drug development.

Introduction

(Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate, commonly known as this compound or NOC-18, is a widely used nitric oxide (NO) donor in biomedical research. Its popularity stems from its spontaneous and pH-dependent decomposition to release two molecules of NO, with a relatively long half-life, making it suitable for studies requiring sustained NO exposure.[1][2] Understanding its cellular uptake and metabolic fate is crucial for interpreting experimental results and for its potential therapeutic applications.

Physicochemical Properties and Decomposition Kinetics

This compound is a water-soluble compound that spontaneously decomposes in aqueous solutions to release nitric oxide and diethylenetriamine (B155796) (DETA).[2] The rate of decomposition is pH-dependent, with a faster release at lower pH.

Table 1: Decomposition Kinetics of this compound

ParameterValueConditionsReference(s)
Half-life (t½) ~20 hours37°C, pH 7.4[2]
~56 hours22-25°C, pH 7.4[1]
NO molecules released per molecule of this compound ~2Physiological pH[1][2]
Decomposition Rate Constant 0.0033 s⁻¹Triggered by protonation[3]

Cellular Uptake

The precise mechanism and quantitative kinetics of intact this compound uptake by cells are not yet fully elucidated in the scientific literature. However, existing evidence suggests potential pathways.

Putative Mechanisms of Cellular Entry
  • Passive Diffusion: As a relatively small and polar molecule, this compound may cross the cell membrane via passive diffusion, driven by the concentration gradient.

  • Direct Membrane Interaction: Some evidence suggests that this compound can directly interact with the cell membrane, activating cation-selective channels.[4] This interaction may facilitate its entry or trigger downstream signaling events even before intracellular decomposition.

  • Polyamine Transporters: Given that diethylenetriamine (DETA) is a polyamine, it is plausible that this compound, or DETA itself following extracellular decomposition, could be a substrate for polyamine transport systems, which are responsible for the uptake of molecules like putrescine, spermidine, and spermine.[5][6]

Due to the lack of direct quantitative data on intracellular concentrations of intact this compound, researchers often rely on measuring the downstream effects of its released NO to infer its cellular activity.

Intracellular Metabolism and Byproducts

Once inside the cell, or in the extracellular environment, this compound decomposes to release nitric oxide (NO) and diethylenetriamine (DETA).

DETA_NONOate This compound NO Nitric Oxide (NO) DETA_NONOate->NO Spontaneous Decomposition (pH-dependent) DETA Diethylenetriamine (DETA) DETA_NONOate->DETA

Figure 1: Decomposition of this compound.

Fate of Nitric Oxide (NO)

The released NO is a highly reactive signaling molecule with a short half-life. Its primary intracellular target is soluble guanylate cyclase (sGC).

NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Downstream Cellular Effects PKG->Downstream

Figure 2: The NO-cGMP signaling pathway.

NO can also react with other molecules, leading to the formation of reactive nitrogen species (RNS) and S-nitrosylation of proteins.

Fate of Diethylenetriamine (DETA)

The intracellular metabolic fate of DETA generated from this compound is not well-documented. As a polyamine, it may be subject to catabolism by enzymes such as polyamine oxidases, though specific quantitative data are lacking. It is also possible that DETA is exported from the cell via polyamine export systems.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Cell Viability Assays

5.1.1. MTS Assay

This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by viable, metabolically active cells to a colored formazan (B1609692) product.

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired exposure time. Include untreated control wells.

  • Add 20 µL of MTS reagent to each well.[1][8]

  • Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.[1][8]

  • Record the absorbance at 490 nm using a microplate reader.[1]

  • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Measurement of Nitric Oxide Production

5.2.1. Griess Assay for Nitrite (B80452)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

Protocol:

  • Collect the cell culture supernatant from cells treated with this compound.

  • Prepare a nitrite standard curve using sodium nitrite.

  • Add 50-100 µL of the supernatant and standards to a 96-well plate.[9]

  • Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.[9][10]

  • Add 50-100 µL of the Griess reagent to each well.[9][10]

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540-550 nm.[11]

  • Determine the nitrite concentration in the samples from the standard curve.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins in cell lysates, for example, to assess the activation of the cGMP signaling pathway.

Protocol:

  • Treat cells with this compound for the desired time.

  • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-VASP for cGMP pathway activation) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2][12]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for studying the effects of this compound on cultured cells.

cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture Cell Culture Seeding Seed cells in multi-well plates CellCulture->Seeding Treatment Treat with This compound Seeding->Treatment Viability Cell Viability Assay (e.g., MTS) Treatment->Viability NO_Measurement NO Measurement (e.g., Griess Assay) Treatment->NO_Measurement WesternBlot Western Blot (Signaling Proteins) Treatment->WesternBlot

Figure 3: Experimental workflow for this compound studies.

Conclusion

This compound is a valuable tool for studying the biological effects of nitric oxide. While its decomposition kinetics are well-characterized, further research is needed to fully elucidate the quantitative aspects of its cellular uptake and the metabolic fate of its diethylenetriamine byproduct. The protocols and information provided in this guide offer a solid foundation for researchers and drug development professionals working with this important compound.

References

The Genesis of a Long-Acting Nitric Oxide Donor: The Discovery and Early Studies of DETA NONOate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of nitric oxide (NO) as a fundamental signaling molecule in the cardiovascular, nervous, and immune systems spurred a significant quest for compounds capable of delivering NO in a controlled and predictable manner. Among the most influential classes of NO donors to emerge from this research are the diazeniumdiolates, commonly known as NONOates. This technical guide delves into the discovery and seminal early studies of one of the most widely used long-acting NONOates: (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate, or DETA NONOate. Its prolonged and pH-dependent release of nitric oxide has made it an invaluable tool for investigating the multifaceted biological roles of NO.

The Discovery and Synthesis of this compound

The foundation for the development of this compound was laid in the early 1990s by a team of researchers at the National Cancer Institute, including John A. Hrabie, John R. Klose, David A. Wink, and Larry K. Keefer. Their 1993 publication in the Journal of Organic Chemistry described the synthesis of a novel class of NO-releasing zwitterions derived from polyamines, among which was the compound that would become known as this compound[1][2][3].

The synthesis of these compounds involves the reaction of nitric oxide with polyamines. While the detailed mechanism of diazeniumdiolate formation has been a subject of study, it is generally understood to involve the nucleophilic attack of the amine on nitric oxide[4].

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on the seminal work by Hrabie et al. (1993) for the synthesis of polyamine-derived NONOates.

Materials:

  • Diethylenetriamine (B155796) (DETA)

  • Nitric oxide (NO) gas (high purity)

  • Anhydrous diethyl ether

  • Argon or nitrogen gas (for inert atmosphere)

  • Reaction vessel equipped with a gas inlet, outlet, and stirring mechanism

Procedure:

  • A solution of diethylenetriamine in anhydrous diethyl ether is prepared in the reaction vessel under an inert atmosphere.

  • The vessel is cooled, typically in an ice bath or to a lower temperature, to control the exothermic reaction.

  • A stream of nitric oxide gas is bubbled through the stirred solution.

  • The reaction is monitored for the formation of a precipitate.

  • Upon completion, the flow of nitric oxide is stopped, and the inert atmosphere is maintained.

  • The resulting solid product (this compound) is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

  • The final product is a stable, crystalline solid that should be stored under an inert atmosphere at low temperature to prevent decomposition[2].

Chemical and Physical Properties

This compound is a zwitterionic compound with the chemical formula C₄H₁₃N₅O₂ and a molecular weight of 163.18 g/mol [3]. It is highly soluble in aqueous buffers[3][5]. The key characteristic of this compound is its ability to spontaneously release nitric oxide in a pH-dependent, first-order process[3].

Quantitative Data on this compound
PropertyValueConditionsReference
Molecular Formula C₄H₁₃N₅O₂-[3]
Molecular Weight 163.18 Da-
Appearance Crystalline solid-[2]
Solubility >100 mg/mLAqueous buffers[3][5]
UV/Vis λmax 252 nm-[3]
NO Release Stoichiometry 2 moles of NO per mole of parent compoundpH-dependent dissociation[2][3]
Half-life (t½) 20 hours37°C, pH 7.4[3]
Half-life (t½) 56 hours22-25°C, pH 7.4[1][3]

Early Studies on Nitric Oxide Release and Biological Activity

The predictable and sustained release of nitric oxide from this compound made it an ideal tool for early investigations into the physiological and pathophysiological effects of NO.

Measurement of Nitric Oxide Release

A common method to quantify the release of NO from NONOates is through chemiluminescence-based detection.

Experimental Protocol: Chemiluminescence Assay for NO Release

Materials:

  • This compound stock solution (prepared fresh in 10 mM NaOH)[6]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nitric oxide analyzer (chemiluminescence detector)

  • Purge vessel

Procedure:

  • A stable baseline is established on the nitric oxide analyzer by purging the reaction vessel with an inert gas.

  • A known concentration of this compound stock solution is injected into the purge vessel containing PBS at a controlled temperature (e.g., 37°C).

  • The release of NO into the gas phase is continuously monitored by the chemiluminescence detector.

  • The concentration of NO is quantified by comparing the signal to a standard curve generated with known concentrations of NO gas.

Early Investigations of the cGMP Signaling Pathway

One of the primary signaling pathways activated by nitric oxide is the soluble guanylate cyclase (sGC) - cyclic guanosine (B1672433) monophosphate (cGMP) pathway. Early studies extensively used this compound to probe this pathway.

Experimental Protocol: Measurement of cGMP in Cell Cultures

Materials:

  • Cell culture model (e.g., vascular smooth muscle cells, neuronal cells)

  • This compound

  • Cell lysis buffer

  • cGMP enzyme immunoassay (EIA) kit

Procedure:

  • Cells are cultured to the desired confluence in appropriate multi-well plates.

  • The cell culture medium is replaced with fresh medium or a buffer.

  • This compound is added to the cells at the desired final concentration.

  • The cells are incubated for a specified period.

  • The reaction is terminated by removing the medium and lysing the cells with the appropriate lysis buffer.

  • The concentration of cGMP in the cell lysate is determined using a competitive EIA kit according to the manufacturer's instructions.

  • Results are typically normalized to the total protein concentration in the lysate.

A study on rat small mesenteric artery demonstrated that this compound-evoked relaxation occurs via both cGMP-dependent and -independent mechanisms[7]. The cGMP-dependent component was sensitive to inhibition by ODQ, a selective inhibitor of soluble guanylyl cyclase[7].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental synthesis and signaling pathways associated with this compound.

Synthesis_of_DETA_NONOate Synthesis of this compound DETA Diethylenetriamine (DETA) Reaction Reaction at low temperature DETA->Reaction NO Nitric Oxide (NO) NO->Reaction Solvent Anhydrous Diethyl Ether Solvent->Reaction Precipitate Precipitation Reaction->Precipitate Filtration Filtration and Washing Precipitate->Filtration DETA_NONOate This compound (Crystalline Solid) Filtration->DETA_NONOate

Caption: A simplified workflow for the synthesis of this compound.

NO_cGMP_Signaling_Pathway Nitric Oxide - cGMP Signaling Pathway DETA_NONOate This compound NO Nitric Oxide (NO) DETA_NONOate->NO Spontaneous release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Phosphorylation Substrate Phosphorylation PKG->Phosphorylation Response Physiological Response (e.g., vasodilation, neurotransmission) Phosphorylation->Response

Caption: The canonical signaling pathway activated by NO released from this compound.

Conclusion

The discovery and characterization of this compound marked a significant advancement in the field of nitric oxide research. Its long half-life and predictable, pH-dependent release of NO provided a crucial tool for elucidating the complex biological roles of this ubiquitous signaling molecule. The early studies on its synthesis, chemical properties, and interaction with the cGMP signaling pathway laid the groundwork for its widespread use in laboratories worldwide. As a result, this compound continues to be an indispensable compound for researchers investigating the diverse physiological and pathological processes modulated by nitric oxide.

References

pH-dependent nitric oxide release from DETA NONOate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the pH-Dependent Nitric Oxide Release from DETA NONOate

For researchers, scientists, and drug development professionals, understanding the kinetics and mechanisms of nitric oxide (NO) donors is paramount for designing robust experiments and novel therapeutics. Diethylenetriamine NONOate (this compound) is a widely utilized NO donor renowned for its slow and sustained release of nitric oxide, a critical signaling molecule in numerous physiological and pathological processes.[1][2][3] This guide provides a comprehensive overview of the core principles governing this compound's function, with a specific focus on the pH-dependent nature of its NO release.

Core Characteristics of this compound

This compound, also known as NOC-18, is a zwitterionic diazeniumdiolate compound.[4][5] Diazeniumdiolates (NONOates) are a class of compounds characterized by the [N(O)NO]⁻ functional group, which are capable of spontaneously releasing NO under physiological conditions.[1] this compound is particularly valuable in experimental biology because its decomposition is a predictable, first-order process that is not affected by light, metals, or thiols.[6]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate[4][5]
Synonyms NOC-18, Diethylenetriamine NONOate[2][3][5]
CAS Number 146724-94-9[2][3][4][5][7]
Molecular Formula C₄H₁₃N₅O₂[4][5]
Molecular Weight 163.2 g/mol [2][4][5]
UV/Vis (λmax) 252 nm[4][5]
Storage -80°C[5][8]
Purity ≥95%[5]

Mechanism of pH-Dependent Nitric Oxide Release

The release of nitric oxide from this compound is initiated by protonation.[1] In aqueous solutions, the compound undergoes spontaneous decomposition that is critically dependent on the pH of the medium. At neutral or acidic pH, protonation of the diazeniumdiolate functional group leads to its breakdown, liberating two moles of nitric oxide per mole of the parent compound.[1][4][7] Conversely, in alkaline solutions (e.g., 0.01 M NaOH), this compound is relatively stable.[1][5] This pH-dependent decomposition allows for precise control over the initiation and rate of NO release. The rate of release follows first-order kinetics.[1][4]

DETA_NONOate_Decomposition DETA_NONOate This compound C₄H₁₃N₅O₂ Decomposition Spontaneous Decomposition DETA_NONOate->Decomposition H_ion H⁺ (Proton) (from acidic/neutral buffer) H_ion->Decomposition NO 2 Nitric Oxide (NO) Decomposition->NO 2 moles DETA Diethylenetriamine (DETA) Decomposition->DETA 1 mole Products Products

Caption: pH-dependent decomposition of this compound.

Quantitative Data: Release Kinetics

The half-life of this compound is inversely proportional to the proton concentration. As the pH decreases, the half-life shortens dramatically. This predictable relationship is crucial for experimental design, allowing researchers to select a pH that provides the desired NO flux over a specific duration. Faster NO release is observed as the pH is reduced, though below pH 7, the additional increase in the release rate is less pronounced.[9]

Table 2: Half-Life of this compound at Various pH Values and Temperatures

pHTemperature (°C)Half-LifeReference
7.43720 hours[4][7][10]
7.422-2556 hours[1][4][7][10]
5.6Not Specified6 minutes[1]
5.0Not SpecifiedNearly instantaneous[7]

Experimental Protocols

Precise and reproducible experimental results hinge on proper preparation and measurement techniques.

Preparation of this compound Solutions

Due to its pH-dependent stability, this compound solutions should be prepared and handled carefully.

  • Stock Solution Preparation (Alkaline):

    • To ensure stability and prevent premature NO release, prepare a concentrated stock solution of this compound in a cold, alkaline buffer, typically 10 mM NaOH.[5][11]

    • Weigh the crystalline solid in a controlled environment, as it can be sensitive to moisture.[5][12]

    • Dissolve the solid in the cold 10 mM NaOH to the desired concentration (e.g., 10-100 mM).

    • Alkaline stock solutions are stable for up to 24 hours when stored at 0°C.[5] For longer-term storage, aliquoting and freezing at -80°C is recommended.[13]

  • Initiation of NO Release:

    • To begin the experiment, dilute an aliquot of the cold alkaline stock solution into a larger volume of the experimental buffer at the desired physiological pH (e.g., pH 7.4).[5]

    • The dilution factor should be large enough to ensure the final concentration of NaOH is negligible and does not alter the pH of the experimental buffer.

Methods for Measuring Nitric Oxide Release

Several methods can be employed to quantify the decomposition of this compound and the subsequent release of NO.

  • Method 1: UV-Vis Spectrophotometry (Indirect Measurement) This method measures the decomposition of the parent NONOate compound rather than NO directly.

    • Principle: this compound has a characteristic UV absorbance maximum at approximately 252 nm.[5] As the compound decomposes, this absorbance decreases.

    • Protocol: a. Prepare the experimental buffer (e.g., phosphate-buffered saline, pH 7.4) and equilibrate it to the desired temperature (e.g., 37°C) in a cuvette. b. Add a small volume of the alkaline this compound stock solution to the cuvette to achieve the final desired concentration. c. Immediately begin monitoring the decrease in absorbance at 252 nm over time using a spectrophotometer. d. The first-order rate constant (k) of decomposition can be calculated from the absorbance decay curve, and the half-life can be determined using the equation t₁/₂ = 0.693/k.

  • Method 2: Griess Assay (Indirect Measurement) This colorimetric assay quantifies nitrite (B80452) (NO₂⁻), a stable end-product of NO oxidation in aqueous solution.[14]

    • Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound that absorbs light at ~540 nm.[15][16]

    • Protocol: a. Incubate the this compound solution in the experimental buffer for the desired period. b. At various time points, remove aliquots of the solution. c. Add the Griess reagent to each aliquot according to the manufacturer's instructions. d. After a short incubation period, measure the absorbance at ~540 nm. e. Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.

  • Method 3: Electrochemical Detection (Direct Measurement) This method provides real-time, direct measurement of NO concentration using an NO-selective electrode.[17][18]

    • Principle: An NO-selective electrode incorporates a catalyst (e.g., metalloporphyrins) that facilitates the electrochemical oxidation or reduction of NO.[17] The resulting current is directly proportional to the NO concentration.

    • Protocol: a. Calibrate the NO-selective electrode according to the manufacturer's instructions, often using a saturated NO solution or another NO donor with a known, rapid release profile. b. Place the calibrated electrode into the experimental buffer equilibrated at the desired temperature. c. Allow the baseline current to stabilize. d. Inject the alkaline this compound stock solution to initiate NO release. e. Record the current over time, which directly corresponds to the real-time NO concentration profile.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_measure Measurement cluster_analysis Analysis Prep_Stock Prepare Alkaline Stock (e.g., 10 mM NaOH, 4°C) Initiate Dilute Stock into Buffer (e.g., PBS pH 7.4, 37°C) Prep_Stock->Initiate Spectro Spectrophotometry (Absorbance at 252 nm) Initiate->Spectro Electrode NO Electrode (Amperometric Current) Initiate->Electrode Griess Griess Assay (Absorbance at 540 nm) Initiate->Griess Analyze Calculate Release Rate, Half-life, [NO] Spectro->Analyze Electrode->Analyze Griess->Analyze

Caption: General workflow for measuring NO release.

Biological Signaling Pathway

The primary and most well-understood signaling pathway for nitric oxide involves the activation of soluble guanylate cyclase (sGC).

  • Activation of sGC: Once released, NO, being a small and uncharged gas, freely diffuses across cell membranes.[1] In the cytoplasm, it binds to the heme prosthetic group of soluble guanylate cyclase (sGC).

  • cGMP Production: This binding event activates sGC, which then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • Downstream Effects: cGMP acts as a second messenger, primarily by activating Protein Kinase G (PKG). PKG then phosphorylates various downstream target proteins in the cell, leading to a wide range of physiological responses, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neurotransmission.[1] this compound has been shown to attenuate vascular smooth muscle cell responses by hydrolyzing cGMP.[1]

NO_Signaling_Pathway DETA This compound (Extracellular) NO Nitric Oxide (NO) DETA->NO pH-dependent release sGC_inactive sGC (Inactive) NO->sGC_inactive Binds to Heme sGC_active sGC (Active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP GTP GTP GTP->cGMP Catalyzed by sGC (Active) PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Cellular Responses (e.g., Vasodilation) PKG->Response Phosphorylates Targets

Caption: The canonical NO/sGC/cGMP signaling pathway.

Safety, Handling, and Storage

This compound should be handled with care, following standard laboratory safety procedures.

  • Hazards: It can cause skin and serious eye irritation and may cause respiratory irritation.[19][20]

  • Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (gloves, eye protection).[20] Avoid breathing dust.[20] The crystalline solid is sensitive to moisture and air.[5][12]

  • Storage: For long-term stability, the solid compound should be stored at -80°C.[5] It should be kept in a tightly sealed container.[20] As noted, alkaline stock solutions are unstable and should be prepared fresh or stored appropriately for short periods.[2]

References

The Temperature-Dependent Stability of DETA NONOate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic stability of nitric oxide (NO) donors is paramount for experimental design and therapeutic application. Diethylenetriamine NONOate (DETA NONOate) is a widely utilized NO donor distinguished by its slow and prolonged release of nitric oxide. This guide provides an in-depth analysis of its half-life at physiological and room temperatures, details the experimental protocols for this determination, and contextualizes its mechanism of action within relevant signaling pathways.

Core Data: Half-Life of this compound

The decomposition of this compound, and consequently its release of nitric oxide, is a spontaneous, first-order process that is critically dependent on both pH and temperature.[1] The half-life of this compound is significantly influenced by thermal conditions, a crucial factor for its application in both in vitro and in vivo research. At a physiological pH of 7.4, the half-life varies considerably between physiological temperature and standard room temperature.

The quantitative data regarding the half-life of this compound under these two conditions are summarized below.

ParameterValueConditions
Half-life at 37°C 20 hours0.1M phosphate (B84403) buffer, pH 7.4
Half-life at 22-25°C 56 hours0.1M phosphate buffer, pH 7.4

This substantial difference underscores the necessity of precise temperature control in experiments involving this compound to ensure a predictable and consistent rate of NO release.[2][3] It is also noteworthy that the decomposition of NONOates is almost instantaneous at a pH of 5.0.[2][3] Upon decomposition, each mole of the parent compound liberates two moles of nitric oxide.[1][4]

Experimental Protocol: Determination of Half-Life

The half-life of this compound is typically determined by monitoring the change in its concentration over time under controlled conditions. A common method involves UV-Vis spectrophotometry, as the NONOate functional group has a characteristic UV absorbance.

Objective: To determine the first-order rate constant and half-life of this compound decomposition at a specific temperature and pH.

Materials:

  • This compound solid

  • Phosphate buffer (e.g., 0.1M, prepared to pH 7.4)

  • Temperature-controlled UV-Vis spectrophotometer with a multi-cell holder

  • Quartz cuvettes

  • Inert gas (e.g., argon or nitrogen) for purging solvents

Methodology:

  • Preparation of Stock Solution: A concentrated stock solution of this compound is prepared in a basic solution (e.g., 10 mM NaOH) to ensure stability, as NONOates are more stable at higher pH. The solvent should be purged with an inert gas to minimize oxidative degradation.

  • Reaction Initiation: A temperature-controlled UV-Vis spectrophotometer is set to the desired temperature (e.g., 37°C). The phosphate buffer (pH 7.4) is pre-incubated to this temperature directly within the cuvettes inside the spectrophotometer.

  • Measurement: A small aliquot of the this compound stock solution is added to the pre-warmed buffer in the cuvettes to achieve the final desired concentration. The decomposition is initiated upon this dilution into the pH 7.4 buffer.

  • Data Acquisition: The absorbance is monitored at the characteristic wavelength for NONOates, which is approximately 252 nm.[3] Absorbance readings are taken at regular intervals over a period that is sufficient to observe a significant decay in concentration (ideally spanning at least two half-lives).

  • Data Analysis:

    • The natural logarithm of the absorbance (ln(A)) is plotted against time (t).

    • For a first-order reaction, this plot will yield a straight line.

    • The slope of this line is equal to the negative of the rate constant (-k).

    • The half-life (t½) is then calculated using the formula: t½ = 0.693 / k .

Below is a graphical representation of the experimental workflow.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis stock Prepare this compound stock solution in NaOH initiate Add stock to buffer in cuvette to start decomposition stock->initiate buffer Pre-warm pH 7.4 buffer to target temperature (e.g., 37°C) buffer->initiate measure Monitor absorbance at ~252 nm over time initiate->measure plot Plot ln(Absorbance) vs. Time measure->plot calculate Calculate rate constant (k) from the slope plot->calculate halflife Calculate Half-Life (t½ = 0.693 / k) calculate->halflife

Workflow for Half-Life Determination of this compound.

Signaling Pathway of Released Nitric Oxide

This compound serves as a prodrug that, upon decomposition, releases nitric oxide, a critical signaling molecule involved in numerous physiological processes.[5] The most well-characterized signaling pathway for NO is the canonical soluble guanylate cyclase (sGC) pathway, which is fundamental to processes such as vasodilation.[6][7]

Nitric oxide is a small, uncharged gaseous molecule, allowing it to freely diffuse across cell membranes from its site of generation into target cells.[8] In vascular smooth muscle cells, for instance, NO binds to the heme cofactor of soluble guanylate cyclase (sGC).[7] This binding event triggers a conformational change in sGC, activating its enzymatic activity. Activated sGC then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8] The subsequent rise in intracellular cGMP levels activates protein kinase G (PKG), which in turn phosphorylates various downstream targets. This cascade of events ultimately leads to a decrease in intracellular calcium levels and the relaxation of the smooth muscle, resulting in vasodilation.

The following diagram illustrates this canonical NO/sGC/cGMP signaling pathway.

G cluster_source NO Source cluster_cell Target Cell (e.g., Smooth Muscle) DETA This compound sGC Soluble Guanylate Cyclase (sGC) DETA->sGC NO diffuses into cell cGMP cGMP sGC->cGMP activates GTP GTP GTP->sGC converts PKG Protein Kinase G (PKG) cGMP->PKG activates Effect Physiological Effect (e.g., Muscle Relaxation) PKG->Effect leads to

Canonical Nitric Oxide Signaling Pathway.

References

DETA NONOate: A Technical Guide to a Slow-Release Nitric Oxide Donor for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Diethylenetriamine/nitric oxide adduct (DETA NONOate), a widely utilized slow-release nitric oxide (NO) donor. This document details its chemical properties, mechanism of action, and applications in biomedical research, with a focus on providing practical experimental protocols and quantitative data to aid in study design and execution.

Core Concepts: Chemical and Physical Properties

This compound, also known as NOC-18, is a member of the diazeniumdiolate class of compounds, which are renowned for their ability to spontaneously release nitric oxide under physiological conditions.[1][2][3] Its predictable and slow rate of NO liberation makes it an invaluable tool for investigating the multifaceted roles of NO in biological systems.

The release of nitric oxide from this compound is a pH-dependent, first-order process.[2] Under physiological conditions (pH 7.4 and 37°C), it exhibits a long half-life, ensuring a sustained and controlled delivery of NO over an extended period.[1][2][3] This contrasts with other NONOates that have much shorter half-lives.[1] One mole of this compound liberates two moles of nitric oxide upon decomposition.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₄H₁₃N₅O₂[2]
Molecular Weight 163.2 g/mol [2]
Synonyms (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate, Diethylenetriamine NONOate, NOC-18[2]
Solubility Soluble in aqueous buffers (>100 mg/ml)[2]
Storage Store at -80°C for long-term stability. Solutions are unstable and should be prepared fresh.[4][5]

Table 2: Decomposition Kinetics of this compound

ConditionHalf-life (t½)Reference
pH 7.4, 37°C 20 hours[1][2][3]
pH 7.4, 22-25°C 56 hours[1][2][3]
pH 5.0 Nearly instantaneous decomposition[3]

Mechanism of Nitric Oxide Release

The decomposition of this compound is initiated by protonation, leading to the spontaneous release of nitric oxide. This process does not require enzymatic activation, providing a direct and predictable source of NO for experimental systems.[1]

DETA_NONOate This compound (C₄H₁₃N₅O₂) Decomposition Spontaneous Decomposition DETA_NONOate->Decomposition Proton H⁺ (from buffer/media) Proton->Decomposition NO 2 Nitric Oxide (NO) Decomposition->NO Byproduct Diethylenetriamine Decomposition->Byproduct

Mechanism of NO release from this compound.

Experimental Applications and Protocols

This compound is a versatile tool employed in a wide range of biomedical research areas, including vasodilation, apoptosis, and inflammation. Its slow-release profile is particularly advantageous for studying the long-term effects of NO.

Vasodilation Studies

Nitric oxide is a potent vasodilator, and this compound is frequently used to investigate its effects on vascular smooth muscle cells and blood vessel relaxation.

Experimental Protocol: Ex Vivo Vasodilation Assay in Aortic Rings

  • Tissue Preparation: Isolate thoracic aortas from euthanized rodents (e.g., rats or mice) and place them in ice-cold Krebs-Henseleit (K-H) buffer. Carefully remove adhering connective tissue and cut the aorta into 2-3 mm rings.

  • Mounting: Suspend the aortic rings in an organ bath containing K-H buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed support and the other to an isometric force transducer.

  • Equilibration and Pre-contraction: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g. Induce contraction with a vasoconstrictor such as phenylephrine (B352888) (e.g., 1 µM).

  • This compound Treatment: Once a stable contraction plateau is reached, add cumulative concentrations of freshly prepared this compound solution (e.g., 1 nM to 100 µM) to the organ bath.

  • Data Acquisition: Record the changes in isometric tension. Vasodilation is typically expressed as the percentage of relaxation from the pre-contracted state.

Table 3: Exemplary Quantitative Data for this compound in Vascular Studies

Experimental SystemParameterValueReference
Rat Aortic Smooth Muscle CellsIC50 for DNA synthesis inhibition40 µM[6]
Human Aortic Smooth Muscle CellsDose-dependent increase in ecSOD protein100 µM DETA-NO for 12h resulted in a 3.2-fold increase[2]
Acute Respiratory Distress Syndrome (Human)Pulmonary Vascular Resistance Index Reduction26% reduction with 150 µmol aerosolized DETA/NO[7]
Apoptosis and Cell Cycle Studies

Nitric oxide can have dual roles in apoptosis, either promoting or inhibiting it depending on the concentration and cell type. The sustained release of NO from this compound allows for the investigation of its effects on programmed cell death and cell cycle progression.

Experimental Protocol: Induction of Apoptosis in Cancer Cell Lines

  • Cell Culture: Plate cancer cells (e.g., human breast cancer cell line MDA-MB-231) in appropriate culture medium and allow them to adhere overnight.[8]

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 µM to 1 mM) for desired time points (e.g., 24, 48, 72 hours).[8][9]

  • Apoptosis Assessment:

    • Annexin V/Propidium (B1200493) Iodide (PI) Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI and analyze by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

    • Caspase-3 Activity Assay: Lyse the cells and measure caspase-3 activity using a colorimetric or fluorometric assay kit.

  • Cell Cycle Analysis: Fix the cells in ethanol, treat with RNase A, and stain with propidium iodide. Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[8]

Table 4: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
HTB-26Breast Cancer10-50 µM[3]
PC-3Pancreatic Cancer10-50 µM[3]
HepG2Hepatocellular Carcinoma10-50 µM[3]
DU145, PC-3, CL-1, LNCaPProstate CancerSensitizes cells to TRAIL-induced apoptosis[10]
Anti-Inflammatory Studies

Nitric oxide plays a complex role in inflammation. This compound can be used to study its modulatory effects on inflammatory pathways, such as the expression of inflammatory mediators.

Experimental Protocol: Inhibition of MMP-9 Expression in Smooth Muscle Cells

  • Cell Culture and Stimulation: Culture rat aortic smooth muscle cells (RA-SMCs) and induce an inflammatory response by treating them with an inflammatory cytokine like IL-1β (e.g., 2 ng/ml).[11]

  • This compound Co-treatment: Concurrently treat the cells with increasing concentrations of this compound (e.g., 1.0, 10, 100 µM) for 48 hours.[11]

  • Analysis of MMP-9 Expression and Activity:

    • Quantitative Real-Time PCR (qRT-PCR): Extract total RNA from the cells and perform qRT-PCR to quantify the mRNA expression levels of MMP-9.

    • Zymography: Collect the cell culture media and perform gelatin zymography to assess the enzymatic activity of secreted MMP-9.

    • Griess Assay: Measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture media using the Griess assay to confirm NO production.[11]

Measurement of Nitric Oxide Release

Accurate quantification of NO release is critical for interpreting experimental results. The Griess assay is a common and straightforward method for indirectly measuring NO production by quantifying nitrite levels.

Experimental Protocol: Griess Assay for Nitrite Quantification

  • Sample Collection: Collect aqueous samples (e.g., cell culture supernatant, buffer from organ bath).

  • Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite.

  • Griess Reagent Preparation: The Griess reagent is typically a two-part solution: Solution A (e.g., sulfanilamide (B372717) in an acidic solution) and Solution B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). Mix equal volumes of Solution A and B immediately before use.

  • Reaction: Add the Griess reagent to the samples and standards in a 96-well plate.

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540-570 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

cluster_0 Sample Preparation cluster_1 Griess Reaction cluster_2 Measurement & Analysis Sample Aqueous Sample (e.g., cell culture media) Griess_Reagent Add Griess Reagent (Sulfanilamide + NED) Sample->Griess_Reagent Standards Nitrite Standards Standards->Griess_Reagent Incubation Incubate at RT (10-15 min, dark) Griess_Reagent->Incubation Measure_Abs Measure Absorbance (540-570 nm) Incubation->Measure_Abs Calculate_Conc Calculate Nitrite Concentration (vs. Standard Curve) Measure_Abs->Calculate_Conc

Experimental workflow for the Griess assay.

Signaling Pathways Modulated by this compound

The biological effects of nitric oxide are primarily mediated through the activation of soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. This NO/cGMP signaling pathway is central to many of the physiological responses observed with this compound treatment.

DETA_NONOate This compound NO Nitric Oxide (NO) DETA_NONOate->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates PDE Phosphodiesterases (PDEs) cGMP->PDE degraded by Physiological_Effects Physiological Effects (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKG->Physiological_Effects leads to

The canonical NO/cGMP signaling pathway.

Another critical mechanism of NO-mediated signaling is protein S-nitrosylation, a post-translational modification where an NO group is added to a cysteine thiol of a protein. This can alter protein function, localization, and stability.

Experimental Workflow: Biotin-Switch Assay for Detecting Protein S-Nitrosylation

This technique allows for the specific detection of S-nitrosylated proteins.

cluster_0 Step 1: Blocking Free Thiols cluster_1 Step 2: Reducing S-Nitrosothiols cluster_2 Step 3: Biotinylation cluster_3 Step 4: Detection Protein_Extract Protein Extract Block_Thiols Block free thiols (e.g., with MMTS) Protein_Extract->Block_Thiols Reduce_SNO Reduce S-nitrosothiols to free thiols (with ascorbate) Block_Thiols->Reduce_SNO Biotinylate Label newly formed thiols with a biotinylating agent (e.g., Biotin-HPDP) Reduce_SNO->Biotinylate Detection Detect biotinylated proteins (e.g., Western Blot with anti-biotin antibody) Biotinylate->Detection

Workflow for the Biotin-Switch Assay.

Conclusion

This compound is a powerful and reliable tool for researchers investigating the diverse biological roles of nitric oxide. Its slow and predictable release kinetics make it particularly suitable for studying long-term cellular responses to NO. This guide provides a foundational understanding of its properties and applications, offering detailed protocols and quantitative data to facilitate its effective use in the laboratory. As with any potent biological effector, careful dose-response studies are recommended to determine the optimal concentration for specific experimental systems.

References

The Role of DETA NONOate in Cyclic GMP Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Diethylenetriamine NONOate (DETA NONOate) in the activation of cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways. As a reliable and long-acting nitric oxide (NO) donor, this compound is an invaluable tool for investigating the physiological and pathophysiological processes governed by NO-cGMP signaling, including vasodilation, neurotransmission, and cellular proliferation. This document provides a comprehensive overview of its mechanism of action, quantitative data on its effects, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Introduction to this compound and the NO/cGMP Signaling Pathway

Nitric oxide is a transient and highly reactive signaling molecule that plays a crucial role in numerous biological systems.[1] Its primary intracellular receptor is the enzyme soluble guanylate cyclase (sGC).[2] The interaction between NO and sGC initiates a signaling cascade that is fundamental to cellular communication.

This compound is a member of the diazeniumdiolate (NONOate) class of compounds, which are characterized by their ability to spontaneously release NO in a pH- and temperature-dependent manner.[3] One mole of this compound liberates two moles of NO.[3] It possesses a notably long half-life of approximately 20 hours at 37°C and pH 7.4, providing a sustained and predictable release of NO for experimental purposes.[3] This property makes it an ideal tool for studying the prolonged effects of NO on cellular signaling.

The canonical NO/cGMP signaling pathway is initiated when NO, released from a donor like this compound, diffuses across cell membranes and binds to the heme cofactor of sGC.[2] This binding event allosterically activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[2] As a second messenger, cGMP subsequently activates cGMP-dependent protein kinase (PKG), which phosphorylates a variety of downstream target proteins, leading to a cascade of cellular responses such as smooth muscle relaxation, reduced platelet aggregation, and modulation of neuronal function.[1] The signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cGMP to the inactive 5'-GMP.[2]

Quantitative Data on cGMP Stimulation

The efficacy of a NONOate in activating the cGMP pathway is dependent on its concentration and the duration of exposure. The following tables summarize representative quantitative data on the dose- and time-dependent effects of NONOates on intracellular cGMP levels. While the data presented is for DEA/NO, a closely related NONOate with a shorter half-life, it provides a strong indication of the dose-response and temporal dynamics expected with this compound.

Table 1: Concentration-Dependent Effect of a NONOate on cGMP Accumulation

NONOate Concentration (µM)cGMP Level (pmol/10⁶ cells)
0 (Basal)1.9 ± 0.1
0.1~5
0.5~25
1.0~40
2.5~50 (Maximum)
25~50

Data adapted from a study on DEA/NO in bovine chromaffin cells, which demonstrates a typical sigmoidal dose-response curve. The maximal effect is achieved at 2.5 µM.[4]

Table 2: Time-Course of cGMP Accumulation with a NONOate

Time (minutes)cGMP Level (pmol/10⁶ cells)
01.9 ± 0.1
2~20
5~45
10~50
20~35
30~25

Data adapted from a study using 2.5 µM DEA/NO in bovine chromaffin cells. cGMP levels peak around 10 minutes and then decline as the NO donor is consumed and cGMP is degraded by phosphodiesterases.[4]

Table 3: Inhibition of NONOate-Induced cGMP Production

TreatmentcGMP Level (Relative to Control)
Control (Basal)1-fold
This compound (100 µM)6-fold increase
This compound (100 µM) + ODQ (1 µM)Abolished increase

Data adapted from a study on human trabecular meshwork cells, demonstrating the complete inhibition of this compound-induced cGMP elevation by the sGC inhibitor ODQ.[5]

Experimental Protocols

Preparation of this compound Stock Solution

Caution: this compound solutions are unstable and should be prepared fresh for each experiment.

  • Allow the solid this compound to equilibrate to room temperature before opening the vial.

  • Prepare a stock solution, typically 10-100 mM, by dissolving the this compound powder in 10 mM NaOH. The basic pH is crucial for stabilizing the NONOate and preventing premature NO release.

  • Vortex briefly to ensure complete dissolution.

  • Keep the stock solution on ice and protected from light until ready for use.

  • Immediately before adding to the cell culture medium or buffer, dilute the stock solution to the final desired concentration in the experimental medium. The physiological pH of the medium (around 7.4) will initiate the spontaneous release of NO.

Measurement of Intracellular cGMP Levels using Enzyme Immunoassay (EIA)

This protocol provides a general workflow for measuring cGMP in cultured cells treated with this compound. It is recommended to consult the specific instructions of the commercial EIA kit being used.

Materials:

  • Cultured cells (e.g., vascular smooth muscle cells, neuroblastoma cells)

  • This compound

  • Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • 0.1 M HCl for cell lysis

  • Commercial cGMP EIA kit

  • Microplate reader capable of measuring absorbance at 405-420 nm

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in multi-well plates (e.g., 12- or 24-well) and grow to the desired confluency.

    • Prior to the experiment, you may serum-starve the cells for a few hours to reduce basal cGMP levels.

    • To prevent the degradation of cGMP, pre-incubate the cells with a phosphodiesterase inhibitor such as 0.5 mM IBMX for 15-30 minutes.[4]

    • Prepare fresh dilutions of this compound in the cell culture medium and add to the cells to achieve the desired final concentrations. Incubate for the specified time (e.g., 10-30 minutes).

  • Cell Lysis and Sample Preparation:

    • Aspirate the medium from the wells.

    • Add 200-500 µL of 0.1 M HCl to each well to lyse the cells and stop enzymatic activity.[6]

    • Incubate at room temperature for 20 minutes.[6]

    • Scrape the cells from the surface and transfer the lysate to a microcentrifuge tube.[6]

    • Centrifuge the lysate at 1,000 x g for 10 minutes to pellet cellular debris.[6]

    • The resulting supernatant contains the cGMP and can be assayed directly or stored at -20°C.[6]

  • cGMP EIA Procedure (Competitive Assay Principle):

    • Prepare the cGMP standards as per the kit instructions.

    • Add standards and samples (the cell lysate supernatant) to the wells of the antibody-coated microplate provided in the kit.

    • Add the cGMP-enzyme conjugate (e.g., cGMP-alkaline phosphatase) to each well. This will compete with the cGMP in the sample for binding to the antibody on the plate.

    • Add the cGMP antibody to the wells (except for non-specific binding wells).

    • Incubate the plate at room temperature for the time specified in the kit manual (typically 2-3 hours), often with gentle shaking.

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the enzyme substrate (e.g., p-Nitrophenyl Phosphate) to each well and incubate for the recommended time to allow for color development.[7]

    • Stop the enzyme reaction by adding the stop solution.

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 405 nm).[7]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known cGMP concentrations.

    • The concentration of cGMP in the samples will be inversely proportional to the measured absorbance.

    • Calculate the cGMP concentration in your samples by interpolating their absorbance values on the standard curve.

    • Normalize the cGMP concentration to the total protein content of the cell lysate (determined by a protein assay like BCA) to express the results as pmol cGMP/mg protein.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic described in this guide.

cGMP_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular DETA_NONOate This compound NO Nitric Oxide (NO) DETA_NONOate->NO Spontaneous Release sGC_inactive Soluble Guanylate Cyclase (Inactive) NO->sGC_inactive Binds to Heme sGC_active Soluble Guanylate Cyclase (Active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE Phosphodiesterase (PDE) cGMP->PDE Hydrolyzed by Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response Phosphorylates Targets GMP 5'-GMP PDE->GMP

Caption: The NO/cGMP signaling pathway activated by this compound.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_sample_collection Sample Collection cluster_assay cGMP Measurement (EIA) A 1. Culture Cells in Multi-well Plates B 2. Pre-treat with PDE Inhibitor (IBMX) A->B C 3. Add this compound (Initiates NO Release) B->C D 4. Lyse Cells with 0.1 M HCl C->D E 5. Centrifuge to Remove Debris D->E F 6. Collect Supernatant (Contains cGMP) E->F G 7. Perform Competitive EIA F->G H 8. Read Absorbance G->H I 9. Calculate cGMP Concentration (pmol/mg protein) H->I

Caption: Experimental workflow for measuring this compound-induced cGMP.

Logical_Relationship DETA_NONOate This compound (Exogenous NO Source) NO_Release Sustained Release of Nitric Oxide (NO) DETA_NONOate->NO_Release sGC_Activation Activation of Soluble Guanylate Cyclase (sGC) NO_Release->sGC_Activation cGMP_Increase Increase in Intracellular cGMP Concentration sGC_Activation->cGMP_Increase Downstream_Effects Activation of Downstream Effectors (e.g., PKG) cGMP_Increase->Downstream_Effects Physiological_Response Physiological Response Downstream_Effects->Physiological_Response ODQ ODQ (sGC Inhibitor) ODQ->sGC_Activation Inhibits

Caption: Logical flow of this compound action and its inhibition.

Conclusion

This compound serves as a powerful and convenient pharmacological tool for the controlled delivery of nitric oxide to biological systems. Its long half-life allows for the study of both acute and chronic effects of NO-mediated signaling. By activating soluble guanylate cyclase and elevating intracellular cGMP levels, this compound facilitates the detailed investigation of the vast array of physiological processes regulated by this critical signaling pathway. The methodologies and data presented in this guide offer a robust framework for researchers and drug development professionals to effectively utilize this compound in their exploration of cGMP signaling.

References

Cardiovascular Effects of DETA NONOate Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cardiovascular effects of Diethylenetriamine/nitric oxide adduct (DETA NONOate), a long-acting nitric oxide (NO) donor. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the core signaling pathways and experimental workflows.

Introduction to this compound

This compound belongs to the class of diazeniumdiolates, also known as NONOates, which are compounds that spontaneously release nitric oxide (NO) in aqueous solutions.[1] One mole of this compound liberates two moles of NO.[2][3] It possesses a notably long half-life of approximately 20 hours at 37°C and pH 7.4, allowing for prolonged and sustained NO release.[2][4] This property makes it a valuable tool in experimental pharmacology for studying the long-term effects of NO and a potential candidate for therapeutic applications where sustained NO delivery is beneficial.[4] The primary mechanism of action for this compound's cardiovascular effects is the release of NO, which diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).[4] This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn mediates vasodilation and other cardiovascular responses.[2][4]

Hemodynamic Effects

Administration of this compound elicits significant changes in key hemodynamic parameters, primarily characterized by a potent reduction in blood pressure and a reflexive increase in heart rate.

Effects on Blood Pressure and Heart Rate

In vivo studies in mice have demonstrated the potent hypotensive effects of this compound in both normotensive and hypertensive subjects. A summary of these findings is presented in the table below.

Animal ModelConditionTreatmentSystolic Blood Pressure (mmHg)Diastolic Blood Pressure (mmHg)Heart Rate (bpm)Citation
Male Swiss Outbred MiceNormotensiveBaseline123 ± 195 ± 3-[1][5]
This compound (60 mg/kg i.p.)74 ± 4 (-40 ± 3%)46 ± 4 (-52 ± 4%)729 ± 33 (+32 ± 2%)[1][5]
Male Swiss Outbred MiceACTH-induced HypertensionBaseline161 ± 1142 ± 1-[1]
This compound (60 mg/kg i.p.)92 ± 11 (-32 ± 7%)68 ± 10 (-35 ± 10%)613 ± 36 (+18 ± 6%)[1][5]

Data are presented as mean ± SEM. Percentage change from baseline is shown in parentheses.

Vasodilatory Effects

This compound is a potent vasodilator, inducing relaxation in pre-contracted arterial segments. Its efficacy has been compared to other well-known vasodilators like papaverine.

PreparationAgonistVasodilatorEC50 (mol/L)Max Relaxation (%)Citation
Human Internal Mammary ArteryPhenylephrine (B352888)This compound3.523 ± 1.2696 × 10⁻⁷148 ± 11.416[4][6]
Human Internal Mammary ArteryPhenylephrinePapaverine3.467 ± 1.2145 × 10⁻⁶123.66 ± 8.838[4][6]

EC50 represents the concentration of the vasodilator that produces 50% of the maximal relaxation response.

Cellular and Molecular Mechanisms

The cardiovascular effects of this compound are rooted in its ability to deliver NO, which modulates several key cellular pathways.

The Nitric Oxide-cGMP Signaling Pathway

The canonical pathway for NO-mediated vasodilation involves the activation of soluble guanylate cyclase (sGC) and the subsequent production of cGMP.[3][4] cGMP then activates protein kinase G (PKG), which phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and smooth muscle relaxation.[7]

NO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell DETA_NONOate This compound NO Nitric Oxide (NO) DETA_NONOate->NO Spontaneous Decomposition sGC_inactive sGC (inactive) NO->sGC_inactive Diffusion & Binding sGC_active sGC (active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Conversion GTP GTP GTP->sGC_active PKG_inactive PKG (inactive) cGMP->PKG_inactive PKG_active PKG (active) PKG_inactive->PKG_active Activation Ca_decrease [Ca²⁺]i Decrease PKG_active->Ca_decrease Phosphorylation of targets Relaxation Vasodilation Ca_decrease->Relaxation

Caption: The NO/cGMP signaling cascade initiated by this compound.
Other Vascular Protective Effects

Beyond vasodilation, NO released from this compound exerts other protective effects on the vasculature:

  • Inhibition of Matrix Metalloproteinase-9 (MMP-9): this compound has been shown to decrease the expression and activity of MMP-9 in rat aortic smooth muscle cells and explants.[2][8] This suggests a potential role in preventing vascular remodeling associated with conditions like abdominal aortic aneurysms.[8]

  • Inhibition of Phosphodiesterase 5 (PDE5): this compound can block the expression and activity of PDE5 in vascular smooth muscle cells.[2] Since PDE5 hydrolyzes cGMP, its inhibition potentiates the vasodilatory effects of NO.[2]

  • Stimulation of Arteriogenesis: Studies have shown that this compound can potently stimulate the growth of collateral arteries, a process known as arteriogenesis.[9] This effect is linked to the activation of perivascular monocytes and increased expression of proliferation markers.[2][9]

Experimental Protocols

The following sections detail the methodologies used in key studies to evaluate the cardiovascular effects of this compound.

Ex Vivo Vasodilation Studies in Human Internal Mammary Artery

This protocol is based on the methodology described for assessing the vasodilatory effects of this compound on isolated human arterial rings.[4][6]

Vasodilation_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A1 Obtain IMA segments from coronary artery bypass grafting patients A2 Cut into 2-3 mm rings A1->A2 A3 Mount rings in organ bath containing Krebs-Henseleit solution A2->A3 B1 Equilibrate under 2g tension for 60 min A3->B1 B2 Induce stable contraction with Phenylephrine (10⁻⁶ mol/L) B1->B2 B3 Administer cumulative concentrations of this compound (10⁻⁹ to 10⁻⁴ mol/L) B2->B3 B4 Record isometric tension changes B3->B4 C1 Calculate relaxation as a percentage of the phenylephrine-induced contraction B4->C1 C2 Construct concentration-response curve C1->C2 C3 Determine EC50 value C2->C3

Caption: Experimental workflow for ex vivo vasodilation assay.

Detailed Methodology:

  • Tissue Preparation: Segments of the internal mammary artery are obtained from patients undergoing coronary artery bypass grafting. The arteries are cut into rings (2-3 mm) and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.[6]

  • Experimental Setup: The rings are equilibrated under a resting tension of 2g for 60 minutes. A stable contraction is then induced using phenylephrine (10⁻⁶ mol/L).[6]

  • Drug Administration: Once a stable plateau of contraction is reached, cumulative concentrations of this compound (from 10⁻⁹ to 10⁻⁴ mol/L) are added to the organ bath.[6]

  • Data Acquisition: Changes in isometric tension are recorded using a force transducer. Relaxation is expressed as a percentage of the maximal contraction induced by phenylephrine.[6]

In Vivo Hemodynamic Studies in Mice

This protocol is based on the methodology for assessing the effects of this compound on blood pressure and heart rate in conscious, freely moving mice.[1][5]

Detailed Methodology:

  • Animal Model: Male Swiss Outbred mice are used. For hypertensive models, hypertension can be induced by treatment with adrenocorticotrophic hormone (ACTH: 500 µg/kg/day, s.c.) for 10 days.[1][5]

  • Instrumentation: Mice are surgically implanted with TA11PA-C20 blood pressure telemetry devices. These devices allow for continuous monitoring of blood pressure and heart rate without the confounding effects of anesthesia or restraint.[1][5]

  • Drug Administration: After a recovery period of 7-10 days, mice are treated with this compound (60 mg/kg i.p.) or its inactive metabolite, diethylenetriamine, as a control.[1][5]

  • Data Acquisition: Blood pressure and heart rate are monitored continuously. The data is typically analyzed to determine the peak effect of the drug, which for this compound occurs within the first 80 minutes after administration.[1][5]

Conclusion

This compound is a powerful and long-acting NO donor with significant cardiovascular effects, primarily driven by its potent vasodilatory properties. Its ability to lower blood pressure, relax vascular smooth muscle, and exert other vasoprotective actions makes it an invaluable tool for cardiovascular research. The detailed experimental protocols and mechanistic pathways outlined in this guide provide a comprehensive resource for scientists and researchers working in the field of cardiovascular pharmacology and drug development. Understanding the quantitative effects and methodologies associated with this compound is crucial for designing new experiments and interpreting data related to the physiological and pathophysiological roles of nitric oxide.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell Culture using DETA NONOate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate, commonly known as DETA NONOate or NOC-18, is a well-characterized nitric oxide (NO) donor.[1][2] It belongs to the class of diazeniumdiolates (NONOates) that spontaneously release NO in a pH-dependent manner.[2][3] With a long half-life of approximately 20 hours at 37°C and pH 7.4, this compound provides a sustained and predictable release of NO, making it an invaluable tool for in vitro studies investigating the diverse biological roles of nitric oxide.[2][3][4] These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays to study its effects on cell viability, proliferation, apoptosis, cell cycle, and angiogenesis.

Chemical Properties and Handling

Proper handling and preparation of this compound are crucial for obtaining reproducible experimental results.

PropertyValueReference
Synonyms Diethylenetriamine NONOate, NOC-18[2]
Molecular Formula C4H13N5O2[2]
Molecular Weight 163.2 g/mol [2]
Appearance Crystalline solid[2]
Storage -80°C, desiccated and protected from light[1][2]
Half-life (pH 7.4, 37°C) ~20 hours[2][3][4]
NO Release Stoichiometry 2 moles of NO per mole of parent compound[2][3]

Stock Solution Preparation:

This compound is sensitive to moisture and pH.[2] Alkaline stock solutions are relatively stable.[5]

  • Prepare a stock solution of this compound in 10 mM NaOH. A concentration of 100 mM can be achieved by dissolving 10 mg of this compound in 610 µL of 10 mM NaOH.[6]

  • Keep the stock solution on ice for immediate use or aliquot and store at -80°C for long-term storage.[1] Solutions are unstable and should be freshly prepared or from frozen aliquots for each experiment.[7][8]

  • To initiate NO release, dilute the alkaline stock solution into the cell culture medium or buffer at physiological pH (7.2-7.4).

Experimental Protocols

The following are detailed protocols for common in vitro assays using this compound. The specific concentrations and incubation times should be optimized based on the cell type and the biological question being investigated.

Cell Viability and Proliferation Assay (MTS Assay)

This protocol is adapted for assessing the dose- and time-dependent effects of this compound on the viability of endometrial cancer cells.[9]

Materials:

  • Endometrial cancer cell lines (e.g., Ishikawa, HEC-1A)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (100 mM in 10 mM NaOH)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed 2,000 cells per well in a 96-well plate and allow them to adhere overnight.[9]

  • Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 37.1 µM to 1000 µM.[9] Also, prepare a vehicle control (medium with the corresponding dilution of 10 mM NaOH) and an untreated control.

  • Remove the overnight culture medium and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.

  • Incubate the plates for 24, 48, 72, 96, and 120 hours.[9]

  • At each time point, add 20 µL of MTS reagent to each well.[10]

  • Incubate for 1-4 hours at 37°C.[8][10]

  • Measure the absorbance at 490 nm using a microplate reader.[10]

  • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from wells with medium only.

Data Presentation:

This compound (µM)24h Viability (%)48h Viability (%)72h Viability (%)96h Viability (%)120h Viability (%)
0 (Control)100100100100100
37.1
62.5
125
250~55-60[9]~25-30[9]
500
1000

Note: The values for 250 µM are approximate based on the cited literature and will vary depending on the specific cell line and experimental conditions.[9]

Western Blot Analysis for Cyclin D1

This protocol describes the detection of Cyclin D1 protein levels in MDA-MB-231 human breast cancer cells following treatment with this compound to investigate cell cycle arrest.[11][12]

Materials:

  • MDA-MB-231 cells

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody against Cyclin D1

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Seed MDA-MB-231 cells in 6-well plates and grow to the desired confluency.

  • Treat the cells with 1 mM this compound for various time points (e.g., 24 and 48 hours).[11][12]

  • Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer.[13]

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 10-12% gel.

  • Transfer the proteins to a PVDF membrane.[13]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[13]

  • Incubate the membrane with the primary anti-Cyclin D1 antibody overnight at 4°C.[13]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[13]

  • Normalize the Cyclin D1 band intensity to a loading control like β-actin or GAPDH.

Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution in MDA-MB-231 cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.[12]

Materials:

  • MDA-MB-231 cells

  • Complete cell culture medium

  • This compound stock solution

  • PBS

  • 70% cold ethanol (B145695)

  • Staining buffer (PBS with 100 µg/mL RNase A and 50 µg/mL Propidium Iodide)[14]

  • Flow cytometer

Procedure:

  • Treat MDA-MB-231 cells with 1 mM this compound for 48 hours.[12]

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[14]

  • Incubate the fixed cells on ice for at least 2 hours or at -20°C overnight.[14]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining buffer.[14]

  • Incubate in the dark for at least 30 minutes at room temperature or overnight at 4°C.[14]

  • Analyze the cell cycle distribution using a flow cytometer, acquiring data on a linear scale.[14]

Data Presentation:

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)Reference
Control~61[12]
1 mM this compound (48h)~86[12]
In Vitro Angiogenesis (Tube Formation) Assay

This protocol is for assessing the pro-angiogenic effects of low concentrations of this compound on endothelial cells.[15]

Materials:

  • Mouse brain-derived endothelial cells

  • 24-well plate

  • Matrigel or other basement membrane matrix

  • Serum-free medium (e.g., DMEM)

  • This compound stock solution

  • Inverted microscope with a camera

Procedure:

  • Thaw Matrigel on ice and coat the wells of a 24-well plate with it.[16]

  • Incubate the plate at 37°C for 30 minutes to allow the Matrigel to solidify.[16]

  • Harvest endothelial cells and resuspend them in serum-free medium.

  • Treat the cells with a low concentration of this compound (e.g., 0.2 µmol/L) or vehicle control.[15]

  • Seed the treated cells onto the solidified Matrigel.

  • Incubate for 3-6 hours at 37°C.[15]

  • Visualize and capture images of the tube-like structures using an inverted microscope.

  • Quantify angiogenesis by measuring parameters such as the number of branch points or total tube length using image analysis software.

Signaling Pathways and Experimental Workflows

DETA_NONOate_Cell_Cycle_Arrest DETA_NONOate This compound NO Nitric Oxide (NO) DETA_NONOate->NO CyclinD1_Synthesis Cyclin D1 Synthesis NO->CyclinD1_Synthesis Inhibits CyclinD1_Protein Cyclin D1 Protein CyclinD1_Synthesis->CyclinD1_Protein CDK4_6 CDK4/6 CyclinD1_Protein->CDK4_6 Activates pRb_hypo Hypophosphorylated pRb CDK4_6->pRb_hypo Prevents Phosphorylation G1_Arrest G1 Phase Arrest pRb_hypo->G1_Arrest Cytostasis Cytostasis G1_Arrest->Cytostasis

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Prepare_DETA Prepare this compound dilutions Treat_Cells Treat cells with this compound Prepare_DETA->Treat_Cells Incubate Incubate for desired time points Treat_Cells->Incubate Add_MTS Add MTS reagent Incubate->Add_MTS Incubate_MTS Incubate for 1-4 hours Add_MTS->Incubate_MTS Read_Absorbance Read absorbance at 490 nm Incubate_MTS->Read_Absorbance Calculate_Viability Calculate % viability vs. control Read_Absorbance->Calculate_Viability

Angiogenesis_Signaling DETA_NONOate This compound (low concentration) NO Nitric Oxide (NO) DETA_NONOate->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Increases VEGF VEGF Synthesis cGMP->VEGF Angiogenesis Angiogenesis (Tube Formation) cGMP->Angiogenesis VEGF->Angiogenesis

Conclusion

This compound is a versatile and reliable tool for investigating the multifaceted roles of nitric oxide in vitro. The protocols and data presented here provide a foundation for researchers to design and execute experiments to explore the effects of sustained NO release on various cellular processes. Careful optimization of experimental conditions, particularly this compound concentration and exposure time, is essential for obtaining meaningful and reproducible results.

References

Application Note: Preparation and Handling of DETA NONOate Stock Solutions in Sodium Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DETA NONOate (Diethylenetriamine NONOate) is a widely used diazeniumdiolate compound that serves as a donor of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathophysiological processes.[1][2][3] The utility of this compound in research stems from its slow and controlled release of NO, which occurs through spontaneous decomposition under physiological conditions (pH 7.4).[2][4][5] However, this pH-dependent instability necessitates careful preparation and storage of stock solutions to ensure the compound's integrity and the reproducibility of experimental results.

Diazeniumdiolates are significantly more stable in alkaline solutions.[6][7] Therefore, preparing concentrated stock solutions of this compound in a dilute base, such as sodium hydroxide (B78521) (NaOH), is the standard and recommended method. This alkaline environment prevents premature decomposition, allowing for the storage of a stable, concentrated stock that can be diluted into physiological buffers immediately before use to initiate NO release.[6]

This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using NaOH for researchers, scientists, and drug development professionals.

Physicochemical Data and Stability

Proper handling and experimental design require a clear understanding of the properties of this compound. The following table summarizes key quantitative data regarding its solubility, stability, and storage.

PropertyValueReference(s)
Molecular Formula C₄H₁₃N₅O₂[8][9][10]
Molecular Weight 163.18 g/mol [4][8][9][10]
Appearance Crystalline solid[11][12]
Solubility Aqueous Buffers: >100 mg/mLWater (pH adjusted to 9 with NaOH): 30 mg/mL (183.85 mM)DMSO: <1 mg/mL (Insoluble)[5][9]
Half-Life (t½) pH 7.4, 37°C: 20 hourspH 7.4, 22-25°C: 56 hourspH 5.0: Nearly instantaneous decomposition[2][5][13]
Storage (Solid Form) Store at -20°C or -80°C, desiccated and protected from light. Stable for ≥2-3 years under these conditions.[4][5][8][9]
Storage (Stock Solution) In 10 mM NaOH: Store in aliquots at -80°C for up to 6 months. Short-term storage at -20°C is also possible. Avoid repeated freeze-thaw cycles.[6][14][15][16]

Experimental Protocol: Preparing a 100 mM this compound Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in 10 mM NaOH. This concentration is suitable for subsequent dilution into various experimental systems.

I. Materials and Equipment

  • This compound solid powder

  • Sodium hydroxide (NaOH) pellets or solution

  • High-purity, deionized or distilled water

  • Analytical balance

  • Calibrated pH meter

  • Volumetric flasks (various sizes)

  • Calibrated micropipettes and sterile tips

  • Conical tubes or cryovials for aliquoting

  • Vortex mixer and/or sonicator

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, gloves

II. Safety Precautions

  • Sodium Hydroxide (NaOH): NaOH is corrosive and can cause severe skin and eye burns. Always handle with appropriate PPE. The dissolution of NaOH in water is highly exothermic; allow the solution to cool to room temperature before use.

  • This compound: Handle the solid compound in a well-ventilated area. While specific toxicity data is limited, it is prudent to avoid inhalation and direct contact.

III. Step-by-Step Procedure

A. Preparation of 10 mM NaOH Solution

  • To prepare 100 mL of 10 mM NaOH, weigh 0.04 g of NaOH pellets.

  • Carefully add the NaOH pellets to approximately 80 mL of high-purity water in a beaker or flask.

  • Stir the solution until the NaOH is completely dissolved. The solution will heat up.

  • Allow the solution to cool to room temperature.

  • Transfer the cooled solution to a 100 mL volumetric flask and add water to the calibration mark. Mix thoroughly. This is your solvent for the stock solution.

B. Preparation of 100 mM this compound Stock

  • Calculate the required mass: For 10 mL of a 100 mM solution, the required mass of this compound (MW = 163.18 g/mol ) is calculated as follows: Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) Mass (g) = 0.1 mol/L x 0.01 L x 163.18 g/mol = 0.16318 g = 16.32 mg

  • Weigh the compound: Carefully weigh 16.32 mg of this compound powder using an analytical balance.

  • Dissolution: Transfer the weighed powder into a 10 mL volumetric flask.

  • Add Solvent: Add approximately 8 mL of the prepared 10 mM NaOH solution to the flask.

  • Mix: Cap the flask and vortex thoroughly. If the solid does not dissolve completely, sonication is recommended to aid dissolution.[9]

  • Final Volume: Once fully dissolved, add 10 mM NaOH to the 10 mL calibration mark. Invert the flask several times to ensure the solution is homogeneous.

C. Aliquoting and Storage

  • Dispense the 100 mM stock solution into small, single-use aliquots (e.g., 20-100 µL) in sterile cryovials or microcentrifuge tubes.

  • Clearly label each aliquot with the compound name, concentration, and preparation date.

  • Store the aliquots at -80°C for long-term stability (up to 6 months).[14] For short-term use, -20°C is acceptable.[6]

  • Crucially, avoid repeated freeze-thaw cycles , as this can compromise the stability of the compound.

Visualizations

Experimental Workflow

The following diagram outlines the key steps for preparing the this compound stock solution.

G cluster_prep Phase 1: Preparation cluster_dissolve Phase 2: Dissolution cluster_store Phase 3: Storage prep_naoh 1. Prepare 10 mM NaOH Solution (Dissolve NaOH in H₂O, cool to RT) weigh_deta 2. Weigh this compound Powder dissolve_deta 3. Dissolve this compound in 10 mM NaOH weigh_deta->dissolve_deta mix 4. Vortex / Sonicate Until Clear dissolve_deta->mix final_vol 5. Adjust to Final Volume mix->final_vol aliquot 6. Aliquot into Single-Use Tubes final_vol->aliquot store 7. Store at -80°C aliquot->store

Caption: Workflow for preparing stable this compound stock solution.

Mechanism of Action: NO Signaling Pathway

This compound exerts its biological effects by releasing NO, which primarily acts through the canonical soluble guanylate cyclase (sGC) pathway.

G DETA This compound (in pH 7.4 Buffer) NO Nitric Oxide (NO) DETA->NO Spontaneous Decomposition sGC_inactive sGC (Inactive) NO->sGC_inactive Binds & Activates sGC_active sGC (Active) cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Effects Downstream Physiological Effects (e.g., Vasodilation) PKG->Effects

Caption: Canonical nitric oxide (NO) signaling pathway.

Application Notes

  • Initiating NO Release: To start an experiment, the alkaline stock solution of this compound should be diluted to the final desired concentration in a physiological buffer (e.g., PBS or cell culture medium, pH 7.4). This pH drop initiates the first-order decomposition of the compound and the subsequent release of NO.[6]

  • Experimental Considerations: Given the 20-hour half-life at 37°C, this compound is considered a long-acting NO donor, suitable for experiments requiring sustained NO levels.[2][5][13] For applications needing a rapid burst of NO, other NONOates with shorter half-lives may be more appropriate.

  • Common Research Applications: this compound is utilized across various fields to investigate the roles of NO. Key applications include studies on vasodilation, cardiovascular diseases, neurobiology, inflammation, wound healing, and its use as an antimicrobial agent against bacteria and fungi.[1][2][17][18]

References

Application Notes and Protocols for DETA NONOate in Animal Models of Traumatic Brain Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traumatic Brain Injury (TBI) is a significant cause of mortality and long-term disability, characterized by a complex cascade of secondary injury mechanisms including excitotoxicity, neuroinflammation, and oxidative stress. Nitric oxide (NO) plays a dual role in the pathophysiology of TBI, contributing to both neurotoxic and neuroprotective pathways. The sustained and controlled delivery of NO may offer a therapeutic window to mitigate secondary injury and promote recovery. DETA NONOate ((Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate) is a long-acting NO donor that has shown promise in preclinical TBI models by promoting neurogenesis and improving functional outcomes.[1] This document provides detailed application notes and protocols for the use of this compound in rodent models of TBI.

Mechanism of Action: The NO-cGMP Signaling Pathway

This compound exerts its neuroprotective effects primarily through the nitric oxide (NO) signaling cascade. Upon administration, this compound slowly decomposes to release NO. This released NO diffuses into target cells, such as neurons and glial cells, where it activates soluble guanylate cyclase (sGC). The activation of sGC leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] Elevated cGMP levels, in turn, activate cGMP-dependent protein kinase (PKG), which is implicated in various cellular processes that can confer neuroprotection, including modulation of ion channel activity, reduction of oxidative stress, and promotion of cell survival and neurogenesis.

DETA_NONOate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DETA_NONOate This compound NO Nitric Oxide (NO) DETA_NONOate->NO Spontaneous Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Neuroprotection Neuroprotection (e.g., anti-apoptosis, neurogenesis) PKG->Neuroprotection Promotes

Caption: Proposed signaling pathway of this compound in neuroprotection.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound in a rat model of controlled cortical impact (CCI) TBI.[1]

Table 1: Neurological Function Assessment

Treatment GroupModified Neurological Severity Score (mNSS) at Day 14
TBI + Vehicle10.2 ± 1.5
TBI + this compound (0.4 mg/kg)6.8 ± 1.2*

*p < 0.05 compared to TBI + Vehicle. Data are presented as mean ± standard deviation.

Table 2: Assessment of Neurogenesis

Treatment GroupNumber of BrdU-positive cells in the Dentate Gyrus at Day 14
TBI + Vehicle250 ± 45
TBI + this compound (0.4 mg/kg)450 ± 60*

*p < 0.05 compared to TBI + Vehicle. Data are presented as mean ± standard deviation.

Experimental Protocols

Animal Model: Controlled Cortical Impact (CCI)

The CCI model is a widely used and reproducible method for inducing a focal TBI.[1]

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic frame

  • CCI device (e.g., electromagnetic or pneumatic)

  • High-speed drill

  • Bone wax

  • Sutures

Procedure:

  • Anesthetize the rat and mount it in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Perform a craniotomy (e.g., 5 mm diameter) over the desired cortical region (e.g., parietal cortex), keeping the dura mater intact.

  • Position the CCI impactor tip perpendicular to the exposed dura.

  • Induce the cortical impact with defined parameters (e.g., velocity of 4 m/s, deformation depth of 2 mm, dwell time of 150 ms).

  • Control the bleeding with bone wax.

  • Suture the scalp incision.

  • Allow the animal to recover on a heating pad.

This compound Administration Protocol

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Syringes and needles

Procedure:

  • Prepare a fresh solution of this compound in sterile saline.

  • One day following TBI, administer this compound at a dose of 0.4 mg/kg via intraperitoneal (i.p.) injection.[1]

  • Continue daily i.p. injections for a total of 7 days.[1]

  • The control group should receive an equivalent volume of sterile saline.

Assessment of Neurological Outcome

The Modified Neurological Severity Score (mNSS) is a composite scoring system to evaluate motor, sensory, balance, and reflex functions.

Procedure:

  • Handle and acclimatize the rats to the testing environment before TBI.

  • Perform the mNSS evaluation at baseline and at specified time points post-TBI (e.g., day 1, 7, 14).

  • The scoring is based on a scale of 0 (normal) to 18 (maximal deficit).

Assessment of Neurogenesis

Bromodeoxyuridine (BrdU) labeling is a common method to identify newly proliferated cells.

Materials:

  • Bromodeoxyuridine (BrdU)

  • Phosphate-buffered saline (PBS)

  • Tissue fixation and processing reagents

  • Anti-BrdU antibody and corresponding detection system

Procedure:

  • Administer BrdU (e.g., 50 mg/kg, i.p.) daily for a specified period (e.g., 14 days) post-TBI to label dividing cells.[1]

  • At the end of the experiment, perfuse the animals and collect the brain tissue.

  • Process the tissue for immunohistochemistry.

  • Stain brain sections with an anti-BrdU antibody.

  • Quantify the number of BrdU-positive cells in the region of interest (e.g., dentate gyrus of the hippocampus) using stereological methods.

Experimental Workflow Diagram

TBI_Experiment_Workflow TBI Traumatic Brain Injury (CCI Model) Treatment Treatment Initiation (Day 1) - this compound (0.4 mg/kg, i.p.) - Vehicle (Saline, i.p.) TBI->Treatment Neurogenesis_Assess Neurogenesis Labeling (BrdU injections daily for 14 days) TBI->Neurogenesis_Assess Daily_Treatment Daily Treatment (Days 1-7) Treatment->Daily_Treatment Neuro_Assess Neurological Assessment (mNSS at Day 1, 7, 14) Daily_Treatment->Neuro_Assess Tissue_Harvest Tissue Harvest (Day 14 or later) Neuro_Assess->Tissue_Harvest Neurogenesis_Assess->Tissue_Harvest Analysis Data Analysis - Neurological Scores - BrdU+ Cell Counts Tissue_Harvest->Analysis

Caption: Experimental workflow for evaluating this compound in a TBI model.

Conclusion

This compound represents a promising therapeutic agent for TBI by promoting neurogenesis and improving functional recovery in preclinical models. The protocols and data presented here provide a framework for researchers to investigate the potential of sustained NO-releasing compounds in the context of traumatic brain injury. Careful consideration of the experimental design, including the choice of animal model, timing and route of administration, and appropriate functional and histological outcome measures, is crucial for the successful evaluation of this and other neuroprotective strategies.

References

Application Notes and Protocols: DETA NONOate Administration in Mouse Models of Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Depression is a debilitating mood disorder with a significant impact on global health. Preclinical research using animal models is crucial for understanding the neurobiology of depression and for the development of novel therapeutic agents. The nitric oxide (NO) signaling pathway has emerged as a potential target for antidepressant drug development. DETA NONOate, a long-acting NO donor, has shown promise in mouse models of depression by promoting hippocampal neurogenesis, a key process implicated in the pathophysiology of depression.[1] This document provides detailed application notes and protocols for the administration of this compound in mouse models of depression, including methods for inducing a depressive-like phenotype, behavioral assessment, and analysis of underlying molecular mechanisms.

Data Presentation

The following tables summarize illustrative quantitative data from key behavioral experiments assessing the antidepressant-like effects of this compound in a chronic mild stress (CMS) mouse model of depression. The data is based on the findings that this compound reverses depressive-like behaviors.[1]

Table 1: Effect of this compound on Immobility Time in the Forced Swim Test (FST)

Treatment GroupNImmobility Time (seconds) (Mean ± SEM)
Control (Vehicle)10180 ± 10.5
CMS + Vehicle10240 ± 12.2
CMS + this compound (0.4 mg/kg)10190 ± 9.8

Table 2: Effect of this compound on Immobility Time in the Tail Suspension Test (TST)

Treatment GroupNImmobility Time (seconds) (Mean ± SEM)
Control (Vehicle)10150 ± 9.3
CMS + Vehicle10210 ± 11.5
CMS + this compound (0.4 mg/kg)10160 ± 8.7

Table 3: Effect of this compound on Sucrose (B13894) Preference in the Sucrose Preference Test (SPT)

Treatment GroupNSucrose Preference (%) (Mean ± SEM)
Control (Vehicle)1085 ± 3.1
CMS + Vehicle1065 ± 4.2
CMS + this compound (0.4 mg/kg)1080 ± 3.5

Experimental Protocols

Chronic Mild Stress (CMS) Protocol

This protocol is designed to induce a depressive-like phenotype in mice through the repeated application of various mild stressors.

Materials:

  • Male C57BL/6 mice (8 weeks old)

  • Standard mouse housing cages

  • Water bottles

  • Food pellets

  • Bedding material

  • Stroboscope

  • Tilted cages (45°)

  • Empty cages

  • Wet bedding

Procedure:

  • House mice individually in a dedicated room.

  • For a period of 4-6 weeks, expose the mice to a variable sequence of mild stressors, one per day. The stressors should be applied randomly to prevent habituation.

  • Examples of stressors include:

    • Food and water deprivation: Remove food and water for 12-24 hours.

    • Cage tilt: Tilt the home cage at a 45° angle for 12-24 hours.

    • Wet bedding: Dampen the bedding with water (approximately 200 ml) for 12-24 hours.

    • Stroboscopic illumination: Expose mice to a flashing light (e.g., 150 flashes/min) for 12-24 hours.

    • Cage change: Transfer mice to a new, clean cage with fresh bedding.

    • No stress: Leave the mice undisturbed for a day.

  • A control group of mice should be housed in a separate room and not exposed to any stressors, but should be handled similarly to the stressed group.

This compound Administration

Materials:

  • This compound (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)aminio]diazen-1-ium-1,2-diolate

  • Sterile saline (0.9% NaCl)

  • Syringes and needles (e.g., 27-gauge)

Procedure:

  • Prepare a stock solution of this compound in sterile saline. The concentration should be calculated to allow for an injection volume of approximately 10 ml/kg body weight.

  • Administer this compound at a dose of 0.4 mg/kg via intraperitoneal (i.p.) injection once daily for 7 consecutive days.[1]

  • The vehicle control group should receive an equivalent volume of sterile saline.

  • Administer injections at the same time each day to minimize circadian variations.

Behavioral Testing

Perform behavioral tests after the 7-day treatment period to assess the antidepressant-like effects of this compound. It is recommended to perform the tests in the order of least to most stressful (e.g., Sucrose Preference Test, then Tail Suspension Test, then Forced Swim Test) with at least 24 hours between each test.

This test measures anhedonia, a core symptom of depression, by assessing the preference for a sweetened solution over plain water.[2]

Materials:

  • Two identical drinking bottles per cage

  • 1% sucrose solution

  • Tap water

Procedure:

  • Habituation: For 48 hours, habituate the mice to two bottles in their home cage, both containing tap water.

  • Testing: Following habituation, replace one of the water bottles with a 1% sucrose solution.

  • Weigh both bottles at the beginning of the test and after 24 hours.

  • Calculate sucrose preference using the following formula:

    • Sucrose Preference (%) = (Sucrose solution consumed (g) / (Sucrose solution consumed (g) + Water consumed (g))) x 100

This test assesses behavioral despair by measuring the immobility time of a mouse when suspended by its tail.[3][4]

Materials:

  • Tail suspension apparatus (a horizontal bar raised above the ground)

  • Adhesive tape

Procedure:

  • Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

  • Suspend the mouse from the horizontal bar by the tape.

  • Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any movement except for minor respiratory movements.

This test also measures behavioral despair by quantifying the immobility time of a mouse when placed in an inescapable cylinder of water.[5]

Materials:

  • A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter)

  • Water (23-25°C)

Procedure:

  • Fill the cylinder with water to a depth of approximately 15 cm, such that the mouse cannot touch the bottom with its tail or paws.

  • Gently place the mouse into the water.

  • Record the total duration of immobility over a 6-minute period. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the expression and phosphorylation of key proteins in the hippocampus to investigate the molecular mechanisms of this compound's action.

Materials:

  • Dissecting tools

  • Liquid nitrogen

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-BDNF, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Tissue Collection: Following behavioral testing, euthanize the mice and rapidly dissect the hippocampus on ice. Immediately freeze the tissue in liquid nitrogen and store at -80°C.

  • Protein Extraction: Homogenize the hippocampal tissue in RIPA buffer. Centrifuge the homogenate and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH.

Mandatory Visualizations

Signaling Pathway

DETA_NONOate_Signaling_Pathway DETA This compound NO Nitric Oxide (NO) DETA->NO releases sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces PKG Protein Kinase G (PKG) cGMP->PKG activates Akt Akt PKG->Akt activates mTOR mTOR Akt->mTOR activates p70S6K p70S6K mTOR->p70S6K activates Neurogenesis Hippocampal Neurogenesis p70S6K->Neurogenesis Antidepressant Antidepressant-like Effects Neurogenesis->Antidepressant

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

Experimental_Workflow cluster_stress Depression Model Induction cluster_treatment Treatment cluster_behavior Behavioral Assessment cluster_analysis Molecular Analysis CMS Chronic Mild Stress (4-6 weeks) Treatment This compound (0.4 mg/kg, i.p.) or Vehicle for 7 days CMS->Treatment SPT Sucrose Preference Test Treatment->SPT TST Tail Suspension Test SPT->TST FST Forced Swim Test TST->FST Dissection Hippocampal Dissection FST->Dissection WB Western Blotting (p-Akt, p-mTOR, p-p70S6K, BDNF) Dissection->WB

Caption: Experimental workflow for this compound administration.

References

Application Notes and Protocols: Antimicrobial Activity of DETA NONOate against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the antimicrobial activity of Diethylamine (B46881) NONOate (DETA NONOate) against Pseudomonas aeruginosa and detailed protocols for its evaluation.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen known for its intrinsic and acquired resistance to a wide range of antibiotics and its ability to form biofilms. Nitric oxide (NO) has emerged as a promising antimicrobial agent due to its multifaceted mechanisms of action. This compound is a diazeniumdiolate that spontaneously releases NO in aqueous solutions, making it a valuable tool for investigating the therapeutic potential of NO. This document outlines the known antimicrobial effects of this compound on P. aeruginosa and provides standardized protocols for its assessment.

Mechanism of Action

The antimicrobial activity of this compound against P. aeruginosa is primarily attributed to the release of nitric oxide (NO). The proposed mechanisms of action include:

  • DNA Damage: NO and its reactive nitrogen species (RNS) derivatives can deaminate DNA bases, leading to mutations and strand breaks.

  • Enzyme Inhibition: NO can inhibit essential enzymes, including those involved in DNA repair, by targeting metal centers and critical cysteine residues.

  • Biofilm Dispersal: Exogenous NO from donors like this compound can induce the dispersal of P. aeruginosa biofilms. This is achieved by activating phosphodiesterases (PDEs), which leads to the degradation of the intracellular signaling molecule cyclic dimeric GMP (c-di-GMP). Lower levels of c-di-GMP promote a transition from a sessile, biofilm-forming state to a motile, planktonic state, potentially increasing susceptibility to conventional antibiotics.

It is also important to note that some studies suggest the diethylenetriamine (B155796) (DETA) backbone of the molecule may possess intrinsic antibacterial properties independent of NO release.

Quantitative Data Summary

While specific minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for this compound against Pseudomonas aeruginosa are not widely reported in the available literature, data from closely related bacteria and other relevant studies provide valuable insights.

ParameterOrganismConcentrationObservationSource
MIC Burkholderia pseudomallei250 µg/mLVisible inhibition of growth after 24 hours.[1]
MBC Burkholderia pseudomallei>1 mg/mLConcentration required to kill 99.9% of the initial inoculum.[1]
Time-Kill Escherichia coli65 mM3-log reduction in bacterial growth after 20 hours.[2]
In Vivo Efficacy Pseudomonas aeruginosaNebulized DETA-NO65% reduction in pulmonary bacterial load in a mouse pneumonia model.
Biofilm Dispersal Pseudomonas aeruginosa200 µM - 1000 µMEffective concentrations for inducing biofilm dispersal in various bacterial species.[3]

Note: The MIC and MBC values for Burkholderia pseudomallei, a gram-negative bacterium, are provided as a proxy. Researchers should determine the specific MIC and MBC for their strains of P. aeruginosa.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard broth microdilution methods and can be used to determine the MIC of this compound against P. aeruginosa.

Materials:

  • This compound

  • Pseudomonas aeruginosa strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare this compound Stock Solution: Prepare a fresh stock solution of this compound in sterile, cold 10 mM NaOH. The concentration should be at least 10 times the highest concentration to be tested.

  • Prepare Bacterial Inoculum: Culture P. aeruginosa in CAMHB overnight at 37°C. Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells of the microtiter plate.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound and to control wells (no this compound).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that results in no visible growth (turbidity) as determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay to determine the bactericidal activity of this compound.

Materials:

  • MIC plate from the previous experiment

  • Tryptic Soy Agar (B569324) (TSA) plates

  • Sterile saline or PBS

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot and spot-plate it onto a TSA plate.

  • Incubation: Incubate the TSA plates at 37°C for 24-48 hours.

  • MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Time-Kill Assay

This assay evaluates the rate at which this compound kills P. aeruginosa.

Materials:

  • This compound

  • Pseudomonas aeruginosa strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities (37°C)

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline or PBS

Procedure:

  • Prepare Bacterial Culture: Grow an overnight culture of P. aeruginosa in CAMHB. Dilute the culture in fresh CAMHB to a starting density of approximately 1 x 106 CFU/mL.

  • Add this compound: Add this compound to the bacterial culture at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a growth control with no this compound.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or PBS and plate onto TSA plates.

  • Incubation and Counting: Incubate the TSA plates at 37°C for 24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_mbc MBC Determination cluster_timekill Time-Kill Assay mic_prep Prepare this compound dilutions & bacterial inoculum mic_inoc Inoculate 96-well plate mic_prep->mic_inoc mic_inc Incubate 18-24h at 37°C mic_inoc->mic_inc mic_read Read MIC (no visible growth) mic_inc->mic_read mbc_sub Subculture from clear MIC wells onto agar plates mic_read->mbc_sub Proceed with clear wells mbc_inc Incubate 24-48h at 37°C mbc_sub->mbc_inc mbc_read Read MBC (≥99.9% killing) mbc_inc->mbc_read tk_setup Prepare bacterial culture & add this compound tk_sample Sample at time points (0-24h) tk_setup->tk_sample tk_plate Plate serial dilutions tk_sample->tk_plate tk_count Count CFU after 24h incubation tk_plate->tk_count tk_plot Plot log10 CFU/mL vs. time tk_count->tk_plot

Caption: Workflow for determining MIC, MBC, and time-kill kinetics.

signaling_pathway DETA This compound NO Nitric Oxide (NO) DETA->NO spontaneous release PDE Phosphodiesterase (PDE) Activation NO->PDE c_di_GMP_low Low c-di-GMP PDE->c_di_GMP_low degrades c-di-GMP c_di_GMP_high High c-di-GMP Biofilm Biofilm Formation (Sessile) c_di_GMP_high->Biofilm Motility Increased Motility (Planktonic) c_di_GMP_high->Motility inhibits c_di_GMP_low->Biofilm inhibits c_di_GMP_low->Motility

Caption: NO-mediated c-di-GMP signaling in P. aeruginosa.

References

Measuring Nitric Oxide Release from DETA NONOate in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] The transient nature of NO makes its direct measurement in biological systems challenging.[1] Consequently, researchers often rely on NO donors, such as (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate (DETA NONOate), to study the effects of controlled and sustained NO release. This compound is a well-characterized NO donor that spontaneously dissociates in a pH-dependent manner to release two moles of NO per mole of the parent compound.[2][3] This application note provides detailed protocols for measuring NO release from this compound in cell culture systems, primarily using the Griess assay, along with relevant quantitative data and pathway diagrams.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, crucial for designing and interpreting experiments.

Table 1: Properties of this compound

PropertyValueReference(s)
Molecular FormulaC4H13N5O2[3]
Molecular Weight163.2 g/mol [3]
Moles of NO Released2 moles NO / mole this compound[2][3]
SolubilitySoluble in water or ethanol[2]

Table 2: Half-life of this compound

ConditionHalf-life (t½)Reference(s)
37°C, pH 7.4 (0.1M phosphate (B84403) buffer)20 hours[2][3]
22-25°C, pH 7.4 (0.1M phosphate buffer)56 hours[2][3]
pH 5.0Nearly instantaneous decomposition[2]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound solid

  • Sterile, cold 0.01 M NaOH

  • Sterile microcentrifuge tubes

Protocol:

  • Perform all steps on ice to minimize premature NO release.

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of cold, sterile 0.01 M NaOH to achieve the desired stock concentration (e.g., 10 mM). A 10 mM stock solution can be prepared by dissolving this compound in 0.01 M NaOH.[1]

  • Gently vortex until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.

Cell Seeding and Treatment

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Sterile tissue culture plates (e.g., 24-well or 96-well)

  • This compound stock solution

Protocol:

  • Seed the cells in a tissue culture plate at a density appropriate for your cell line and experiment. A common starting point is 1 x 10^5 cells/mL.[4]

  • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • On the day of the experiment, prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium.

  • Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of 0.01 M NaOH as the highest this compound treatment).

  • Return the plate to the incubator for the desired treatment duration.

Measurement of Nitric Oxide Release using the Griess Assay

The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown products, nitrite (B80452) (NO2-) and nitrate (B79036) (NO3-). In most cell culture systems, nitrite is the predominant product.

Materials:

  • Cell culture supernatant from treated and control wells

  • Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid

  • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water

  • Sodium nitrite (NaNO2) standard solution (e.g., 1 M)

  • 96-well flat-bottom plate

  • Microplate reader capable of measuring absorbance at 540-550 nm

Protocol:

  • Preparation of Griess Reagent:

    • Prepare Griess Reagent A and B separately. Store them in light-protected bottles at 4°C.

    • Immediately before use, mix equal volumes of Griess Reagent A and Griess Reagent B to create the final Griess Reagent.

  • Preparation of Nitrite Standard Curve:

    • Prepare a 100 µM sodium nitrite solution by diluting the stock in the same cell culture medium used for the experiment.

    • Perform serial dilutions of the 100 µM solution in culture medium to generate a standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM).

  • Assay Procedure:

    • After the desired treatment time, carefully collect 50-100 µL of cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 50-100 µL of each nitrite standard to separate wells in the same 96-well plate.

    • Add an equal volume (50-100 µL) of the freshly prepared Griess Reagent to all wells containing supernatant and standards.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light. A pink/magenta color will develop.

    • Measure the absorbance at 540-550 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µM standard) from all other readings.

    • Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

    • Determine the nitrite concentration in the experimental samples by interpolating their absorbance values on the standard curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Griess Assay cluster_analysis Data Analysis prep_cells Seed Cells in Culture Plate treat_cells Treat Cells with this compound prep_cells->treat_cells prep_deta Prepare this compound Stock Solution (0.01 M NaOH) prep_deta->treat_cells prep_griess Prepare Griess Reagents A and B add_griess Add Griess Reagent to Supernatant and Standards prep_griess->add_griess incubate Incubate for Desired Time treat_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant collect_supernatant->add_griess prepare_standards Prepare Nitrite Standard Curve prepare_standards->add_griess read_absorbance Measure Absorbance at 540-550 nm add_griess->read_absorbance plot_curve Plot Standard Curve read_absorbance->plot_curve calculate_concentration Calculate Nitrite Concentration plot_curve->calculate_concentration

Caption: Experimental workflow for measuring NO release.

Nitric Oxide Signaling Pathway via cGMP

no_signaling DETA_NONOate This compound NO Nitric Oxide (NO) DETA_NONOate->NO Spontaneous Decomposition sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds to Heme Moiety sGC_active sGC (Active) sGC_inactive->sGC_active Activation GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Downstream Physiological Effects (e.g., Vasodilation, Neurotransmission) PKG->Physiological_Effects

Caption: NO-sGC-cGMP signaling pathway.

References

Application Notes and Protocols for MTS Assay: Assessing Cell Viability Following DETA NONOate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MTS assay is a robust and widely used colorimetric method for determining the number of viable cells in culture. This assay is predicated on the principle that viable cells with active metabolism can reduce the tetrazolium compound [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; MTS] into a soluble formazan (B1609692) product.[1][2] This conversion, facilitated by NADPH-dependent dehydrogenase enzymes in metabolically active cells, results in a colored solution whose absorbance is directly proportional to the number of living cells.[3][4] The absorbance can be quantified using a spectrophotometer at a wavelength of 490-500 nm.[3][4]

DETA NONOate ((Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate) is a well-characterized nitric oxide (NO) donor that spontaneously releases NO in a pH-dependent manner.[5] Nitric oxide is a critical signaling molecule involved in a myriad of physiological and pathological processes, including the regulation of cell survival, proliferation, and apoptosis.[1][6] Depending on its concentration and the cellular context, NO can exhibit either pro-survival or pro-apoptotic effects.[7] Therefore, accurately assessing the impact of this compound on cell viability is crucial for research in areas such as cancer biology, immunology, and drug development.

These application notes provide a detailed protocol for utilizing the MTS assay to evaluate cell viability after treatment with this compound.

Materials and Methods

Reagents and Materials
  • This compound (powder)

  • Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear, flat-bottom cell culture plates

  • Sterile, multichannel pipettes and tips

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 490 nm

  • Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M NaOH for stock solution preparation (optional)[8][9]

Preparation of Reagents

This compound Stock Solution:

This compound is soluble in aqueous buffers (>100 mg/ml).[5] For long-term storage, it is recommended to prepare aliquots of a concentrated stock solution.

  • Aqueous Stock Solution: Dissolve this compound powder in sterile, cold PBS (pH 7.4) or cell culture medium to a desired stock concentration (e.g., 100 mM). It is crucial to prepare this solution fresh before each experiment as this compound will start to release NO at a physiological pH.[9]

  • Alkaline Stock Solution for Storage: For longer-term storage, this compound can be dissolved in 0.01 M NaOH. Alkaline solutions are more stable and can be stored at -80°C for extended periods.[10] Immediately before use, the alkaline stock can be diluted to the final working concentration in the cell culture medium.

  • Organic Solvent Stock (Alternative): Alternatively, a stock solution can be prepared in an organic solvent like DMSO.[8] However, ensure the final concentration of the solvent in the cell culture does not exceed a level that affects cell viability (typically <0.5%).

MTS Reagent:

Prepare the MTS reagent according to the manufacturer's instructions. Typically, the reagent is provided as a ready-to-use solution. Store protected from light.[3]

Experimental Protocols

Cell Seeding
  • Culture cells of interest to approximately 80% confluency in a T-75 flask.

  • For adherent cells, wash with sterile PBS and detach using Trypsin-EDTA. For suspension cells, collect the cells by centrifugation.

  • Resuspend the cells in a fresh complete culture medium and perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to the desired seeding density. The optimal seeding density should be determined empirically for each cell line but generally falls within the range of 5 x 10³ to 1 x 10⁵ cells/well.[11]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include wells with medium only to serve as a background control.

  • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach and enter a logarithmic growth phase.[3]

This compound Treatment
  • Prepare serial dilutions of the this compound stock solution in a complete cell culture medium to achieve the desired final concentrations. A common concentration range for initial experiments is 10 µM to 1 mM.[7][12]

  • After the 24-hour incubation period, carefully aspirate the medium from the wells (for adherent cells).

  • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

  • Include a vehicle control group (cells treated with the same medium and, if applicable, the same concentration of the solvent used for the stock solution).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the experimental goals and the known kinetics of this compound's effect on the specific cell line.[7][13]

MTS Assay Procedure
  • Following the this compound treatment period, add 20 µL of the MTS reagent directly to each well of the 96-well plate.[4]

  • Gently tap the plate to mix the contents.

  • Incubate the plate for 1 to 4 hours at 37°C in a humidified incubator.[4] The optimal incubation time will depend on the cell type and density and should be determined empirically to ensure the absorbance values are within the linear range of the microplate reader.

  • After incubation, measure the absorbance at 490 nm using a microplate reader.

Data Presentation and Analysis

Quantitative Data Summary
ParameterRecommended Range/ValueNotes
Cell Seeding Density 5 x 10³ - 1 x 10⁵ cells/wellOptimize for each cell line to ensure logarithmic growth during the assay.[11]
This compound Stock Solution 10-100 mM in cold PBS or 0.01M NaOHPrepare fresh aqueous solutions. Aliquot and store alkaline stocks at -80°C.[10]
This compound Treatment Concentration 10 µM - 1 mMThe effective concentration is cell-type dependent. A dose-response curve is recommended.[7][12]
Treatment Incubation Time 24 - 72 hoursOptimize based on the experimental question and cell doubling time.[7][13]
MTS Reagent Volume 20 µL/wellFor a final volume of 120 µL.
MTS Incubation Time 1 - 4 hoursMonitor color development to stay within the linear range of the assay.[4]
Absorbance Wavelength 490 nmA reference wavelength of 630 nm can be used to subtract background.
Data Analysis
  • Background Subtraction: Subtract the average absorbance of the "medium only" wells from the absorbance of all other wells.

  • Calculate Percent Viability: Express the viability of the treated cells as a percentage of the vehicle-treated control cells using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration to generate a dose-response curve.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of this compound that causes a 50% reduction in cell viability, can be determined from the dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Cell Culture Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells DETA_Prep Prepare this compound Stock Solution Treat_Cells Treat Cells with This compound DETA_Prep->Treat_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Incubate_24h->Treat_Cells Incubate_Treatment Incubate for Treatment Period Treat_Cells->Incubate_Treatment Add_MTS Add MTS Reagent Incubate_Treatment->Add_MTS Incubate_MTS Incubate 1-4h Add_MTS->Incubate_MTS Read_Absorbance Read Absorbance at 490 nm Incubate_MTS->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Experimental workflow for assessing cell viability using the MTS assay after this compound treatment.

This compound Signaling Pathway

G DETA This compound NO Nitric Oxide (NO) DETA->NO Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation Mitochondria Mitochondria NO->Mitochondria Direct Effect NFkB_Inhibition NF-κB Inhibition NO->NFkB_Inhibition YY1_Inhibition YY1 Inhibition NO->YY1_Inhibition cGMP cGMP sGC->cGMP Production PKG Protein Kinase G (PKG) cGMP->PKG Activation Apoptosis Apoptosis PKG->Apoptosis Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c Release Caspase_Activation->Apoptosis Cell_Viability Decreased Cell Viability Apoptosis->Cell_Viability Snail_Inhibition Snail Inhibition NFkB_Inhibition->Snail_Inhibition RKIP_Upregulation RKIP Upregulation Snail_Inhibition->RKIP_Upregulation YY1_Inhibition->Apoptosis RKIP_Upregulation->Apoptosis

Caption: Signaling pathways of this compound leading to altered cell viability.

References

Application Notes and Protocols for DETA NONOate in Aortic Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Diethylenetriamine NONOate (DETA NONOate), a nitric oxide (NO) donor, in studies involving aortic smooth muscle cells (ASMCs). This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways and workflows.

Introduction

This compound serves as a valuable tool for investigating the physiological and pathophysiological roles of nitric oxide in the vasculature. It spontaneously decomposes in aqueous solutions to release NO, which plays a crucial role in regulating vascular tone, cell proliferation, migration, and extracellular matrix remodeling. Understanding the precise effects and mechanisms of action of NO donors like this compound in ASMCs is critical for the development of novel therapeutic strategies for cardiovascular diseases such as hypertension, atherosclerosis, and aortic aneurysms.

Data Presentation

The following tables summarize the quantitative effects of this compound on various cellular processes in aortic smooth muscle cells, as reported in the scientific literature.

Table 1: Effect of this compound on Aortic Smooth Muscle Cell Proliferation

ParameterSpeciesThis compound ConcentrationObservation
DNA Synthesis Inhibition (IC50)Rat40 µMAfter 22-hour treatment.[1]
Cell NumberHuman10 µMReduced proliferation in response to 10% FCS over 6 days.[2]
Cell NumberHuman100 µMSignificantly reduced proliferation in response to 10% FCS over 6 days.[2]
Cell NumberHuman1 mMCompletely suppressed proliferation in response to 10% FCS over 6 days.[2]

Table 2: Effect of this compound on MMP-9 Expression and Activity in Rat Aortic Smooth Muscle Cells

ParameterThis compound ConcentrationObservation
MMP-9 mRNA Expression1 µM, 10 µM, 100 µMDose-dependent decrease in IL-1β-induced expression.[3][4]
MMP-9 Activity1 µM, 10 µM, 100 µMDose-dependent decrease in IL-1β-induced activity.[3][4]

Table 3: Effect of this compound on Vasodilation of Aortic Rings

ParameterSpeciesPre-constrictorThis compound ConcentrationObservation
VasodilationRatPhenylephrine1 µM - 100 µMDose-dependent relaxation.

Table 4: Effect of this compound on cGMP Levels in Vascular Smooth Muscle Cells

ParameterCell TypeThis compound ConcentrationObservation
cGMP LevelsBovine Chromaffin CellsEC50 = 0.38 µMTime and concentration-dependent increase.[5]

Experimental Protocols

Herein are detailed protocols for key experiments involving the use of this compound in aortic smooth muscle cells.

Protocol 1: Isolation and Culture of Rat Aortic Smooth Muscle Cells

This protocol describes the enzymatic digestion method for isolating primary ASMCs from rat aortas.

Materials:

  • Thoracic aorta from a male Sprague-Dawley rat

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Elastase

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • 70% Ethanol (B145695)

  • Sterile surgical instruments

Procedure:

  • Euthanize the rat according to approved institutional guidelines.

  • Spray the chest and abdomen with 70% ethanol to sterilize the area.

  • Aseptically open the thoracic cavity and excise the thoracic aorta.

  • Place the aorta in a sterile petri dish containing ice-cold PBS.

  • Under a dissecting microscope, carefully remove the adventitia and surrounding connective tissue.

  • Cut the aorta longitudinally and gently scrape the intimal surface to remove endothelial cells.

  • Mince the remaining medial layer into small pieces (1-2 mm).

  • Transfer the minced tissue to a sterile tube containing digestion solution (DMEM with 1 mg/mL Collagenase Type II and 0.5 mg/mL Elastase).

  • Incubate at 37°C for 60-90 minutes with gentle agitation.

  • Triturate the tissue suspension gently with a pipette to disperse the cells.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Plate the cells in a culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Change the medium every 2-3 days. Cells should be ready for experiments between passages 3 and 8.

Protocol 2: Assessment of ASMC Proliferation (DNA Synthesis Assay)

This protocol measures the effect of this compound on DNA synthesis using [3H]-thymidine incorporation.

Materials:

  • Cultured rat ASMCs (as prepared in Protocol 1)

  • Complete culture medium

  • Serum-free DMEM

  • This compound stock solution (prepare fresh in serum-free DMEM)

  • [3H]-thymidine

  • Trichloroacetic acid (TCA), 10%

  • 0.1 M NaOH

  • Scintillation cocktail and counter

Procedure:

  • Seed ASMCs in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Synchronize the cells by incubating in serum-free DMEM for 24 hours.

  • Replace the medium with fresh serum-free DMEM containing various concentrations of this compound (e.g., 0, 10, 40, 100, 500 µM).

  • After 2 hours of pre-incubation, add 10% FBS to stimulate proliferation.

  • After 22 hours of incubation, add 1 µCi/mL of [3H]-thymidine to each well and incubate for an additional 2 hours.

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of 10% TCA to each well and incubate on ice for 30 minutes to precipitate DNA.

  • Aspirate the TCA and wash the wells twice with ice-cold PBS.

  • Add 500 µL of 0.1 M NaOH to each well to solubilize the precipitated DNA.

  • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Protocol 3: Gelatin Zymography for MMP-9 Activity

This protocol assesses the effect of this compound on the activity of secreted MMP-9.

Materials:

  • Conditioned medium from ASMC cultures

  • SDS-PAGE equipment

  • Polyacrylamide gels containing 1 mg/mL gelatin

  • Zymogram sample buffer (non-reducing)

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid)

Procedure:

  • Culture ASMCs as described in Protocol 1.

  • Treat cells with IL-1β (2 ng/mL) and varying concentrations of this compound (e.g., 0, 1, 10, 100 µM) in serum-free medium for 48 hours.[3][4]

  • Collect the conditioned medium and centrifuge to remove cellular debris.

  • Determine the protein concentration of each sample.

  • Mix equal amounts of protein from each sample with zymogram sample buffer. Do not heat or reduce the samples.

  • Load the samples onto a gelatin-containing polyacrylamide gel and perform electrophoresis at 4°C.

  • After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS.

  • Incubate the gel in developing buffer at 37°C for 16-24 hours.

  • Stain the gel with Coomassie Brilliant Blue for 1 hour.

  • Destain the gel until clear bands of gelatinolysis appear against a blue background. These bands correspond to MMP-9 activity.

  • Quantify the bands using densitometry.

Protocol 4: Measurement of Intracellular Calcium ([Ca2+]i) with Fura-2 AM

This protocol details the measurement of changes in intracellular calcium in response to this compound.

Materials:

  • Cultured ASMCs on glass coverslips

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Fura-2 AM stock solution (in DMSO)

  • Pluronic F-127

  • This compound stock solution

  • Fluorescence imaging system with dual excitation wavelength capabilities (340 nm and 380 nm)

Procedure:

  • Plate ASMCs on glass coverslips and culture until 70-80% confluent.

  • Prepare a loading buffer of HBSS containing 2 µM Fura-2 AM and 0.02% Pluronic F-127.

  • Wash the cells twice with HBSS.

  • Incubate the cells in the loading buffer for 30-45 minutes at 37°C in the dark.

  • Wash the cells three times with HBSS to remove extracellular Fura-2 AM.

  • Incubate the cells in HBSS for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

  • Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

  • Perfuse the cells with a solution containing the desired concentration of this compound.

  • Record the changes in fluorescence intensity at both excitation wavelengths over time.

  • The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

Protocol 5: Western Blot for Phosphorylated VASP (p-VASP)

This protocol is for the detection of VASP phosphorylation at Serine 239, a downstream marker of cGMP signaling.

Materials:

  • Cultured ASMCs

  • Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • This compound stock solution

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody against p-VASP (Ser239)

  • Primary antibody against total VASP or a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture ASMCs to 80-90% confluency.

  • Treat the cells with this compound (e.g., 100 µM) for the desired time (e.g., 30 minutes).[6]

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-VASP overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe with an antibody for total VASP or a loading control to normalize the data.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in this document.

DETA_NONOate_Signaling_Pathway DETA This compound NO Nitric Oxide (NO) DETA->NO Spontaneous Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates MMP9 MMP-9 Activity Inhibition NO->MMP9 GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates VASP VASP PKG->VASP Phosphorylates Ca_channels Ca2+ Channels PKG->Ca_channels Inhibits Proliferation Proliferation Inhibition PKG->Proliferation Migration Migration Inhibition PKG->Migration pVASP p-VASP (Ser239) VASP->pVASP Ca_decrease [Ca2+]i Decrease Ca_channels->Ca_decrease Vasodilation Vasodilation Ca_decrease->Vasodilation

Caption: Signaling pathway of this compound in aortic smooth muscle cells.

ASMC_Proliferation_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 Thymidine Incorporation and Measurement seed Seed ASMCs in 24-well plate sync Synchronize cells (serum-free) seed->sync treat Treat with this compound sync->treat stim Stimulate with FBS treat->stim add_thy Add [3H]-thymidine stim->add_thy wash_pbs Wash with PBS add_thy->wash_pbs precipitate Precipitate DNA with TCA wash_pbs->precipitate solubilize Solubilize DNA with NaOH precipitate->solubilize measure Measure radioactivity solubilize->measure

Caption: Experimental workflow for the ASMC proliferation assay.

Zymography_Workflow cluster_0 Sample Preparation cluster_1 Gel Electrophoresis and Analysis treat_cells Treat ASMCs with IL-1β and this compound collect_media Collect conditioned media treat_cells->collect_media protein_assay Determine protein concentration collect_media->protein_assay mix_buffer Mix with non-reducing sample buffer protein_assay->mix_buffer run_gel Run on gelatin zymogram gel mix_buffer->run_gel renature Renature proteins run_gel->renature develop Incubate in developing buffer renature->develop stain Stain with Coomassie Blue develop->stain destain Destain and visualize bands stain->destain

Caption: Experimental workflow for gelatin zymography.

References

Application Notes and Protocols for Nebulized DETA NONOate in Pulmonary Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of nebulized Diethylenetriamine/Nitric Oxide (DETA NONOate) for pulmonary research, detailing its mechanism of action, experimental protocols, and key findings from preclinical and clinical studies.

Introduction

Diethylenetriamine/Nitric Oxide (this compound) is a long-acting nitric oxide (NO) donor with a half-life of approximately 20 hours at 37°C and pH 7.4.[1][2] This prolonged release profile makes it a valuable tool for studies requiring sustained NO delivery to the pulmonary system.[3] Nebulization of this compound offers a non-invasive method for targeted drug delivery to the lungs, achieving selective pulmonary vasodilation without significant systemic effects.[1][4] This approach has been investigated for its therapeutic potential in various pulmonary conditions, including pulmonary hypertension, acute respiratory distress syndrome (ARDS), and bacterial pneumonia.[3][5][6]

Mechanism of Action: The Nitric Oxide Signaling Pathway

This compound spontaneously decomposes in aqueous solutions to release nitric oxide (NO).[3] In the pulmonary vasculature, NO acts as a potent vasodilator.[7] It diffuses into smooth muscle cells and activates soluble guanylate cyclase (sGC).[8] This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn leads to smooth muscle relaxation and vasodilation.[9] This pathway plays a crucial role in regulating pulmonary vascular tone and proliferation.[7][8]

NO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Pulmonary Smooth Muscle Cell DETA_NONOate Nebulized This compound NO Nitric Oxide (NO) DETA_NONOate->NO Spontaneous Decomposition sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Activation sGC_active sGC (Active) GTP GTP sGC_active->GTP Catalyzes Conversion cGMP cGMP Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation

Caption: Nitric Oxide (NO) Signaling Pathway in Pulmonary Vasodilation.

Applications in Pulmonary Research

Pulmonary Hypertension (PH)

Nebulized this compound has demonstrated efficacy in animal models of chronic pulmonary hypertension.[3] Daily inhalations have been shown to significantly reduce pulmonary vascular resistance without causing systemic vasodilation.[10] This selective action highlights its potential as a targeted therapy for PH.[3]

Acute Respiratory Distress Syndrome (ARDS)

Pilot studies in patients with ARDS have shown that inhaled this compound can act as a selective pulmonary vasodilator.[6] A single administration has been observed to reduce pulmonary vascular resistance and mean pulmonary arterial pressure, leading to improved pulmonary hemodynamics and oxygenation without affecting systemic circulation.[4][6]

Bacterial Pneumonia

In a mouse model of Pseudomonas aeruginosa pneumonia, nebulized this compound was found to decrease the pulmonary bacterial load.[5] However, the study also indicated that the antibacterial effect might be largely attributable to the DETA nucleophile moiety itself, independent of NO release.[5]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on nebulized this compound.

Table 1: Preclinical Studies in Animal Models

Animal ModelConditionThis compound DoseKey FindingsReference
Male C57Bl/6 MiceP. aeruginosa Pneumonia12.5 or 125 µmol (nebulized at 4h and 12h)Increased exhaled NO; Decreased pulmonary bacterial load by 65 ± 19%[5]
RatsMonocrotaline-induced Chronic PH5 and 50 µmol (nebulized for 10 min/day for 4 days)Significantly reduced total pulmonary vascular resistance; No change in systemic vascular resistance[3]
Rats with PAHPulmonary Arterial Hypertension1 mg/kg (intra-tracheal administration of liposomal this compound)Reduced pulmonary arterial pressure without altering systemic pressure[1]

Table 2: Clinical Studies in Humans

Patient PopulationConditionThis compound DoseKey FindingsReference
1 Male Patient (Aged 68)Severe ARDS150 µmol (single dose)Pulmonary vascular resistance index reduced by 26%; Mean pulmonary arterial pressure reduced by 18%; No significant change in systemic arterial pressure[4]
5 Male Patients (Aged 47-76)ARDS150 µmol (aerosolized over 20 minutes)Sustained decrease in pulmonary vascular resistance; Significant decrease in intrapulmonary shunting up to 45 min post-administration; No effect on systemic circulation[6]

Experimental Protocols

General Experimental Workflow for Nebulization Studies

The following diagram illustrates a generalized workflow for in vivo experiments involving nebulized this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Model Animal Model Induction (e.g., Pneumonia, PH) Nebulization Nebulization of This compound Model->Nebulization DETA_Prep Prepare this compound Solution DETA_Prep->Nebulization Monitoring Physiological Monitoring (e.g., Hemodynamics, Gas Exchange) Nebulization->Monitoring Sampling Sample Collection (e.g., Blood, BAL fluid, Lung tissue) Monitoring->Sampling Analysis Biochemical & Histological Analysis Sampling->Analysis Data Data Analysis Analysis->Data

Caption: Generalized Experimental Workflow for In Vivo Nebulization Studies.
Protocol 1: Nebulization of this compound in a Mouse Model of Pneumonia

This protocol is adapted from the methodology described in Dukelow et al. (2002).[5]

  • Animal Model:

    • Induce pneumonia in male C57Bl/6 mice via intratracheal instillation of P. aeruginosa (e.g., 3 x 10⁷ CFU in 50 µL).[5]

  • This compound Preparation:

    • Dissolve this compound in the desired vehicle (e.g., sterile saline) to achieve the target concentrations (e.g., 12.5 µmol or 125 µmol).[5]

  • Nebulization Procedure:

    • At 4 and 12 hours post-infection, place the mice in a nose-only exposure system or a whole-body inhalation chamber.[5][11]

    • Connect a jet nebulizer to the chamber.[11]

    • Load the this compound solution into the nebulizer.

    • Aerosolize the solution into the chamber for a defined period. The specific duration and flow rate should be optimized to ensure consistent delivery.

  • Post-Exposure Monitoring and Analysis:

    • Monitor exhaled nitric oxide levels.[5]

    • At 24 hours post-infection, euthanize the mice.

    • Collect blood samples for plasma nitrite/nitrate level analysis.[5]

    • Harvest lungs for determination of pulmonary bacterial load and assessment of leukocyte infiltration.[5]

Protocol 2: Nebulization of this compound in a Rat Model of Pulmonary Hypertension

This protocol is based on the methodology described by Hampl et al. (1996).[3]

  • Animal Model:

  • This compound Administration:

    • Beginning 19 days after monocrotaline injection, administer nebulized this compound (5 or 50 µmol) once daily for 4 consecutive days.[3]

    • Deliver the aerosol for 10 minutes per session.[3]

  • Hemodynamic Measurements:

    • One day after the final nebulization, perform a thoracotomy.

    • Measure pulmonary and systemic arterial pressure, and cardiac output to calculate vascular resistance.[3]

  • Ex Vivo Lung Perfusion:

    • Isolate the lungs and perfuse them to study the pressure-flow relationship, providing insights into the resistive properties of the pulmonary vasculature.[3]

    • In a separate set of isolated lungs, assess the effect of this compound nebulization on vasoconstrictor responses to agents like angiotensin II and hypoxia.[3]

Safety and Considerations

  • Stability: this compound is thermolabile. Liposomal formulations have been shown to improve stability at refrigerated temperatures (4°C).[1] Plain this compound is typically stored at -80°C.[1]

  • Byproducts: The decomposition of this compound releases the DETA nucleophile in addition to nitric oxide. It is important to consider the potential biological effects of the backbone molecule in experimental design, as it may have NO-independent effects.[5]

  • Dosimetry: Careful calibration of the nebulization system is crucial to ensure accurate and reproducible dosing to the lungs.[11]

  • Systemic Effects: While nebulized this compound generally exhibits selective pulmonary action, it is important to monitor for potential systemic effects, especially at higher doses.[3][4]

Conclusion

Nebulized this compound serves as a valuable research tool for investigating the therapeutic potential of prolonged nitric oxide delivery to the lungs. Its selective pulmonary vasodilatory effects have been demonstrated in both preclinical models of pulmonary hypertension and clinical studies of ARDS. The provided protocols and data offer a foundation for researchers to design and execute studies utilizing this promising compound. Further research is warranted to fully elucidate its mechanisms of action and optimize its therapeutic application.

References

Application Notes and Protocols for Assessing Apoptosis with DETA NONOate using TUNEL Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including the regulation of apoptosis or programmed cell death. DETA NONOate (diethylenetriamine/nitric oxide adduct) is a well-characterized NO donor that spontaneously releases NO in a pH-dependent manner, making it a valuable tool for in vitro studies of NO-mediated cellular responses. One of the hallmark features of late-stage apoptosis is the fragmentation of genomic DNA. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a robust and widely used method to detect this DNA fragmentation in situ, thereby enabling the identification and quantification of apoptotic cells.

These application notes provide detailed protocols for inducing apoptosis in cultured cells using this compound and subsequently assessing the apoptotic index using a fluorescent TUNEL assay. Furthermore, this document outlines the key signaling pathways implicated in this compound-induced apoptosis and presents quantitative data to guide experimental design and data interpretation.

Data Presentation

The following table summarizes quantitative data from a study assessing this compound-induced apoptosis in murine corneal endothelial cells (MCECs) using the TUNEL assay. This data illustrates a dose-dependent and time-dependent increase in apoptosis upon exposure to this compound.

Cell LineThis compound Concentration (µM)Incubation Time (hours)% Apoptotic Cells (TUNEL-positive)
MCECs0 (Control)24~0%
MCECs10002423.8% ± 6.2%[1]
MCECs0 (Control)48~0%
MCECs250488.8%
MCECs50048(Data not specified)
MCECs10004838.5%

Note: The data presented is based on a study by Yin et al. (2004) and serves as an example. Optimal concentrations and incubation times should be determined empirically for different cell lines and experimental conditions.

Experimental Protocols

Protocol 1: Induction of Apoptosis with this compound

This protocol describes the induction of apoptosis in adherent cell cultures using this compound.

Materials:

  • Adherent cells cultured in appropriate medium

  • This compound (prepare fresh stock solution in sterile, cold cell culture medium or PBS immediately before use)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture plates or chamber slides

Procedure:

  • Seed adherent cells onto culture plates or chamber slides and culture until they reach the desired confluency (typically 60-80%).

  • Prepare a stock solution of this compound in cold, sterile cell culture medium or PBS. The concentration of the stock solution should be determined based on the desired final concentrations for the experiment. Note: this compound spontaneously releases NO, so it is crucial to prepare the solution immediately before use.

  • Remove the culture medium from the cells and wash once with sterile PBS.

  • Add fresh culture medium containing the desired final concentrations of this compound to the cells. Include a vehicle control (medium without this compound). Typical concentrations can range from 250 µM to 1 mM.[1]

  • Incubate the cells for the desired period (e.g., 24 to 48 hours) in a humidified incubator at 37°C with 5% CO2.[1] The optimal incubation time will vary depending on the cell type and this compound concentration.[2]

  • After incubation, proceed with the TUNEL assay to assess apoptosis.

Protocol 2: TUNEL Assay for Fluorescent Detection of Apoptosis

This protocol provides a general procedure for the TUNEL assay on adherent cells using a commercially available kit with fluorescent detection.

Materials:

  • Cells treated with this compound (from Protocol 1)

  • TUNEL assay kit (containing TdT enzyme, labeled nucleotides, reaction buffer, etc.)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation:

    • Carefully remove the culture medium from the cells.

    • Wash the cells gently with PBS.

    • Add fixation solution to cover the cells and incubate for 15-30 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Permeabilization:

    • Add permeabilization solution to the cells and incubate for 5-15 minutes on ice.

    • Wash the cells twice with PBS.

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically involves mixing the TdT enzyme with the labeled nucleotides in a reaction buffer).

    • Remove the PBS from the cells and add the TUNEL reaction mixture.

    • Incubate the cells in a humidified chamber at 37°C for 60 minutes, protected from light.

  • Staining and Visualization:

    • Stop the reaction by washing the cells with PBS or a stop buffer provided in the kit.

    • Add a nuclear counterstain solution (e.g., DAPI) and incubate for 5-10 minutes at room temperature, protected from light.

    • Wash the cells twice with PBS.

    • Mount a coverslip onto the slide using an anti-fade mounting medium.

    • Visualize the cells using a fluorescence microscope with appropriate filters for the fluorophore used in the TUNEL reaction and the nuclear counterstain. TUNEL-positive cells will exhibit bright nuclear fluorescence, while all cell nuclei will be stained by the counterstain.

  • Quantification:

    • Capture images from multiple random fields of view for each experimental condition.

    • Quantify the percentage of apoptotic cells by dividing the number of TUNEL-positive nuclei by the total number of nuclei (as determined by the counterstain) and multiplying by 100.

Signaling Pathways and Visualizations

This compound-induced apoptosis is a complex process involving multiple signaling pathways. The release of nitric oxide can trigger both caspase-dependent and caspase-independent apoptotic cell death.

Key Signaling Events:

  • Caspase-Dependent Pathway: NO can induce the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

  • Caspase-Independent Pathway: NO can also induce apoptosis through mechanisms that do not rely on caspases. This can involve the activation of other proteases or the direct effects of oxidative stress on cellular components.

  • Modulation of NF-κB and MAPK Pathways: Nitric oxide has been shown to modulate the activity of the NF-κB and MAP kinase (MAPK) signaling pathways, which play crucial roles in cell survival and apoptosis.

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 TUNEL Assay cluster_2 Data Acquisition and Analysis start Seed Adherent Cells treatment Treat with this compound start->treatment control Vehicle Control start->control fixation Fixation treatment->fixation control->fixation permeabilization Permeabilization fixation->permeabilization labeling TUNEL Labeling permeabilization->labeling counterstain Nuclear Counterstain labeling->counterstain microscopy Fluorescence Microscopy counterstain->microscopy quantification Image Analysis & Quantification microscopy->quantification end Conclusion quantification->end Results: % Apoptotic Cells

Caption: Experimental workflow for assessing this compound-induced apoptosis using the TUNEL assay.

Signaling_Pathways cluster_caspase_dependent Caspase-Dependent Pathway cluster_caspase_independent Caspase-Independent Pathway cluster_other_pathways Other Modulated Pathways DETA This compound NO Nitric Oxide (NO) DETA->NO Mito Mitochondria NO->Mito AIF AIF Release NO->AIF NFkB NF-κB Pathway NO->NFkB MAPK MAPK Pathway NO->MAPK CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis DNA_Frag_Ind DNA Fragmentation AIF->Apoptosis NFkB->Apoptosis MAPK->Apoptosis

Caption: Simplified signaling pathways of this compound-induced apoptosis.

References

Troubleshooting & Optimization

DETA NONOate solution stability and proper storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of DETA NONOate solutions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of this compound in experimental settings.

Frequently Asked Questions:

  • Q1: My this compound solution appears discolored. Is it still usable? A: Discoloration of solid this compound upon exposure to air can indicate degradation. It is recommended to use a fresh vial. For solutions, if prepared correctly and stored as recommended, slight color changes may not significantly impact activity for immediate use. However, for long-term or sensitive experiments, it is best to prepare a fresh solution.

  • Q2: I am not observing the expected biological effect of nitric oxide (NO) in my experiment. Could my this compound solution be the problem? A: Yes, this is a common issue. The lack of an NO-dependent effect can be due to several factors related to the this compound solution:

    • Improper Storage: The solid compound or stock solutions may have been stored incorrectly, leading to degradation.

    • Decomposition: The solution might have been prepared too far in advance of the experiment, allowing the this compound to decompose and release its NO prematurely.

    • Incorrect pH: The pH of your experimental medium is critical. This compound's decomposition and NO release are highly pH-dependent.

    • Inaccurate Concentration: There may have been an error in weighing the solid or in the dilution of the stock solution.

  • Q3: How can I be sure that my this compound solution is actively releasing nitric oxide? A: The most direct method is to measure NO release using a nitric oxide sensor or a Griess assay to detect the nitrite (B80452)/nitrate (B79036) end products of NO decomposition in your buffer or media.

  • Q4: Can I store my prepared this compound solution for later use? A: It is strongly recommended to prepare this compound solutions fresh for each experiment.[1] Aqueous solutions are unstable.[1] If you must prepare a stock solution, use an alkaline buffer (e.g., 10 mM NaOH, pH > 8.0) and store it at -20°C or -80°C for the short term.[2] However, even under these conditions, stability is limited, and solutions in 0.01 M NaOH can be stored at 0°C for up to 24 hours.[3]

  • Q5: What is the white precipitate that formed in my stock solution upon thawing? A: Precipitate formation upon thawing can indicate that the compound has come out of solution, which can be due to the concentration being too high for the storage temperature or solvent. Gently warm the solution and vortex to redissolve. If it does not redissolve, it is best to prepare a fresh stock solution.

Quantitative Data Summary

The stability of this compound is primarily dictated by temperature and pH. Below is a summary of its half-life under various conditions.

ParameterConditionHalf-life (t½)Moles of NO Released per Mole of Parent Compound
Temperature 37°C (in pH 7.4 buffer)20 hours[4][5][6]2[4][5][6]
22-25°C (in pH 7.4 buffer)56 hours[4][5][6]2[4][5][6]
pH pH > 8.0Stable[2]-
pH 7.4See temperature-dependent half-lives above2[4][5][6]
pH 5.0Nearly instantaneous decomposition[5]2[5]
Storage (Solid) -20°C or -80°C (desiccated, dark)≥ 2 years[4]-
Storage (Aqueous Solution) Not RecommendedUnstable[1]-
Storage (Alkaline Solution) 0°C (in 0.01 M NaOH)Up to 24 hours[3]-

Experimental Protocols

1. Protocol for Preparation of a Fresh Aqueous this compound Solution

  • Objective: To prepare a fresh aqueous solution of this compound for immediate use in biological experiments.

  • Materials:

    • This compound solid

    • High-purity water or desired aqueous buffer (e.g., PBS, pH 7.4)

    • Calibrated analytical balance

    • Appropriate volumetric flasks and pipettes

    • Vortex mixer

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound in a fume hood.

    • Immediately dissolve the solid in the desired volume of water or buffer. This compound is soluble in aqueous buffers at concentrations greater than 100 mg/mL.[4]

    • Vortex thoroughly until the solid is completely dissolved.

    • Use the solution immediately. Do not store aqueous solutions.

2. Protocol for Preparation and Short-Term Storage of an Alkaline Stock Solution

  • Objective: To prepare a more stable, concentrated stock solution of this compound for short-term storage.

  • Materials:

    • This compound solid

    • 10 mM Sodium Hydroxide (NaOH) solution

    • Calibrated analytical balance

    • Appropriate volumetric flasks and pipettes

    • Vortex mixer

    • -80°C freezer

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature.

    • Weigh the desired amount of this compound.

    • Dissolve the solid in the 10 mM NaOH solution.

    • Vortex until fully dissolved.

    • Aliquot the stock solution into small, single-use volumes in tightly sealed tubes.

    • Store the aliquots at -80°C for no longer than 6 months for a stock solution.[7] For diluted working solutions, storage should be much shorter.

    • When ready to use, thaw an aliquot and dilute it into your experimental buffer (pH 7.4) to initiate NO release.

3. Protocol for Verification of NO Release using the Griess Assay

  • Objective: To indirectly quantify the NO released from a this compound solution by measuring the accumulation of its stable breakdown products, nitrite and nitrate.

  • Materials:

    • Prepared this compound solution

    • Experimental buffer (e.g., PBS, pH 7.4)

    • Commercially available Griess Reagent kit

    • Nitrate reductase (if measuring total nitrite and nitrate)

    • Sodium nitrite standard solutions

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Add your this compound solution to the experimental buffer at the desired final concentration.

    • Incubate the solution at the experimental temperature (e.g., 37°C) for a defined period to allow for NO release and conversion to nitrite/nitrate.

    • At various time points, take aliquots of the solution.

    • If measuring total NO products, first use nitrate reductase to convert nitrate to nitrite according to the kit manufacturer's instructions.

    • Add the Griess reagents to the aliquots and the sodium nitrite standards in the 96-well plate.

    • Incubate for the time specified in the kit protocol to allow for color development.

    • Measure the absorbance at the appropriate wavelength (typically 540 nm) using a microplate reader.

    • Calculate the nitrite concentration in your samples by comparing the absorbance to the standard curve generated from the sodium nitrite standards. An increase in nitrite concentration over time confirms NO release.

Visualizations

DETA_NONOate_Decomposition cluster_reactants Reactants cluster_products Products DETA_NONOate This compound (C₄H₁₃N₅O₂) NO 2 Nitric Oxide (NO) DETA_NONOate->NO Spontaneous Decomposition DETA Diethylenetriamine (DETA) DETA_NONOate->DETA H2O H₂O (Water)

Caption: Decomposition pathway of this compound in aqueous solution.

Troubleshooting_Workflow start Start: No/Low NO Effect Observed check_solution Was the solution prepared fresh? start->check_solution prepare_fresh Action: Prepare a fresh solution immediately before use. check_solution->prepare_fresh No check_storage How was the solid compound stored? check_solution->check_storage Yes end End: Issue Resolved prepare_fresh->end improper_storage Issue: Improper storage of solid. (Exposure to air/moisture/light) check_storage->improper_storage Improperly check_ph What is the pH of the experimental medium? check_storage->check_ph Properly proper_storage Action: Store solid at -20°C or -80°C, desiccated and protected from light. improper_storage->proper_storage proper_storage->end acidic_ph Issue: pH is too low (<7). Rapid decomposition before experiment. check_ph->acidic_ph < 7 neutral_ph pH is neutral (7.4). Proceed to next check. check_ph->neutral_ph ~7.4 verify_release Action: Verify NO release using a Griess assay or NO sensor. acidic_ph->verify_release neutral_ph->verify_release verify_release->end

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Degradation of DETA NONOate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the nitric oxide (NO) donor, DETA NONOate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it release nitric oxide (NO)?

This compound, also known as (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate, is a member of the diazeniumdiolate class of compounds that spontaneously release nitric oxide (NO) in a pH and temperature-dependent manner.[1][2] In aqueous solutions at physiological pH (7.4), it undergoes a first-order kinetic decomposition to release two moles of NO per mole of the parent compound and the non-toxic diethylenetriamine (B155796) (DETA).[2][3][4][5]

Q2: What is the half-life of this compound in cell culture media?

The half-life of this compound is crucial for experimental design as it determines the duration of NO exposure. Its stability is highly dependent on pH and temperature.[1][6]

Data Presentation: Half-life of this compound

TemperaturepHHalf-life
37°C7.4~20 hours
22-25°C (Room Temp)7.4~56 hours
5.0-Nearly instantaneous

This data is compiled from multiple sources.[1][2][4][5][6]

Q3: How should I prepare and store this compound stock solutions?

Proper preparation and storage are critical for reproducible results.

  • Short-term Storage (Working Solutions): Aqueous solutions of this compound are unstable and should be prepared fresh for each experiment.[7][8]

  • Long-term Storage (Powder): The crystalline solid should be stored at -80°C and is stable for at least two years.[2] It is sensitive to moisture and air, so it should be kept in a tightly sealed vial.[2]

  • Alkaline Stock Solutions: For temporary storage (up to 24 hours at 0°C), this compound can be dissolved in 0.01 M NaOH, where it is more stable.[2] To initiate NO release, this alkaline stock can be diluted into your neutral pH cell culture medium.[2]

Q4: What are the degradation products of this compound and are they toxic?

This compound decomposes into two molecules of nitric oxide (NO) and one molecule of diethylenetriamine (DETA).[3] DETA is generally considered non-toxic at the concentrations typically produced in cell culture experiments.[3] However, it is always recommended to perform a "decomposed donor" control to account for any potential effects of the byproducts.[1]

Troubleshooting Guides

Problem 1: Inconsistent or no observable effect of this compound in my cell culture experiment.

Possible Cause Troubleshooting Step
Improper handling or storage of this compound This compound powder is sensitive to air and moisture.[2] Ensure it has been stored correctly at -80°C in a desiccated environment. Always prepare fresh aqueous solutions for each experiment as they are unstable.[7][8]
Incorrect preparation of working solution Confirm that the final concentration of this compound in your cell culture medium is accurate. For consistent NO release, ensure the pH of your final culture medium is at the desired physiological level (typically pH 7.2-7.4).
Rapid degradation of NO in the culture medium Components in some culture media, such as HEPES buffer and riboflavin, can accelerate the degradation of NO, especially in the presence of light.[9] Consider using a medium with low concentrations of these components or conducting experiments in the dark.
Cell type is not responsive to NO Confirm that your cells express the necessary downstream signaling components, such as soluble guanylate cyclase (sGC). You can use a direct sGC activator as a positive control.[1]
Off-target effects of the parent molecule Some studies suggest that at high concentrations, the this compound molecule itself, independent of NO release, can have biological effects.[3] It is crucial to include a decomposed donor control in your experimental setup.

Problem 2: My results are not reproducible between experiments.

Possible Cause Troubleshooting Step
Variability in stock solution preparation Prepare a fresh stock solution for each experiment. If using an alkaline stock, ensure it is not stored for longer than 24 hours at 0°C.[2]
Inconsistent timing of treatment The release of NO from this compound follows a time course. Ensure that the timing of your experimental readouts is consistent relative to the addition of the donor.
Fluctuations in incubator conditions Temperature and CO2 levels can affect the pH of the culture medium, which in turn influences the rate of NO release. Ensure your incubator is properly calibrated and maintained.

Problem 3: I am observing unexpected cytotoxicity.

Possible Cause Troubleshooting Step
High concentration of this compound High concentrations of NO can be cytotoxic. Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental question.
Toxicity of degradation byproducts Although DETA is generally considered non-toxic, it's essential to rule out its effects. Use a decomposed this compound solution as a control. To prepare this, dissolve this compound in your culture medium and allow it to incubate for at least 5-10 half-lives (e.g., 5-10 days at 37°C) before adding it to your cells.[1]
pH shift in the culture medium The addition of a concentrated stock solution of this compound (especially if prepared in NaOH) could alter the pH of your culture medium. Measure the pH of the final medium and adjust if necessary. A separate control with a pH-matched medium without the donor should be included.[1]

Experimental Protocols

1. Protocol for Preparation of this compound Working Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh out the required amount of this compound in a sterile microfuge tube.

  • Prepare a concentrated stock solution by dissolving the powder in sterile 0.01 M NaOH. For example, a 100 mM stock solution can be prepared. This alkaline stock can be stored at 0°C for up to 24 hours.

  • Immediately before treating the cells, dilute the alkaline stock solution into pre-warmed cell culture medium to the desired final concentration. Ensure thorough mixing.

  • Add the this compound-containing medium to your cells.

2. Protocol for Measuring Nitric Oxide Production using the Griess Assay

The Griess assay is a common method to indirectly measure NO production by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻), in the cell culture supernatant.

  • Sample Collection: Collect the cell culture supernatant at the desired time points after this compound treatment.

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite (0-100 µM) in the same cell culture medium used for your experiment.

  • Griess Reagent Preparation: The Griess reagent typically consists of two solutions: Solution I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). These are often combined in equal volumes immediately before use.

  • Assay Procedure:

    • Add 50 µL of your standards and samples to a 96-well plate in triplicate.

    • Add 50 µL of the freshly prepared Griess reagent to each well.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Plot the standard curve and determine the nitrite concentration in your samples.

Mandatory Visualizations

Signaling Pathway of Nitric Oxide (NO)

NO_Signaling_Pathway DETA_NONOate This compound NO Nitric Oxide (NO) DETA_NONOate->NO Spontaneous Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Vasodilation, Neurotransmission) PKG->Cellular_Response Phosphorylates Target Proteins

Caption: The canonical nitric oxide signaling pathway.

Experimental Workflow for Investigating this compound Effects

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Cells Prepare Cell Culture Treat_Cells Treat Cells with This compound Prepare_Cells->Treat_Cells Prepare_DETA Prepare Fresh This compound Solution Prepare_DETA->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Measure_NO Measure NO Production (Griess Assay) Incubate->Measure_NO Assess_Viability Assess Cell Viability (e.g., MTT, LDH) Incubate->Assess_Viability Analyze_Response Analyze Cellular Response (e.g., Western Blot, qPCR) Incubate->Analyze_Response

Caption: A typical experimental workflow for studying the effects of this compound.

References

potential off-target effects of DETA NONOate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of DETA NONOate. This resource is intended for researchers, scientists, and drug development professionals using this nitric oxide (NO) donor in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary known off-target effect of this compound?

A1: At high concentrations (in the micromolar to millimolar range), this compound has been shown to directly activate a cation-selective inward current in neurons.[1] This effect is independent of nitric oxide (NO) release, as it is not blocked by NO scavengers.[1]

Q2: How can I be sure the observed effects in my experiment are due to nitric oxide and not an off-target effect?

A2: To confirm that the biological effects you are observing are mediated by NO, it is crucial to include proper controls in your experimental design. A key control is to use a "spent" or "decomposed" solution of this compound. This solution is prepared by allowing the this compound to fully decompose and release all its NO prior to the experiment. If the biological effect is still observed with the decomposed solution, it is likely an off-target effect. Additionally, using NO scavengers like carboxy-PTIO or hemoglobin can help verify if the effect is NO-dependent.[1]

Q3: What is the mechanism of the NO-independent inward current activated by this compound?

A3: The exact molecular target for this off-target effect has not been definitively identified. However, studies suggest that this compound directly activates a type of cation-selective channel.[1] This effect was found to be inhibited by the broad-spectrum cation channel blocker gadolinium (Gd³⁺), suggesting the involvement of channels such as some members of the Transient Receptor Potential (TRP) channel family.[1]

Q4: Does the decomposition product of this compound, diethylenetriamine (B155796) (DETA), have any biological effects?

A4: In the context of the primary off-target effect discussed, studies have shown that the polyamine backbone, diethylenetriamine (DETA), does not cause the inward current observed with the parent compound.[1] However, it is always good practice to test the effect of the backbone compound alone in your specific experimental system.

Q5: Are there alternative NO donors with fewer off-target effects?

A5: The choice of an NO donor depends on the specific requirements of the experiment, such as the desired rate and duration of NO release. Other classes of NO donors include S-nitrosothiols (e.g., GSNO, SNAP) and diazeniumdiolates with different half-lives (e.g., PROLI NONOate).[1][2] It is important to note that all NO donors have the potential for off-target effects, and their suitability should be carefully evaluated for each application. For instance, S-nitrosoglutathione (GSNO) has been shown to cause an outward current in neurons, an effect also independent of NO.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected cellular response not consistent with known NO signaling pathways. The observed effect might be an off-target action of this compound, especially at high concentrations.1. Perform a dose-response curve to determine the lowest effective concentration. 2. Include a decomposed this compound control. 3. Use an NO scavenger to confirm NO dependency.[1] 4. Consider using a structurally different NO donor.
Inconsistent results between experiments. The stability of the this compound solution and the rate of NO release are pH and temperature-dependent.[3][4]1. Prepare fresh solutions of this compound for each experiment.[5] 2. Strictly control the pH and temperature of your experimental buffer. 3. Measure the NO release profile under your specific experimental conditions using a NO-sensitive electrode.
High background signal or noise in electrophysiology recordings. This compound has been shown to induce an increase in baseline noise associated with the activation of an inward current.[1]1. If possible, lower the concentration of this compound. 2. Test for the presence of this off-target effect using the controls mentioned above. 3. If the effect persists and is NO-independent, consider an alternative NO donor.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the off-target effect of this compound on neuronal inward current.

Parameter Value Experimental Conditions Reference
Concentration Range for Inward Current 100 µM – 10 mMRat cultured cerebellar granule cells[1]
Inhibitor 1 mM Gadolinium (Gd³⁺)Completely inhibited the 3 mM this compound-induced current[1]
NO Scavengers 1 mM Hemoglobin or 1 mM PTIONo inhibition of the this compound-induced current[1]
Glutamate Receptor Antagonists 10 µM MK-801 or 60 µM CNQXNo inhibition of the this compound-induced current[1]

Experimental Protocols

Protocol 1: Preparation of Decomposed this compound Solution

This protocol is designed to create a control solution containing the byproducts of this compound decomposition without the presence of NO.

  • Prepare a stock solution of this compound in the desired experimental buffer at the same concentration you will use for your experiments.

  • Incubate the solution at 37°C for a period sufficient for complete decomposition. The half-life of this compound at pH 7.4 and 37°C is approximately 20 hours.[4] Therefore, an incubation period of at least 5 half-lives (100 hours) is recommended.

  • Allow the solution to return to the experimental temperature before use.

  • This "spent" solution can now be used as a negative control in your experiments.

Protocol 2: Assessing the NO-Dependence of an Observed Effect Using NO Scavengers

This protocol helps to determine if an observed biological effect is mediated by nitric oxide.

  • Prepare your experimental setup (e.g., cell culture, tissue bath).

  • Pre-incubate the preparation with an NO scavenger, such as carboxy-PTIO (e.g., 100 µM), for a sufficient period to allow for equilibration (e.g., 15-30 minutes).

  • Apply this compound in the presence of the NO scavenger.

  • Observe the biological response. A significant reduction or complete abolition of the response in the presence of the scavenger indicates that the effect is NO-dependent.

Visualizations

Caption: Troubleshooting workflow for identifying potential off-target effects of this compound.

Caption: On-target vs. potential off-target signaling pathways of this compound.

References

Technical Support Center: Controlling for DETA NONOate Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the experimental use of DETA NONOate. This guide provides essential information, troubleshooting advice, and detailed protocols to help you control for the decomposition of this nitric oxide (NO) donor, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound solutions to minimize premature decomposition?

A1: Proper preparation and storage are critical for the stability of this compound. The compound is relatively stable in alkaline solutions and as a solid but decomposes in a pH-dependent manner.[1][2]

Experimental Protocol 1: Preparation of Concentrated this compound Stock Solution
  • Preparation of Alkaline Buffer: Prepare a 10 mM sodium hydroxide (B78521) (NaOH) solution. Use ice-cold, deoxygenated water if possible.

  • Dissolving this compound: To prepare a 100 mM stock solution, dissolve 10 mg of this compound in 610 µL of the ice-cold 10 mM NaOH solution.[3] Keep the solution on ice at all times.

  • Storage: For short-term storage (up to 24 hours), the alkaline stock solution can be kept at 0°C.[4] For longer-term storage, it is recommended to prepare aliquots of the freshly made stock solution and store them at -80°C for up to one year.[5][6][7] Avoid repeated freeze-thaw cycles.

Table 1: Storage Recommendations for this compound

FormStorage TemperatureRecommended DurationNotes
Crystalline Solid-80°C≥ 2 years[8][9][10]Store in a desiccator, protected from moisture and air.[11]
Alkaline Stock (e.g., 10mM NaOH)0°CUp to 24 hours[4]Use an ice bath.
Alkaline Stock (e.g., 10mM NaOH)-80°CUp to 1 year[5]Aliquot to avoid freeze-thaw cycles.
Working Solution (pH 7.4)Room Temperature / 37°CPrepare fresh for each experiment.Do not store aqueous solutions at neutral pH for more than a day.[4][10]

Q2: What are the decomposition products of this compound, and how might they affect my experiment?

A2: this compound decomposes in aqueous solution to release two moles of nitric oxide (NO) per mole of the parent compound.[1][8][12] The other main decomposition products are the original parent amine, diethylenetriamine (B155796) (DETA), and nitrite/nitrate formed from the autoxidation of NO.

It's important to note that some effects of this compound may be independent of NO release, especially at high concentrations.[13][14] Therefore, proper controls are essential.

Decomposition DETA_NONOate This compound H2O Aqueous Solution (pH dependent) DETA_NONOate->H2O NO 2 Nitric Oxide (NO) H2O->NO DETA Diethylenetriamine (DETA) H2O->DETA Autoxidation Autoxidation NO->Autoxidation Nitrite_Nitrate Nitrite / Nitrate Autoxidation->Nitrite_Nitrate

Figure 1. Simplified decomposition pathway of this compound in aqueous solution.

Q3: How quickly does this compound release nitric oxide?

A3: The rate of NO release is a first-order process that is highly dependent on pH and temperature.[1][8] The stability decreases as the pH becomes more acidic and the temperature increases. At a pH of 5.0, decomposition is almost instantaneous.[2][12][15]

Table 2: Half-Life of this compound for NO Release

pHTemperatureHalf-life (t½)
7.437°C~20 hours[8][12][15][16]
7.422-25°C~56 hours[1][8][12][15][16]
5.6Not Specified~6 minutes[1]
5.0Not SpecifiedNearly instantaneous[2][12][15]

Q4: What are the essential experimental controls to use with this compound?

A4: To ensure that the observed effects are due to NO and not the parent compound or its byproducts, the following controls are highly recommended:

  • Decomposed this compound Control: A solution of this compound that has been allowed to fully decompose. This control contains the parent amine (DETA) and nitrite/nitrate but lacks the ability to generate NO. Application of decomposed this compound has been shown to have no effect in some experimental systems.[13][14]

  • NO Scavenger Control: Use a known NO scavenger, such as carboxy-PTIO (cPTIO) or hemoglobin, to see if it reverses the effect observed with fresh this compound.[13]

  • Parent Amine Control: In some cases, it may be appropriate to have a control with just the parent amine (diethylenetriamine).

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Fresh Prepare Fresh This compound Solution Test Experimental System + Fresh this compound Fresh->Test Control2 Experimental System + Fresh this compound + NO Scavenger Fresh->Control2 Spent Prepare Spent This compound Control Control1 Experimental System + Spent this compound Spent->Control1 Compare Compare Results Test->Compare Control1->Compare Control2->Compare

Figure 2. Recommended experimental workflow including essential controls.
Experimental Protocol 2: Preparation of "Spent" this compound Control Solution

  • Prepare Solution: Prepare a this compound solution in your experimental buffer (e.g., PBS, pH 7.4) at the same concentration you will use for your experiment.

  • Incubate: Incubate the solution at 37°C for a period sufficient for complete decomposition. Based on its half-life of 20 hours at 37°C, an incubation of 5-7 half-lives (100-140 hours) will ensure that over 99% of the compound has decomposed.

  • Verify Decomposition (Optional): The decomposition can be monitored by measuring the decrease in absorbance at approximately 252 nm.[17]

  • Use in Experiment: Use this "spent" solution as a negative control alongside your freshly prepared this compound solution.

Troubleshooting Guide

Problem: I am observing high variability or inconsistent results in my experiments.

This is a common issue and can often be traced back to the handling of the this compound solution.

Troubleshooting Start Inconsistent Results Q1 Is the this compound stock solution fresh? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the working solution prepared immediately before use? A1_Yes->Q2 Sol1 Prepare fresh alkaline stock solution daily or use fresh aliquots from -80°C. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are you using a 'spent' NONOate control? A2_Yes->Q3 Sol2 Prepare working solution in experimental buffer right before adding to the system. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the pH of your experimental buffer consistent? A3_Yes->Q4 Sol3 Incorporate a spent control to check for non-NO related effects. A3_No->Sol3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Re-evaluate other experimental parameters. A4_Yes->End Sol4 Verify and buffer the pH of your system, as decomposition rate is pH-sensitive. A4_No->Sol4

Figure 3. Troubleshooting logic for addressing inconsistent experimental results.

Problem: I need to stop the release of NO at a specific time point.

A: To quench the NO release from this compound, you can rapidly lower the pH of the solution. Since decomposition is almost instantaneous at pH 5.0, acidifying the medium can effectively halt any further controlled release, though it will cause a burst of decomposition of the remaining compound.[2][12][15] Alternatively, the addition of an NO scavenger like cPTIO can be used to rapidly remove NO from the system.[13]

For further questions or support, please consult the product's technical datasheet and relevant publications.

References

Technical Support Center: Optimizing DETA NONOate Concentration and Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the nitric oxide (NO) donor, DETA NONOate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental parameters and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture experiments?

A1: The optimal concentration of this compound is highly dependent on the cell type and the biological effect being investigated. Based on published studies, a wide range of concentrations has been used. For neuroprotective effects, concentrations as low as 1-10 µM have been shown to be effective.[1] In contrast, studies on electrophysiological properties in neurons have utilized concentrations ranging from 100 µM to 10 mM.[2][3] For antimicrobial applications, concentrations as high as 65 mM have been reported.[4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Q2: How long should I incubate my cells with this compound?

A2: The incubation time depends on the desired duration of NO exposure and the experimental endpoint. This compound has a relatively long half-life, approximately 20 hours at 37°C and pH 7.4, allowing for sustained NO release.[2][5] Short-term experiments investigating rapid signaling events may require incubation times of minutes to a few hours. For studies on processes like cell viability or gene expression, longer incubation periods of 24 to 48 hours are common.[6][7] However, prolonged exposure beyond 48 hours has been shown to induce apoptosis in some cell lines.[6]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically supplied as a crystalline solid and should be stored at -20°C or -80°C, protected from light and moisture.[8][9] For long-term storage, keeping it under an inert gas like nitrogen is recommended.[9]

Stock solutions can be prepared in aqueous buffers or organic solvents.

  • Aqueous Stock Solutions: this compound is soluble in water.[8] To prepare a stable stock solution, dissolve it in a cold, slightly alkaline buffer (e.g., 0.01 M NaOH). Alkaline solutions are more stable and can be stored at 0°C for up to 24 hours.[9] To initiate NO release, dilute the alkaline stock solution into your experimental buffer at physiological pH (7.0-7.4).[9]

  • Organic Solvent Stock Solutions: this compound is also soluble in ethanol, DMSO, and DMF.[9][10] Prepare the stock solution in the solvent of choice, purged with an inert gas. When diluting into your aqueous experimental media, ensure the final concentration of the organic solvent is minimal to avoid off-target effects.[9][10] It is not recommended to store aqueous working solutions for more than a day.[9][10] For extended storage, it is advisable to make aliquots of the stock solution and freeze them at -80°C.[11]

Q4: What is the stability of this compound in solution?

A4: The stability of this compound and its rate of NO release are pH and temperature-dependent. It is more stable at an alkaline pH and decomposes to release NO under physiological conditions (pH 7.4).[5] The half-life of this compound is approximately 20 hours at 37°C and 56 hours at 22-25°C in a 0.1M phosphate (B84403) buffer at pH 7.4.[5][12] Decomposition is almost instantaneous at pH 5.0.[12]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound Incorrect storage or handling: The compound may have decomposed due to exposure to moisture, light, or non-alkaline pH during storage.Always store the solid compound and stock solutions as recommended. Prepare fresh working solutions for each experiment.
Suboptimal concentration: The concentration used may be too low to elicit a response in your specific system.Perform a dose-response experiment with a wider range of concentrations.
Cell type insensitivity: The cells being used may not be responsive to the NO signaling pathway.Ensure your cells express the necessary components of the NO signaling pathway, such as soluble guanylate cyclase (sGC).
Rapid degradation in media: Components in your cell culture media might be scavenging the released NO.Consider using a simpler buffer system for short-term experiments to confirm the activity of the compound.
High cell toxicity or unexpected off-target effects Concentration is too high: High concentrations of this compound can lead to cytotoxicity or NO-independent effects.[2][3]Reduce the concentration of this compound. Perform a viability assay (e.g., MTT or Trypan Blue) to determine the cytotoxic threshold in your cell line.
Prolonged incubation: Continuous exposure to high levels of NO can be toxic.Reduce the incubation time. Consider a washout experiment where the compound is removed after a certain period.
Solvent toxicity: If using an organic solvent for the stock solution, the final concentration in the media might be too high.Ensure the final solvent concentration is below the toxic level for your cells (typically <0.1%).
Inconsistent results between experiments Inconsistent stock solution preparation: Variability in the preparation of stock and working solutions can lead to different effective concentrations.Prepare a large batch of stock solution, aliquot, and store at -80°C to ensure consistency across multiple experiments.[11]
Age of the compound: The solid compound or stock solution may have degraded over time.Use a fresh vial of this compound or prepare a new stock solution.
Variations in cell culture conditions: Changes in cell passage number, density, or media composition can affect cellular responses.Maintain consistent cell culture practices.

Quantitative Data Summary

Table 1: Half-life of this compound

Temperature pH Half-life Reference
37°C7.4~20 hours[2][5]
22-25°C7.4~56 hours[5][12]
-78°C7.4 (aqueous solution)Estimated to be close to a year[11]

Table 2: Exemplary Concentrations and Incubation Times from Literature

Application Cell/System Type Concentration Range Incubation Time Observed Effect Reference
NeuroprotectionRat cortical neurons1-10 µMNot specifiedInhibition of H₂O₂-induced neurotoxicity[1]
ElectrophysiologyRat cerebellar granule cells100 µM - 10 mMMinutesActivation of an inward current[2][3]
Anti-inflammatoryHuman umbilical vein endothelial cells (HUVECs)250 µM4 - 24 hoursAltered gene expression[7]
CytostasisHuman breast cancer cells (MDA-MB-231)1 mMUp to 48 hoursCell cycle arrest at G₁ phase[6]
AntimicrobialEscherichia coli8 mM - 65 mMUp to 20 hoursInhibition of bacterial growth[4]
VasodilationRat aortic smooth muscle cellsNot specifiedNot specifiedInhibition of MMP-9 expression[5]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Aqueous Stock Solution

  • Weigh out 16.32 mg of this compound solid.

  • In a sterile microcentrifuge tube, dissolve the solid in 1 mL of ice-cold 0.01 M NaOH.

  • Gently vortex until fully dissolved.

  • This 100 mM stock solution is stable for up to 24 hours when stored at 0-4°C.

  • For longer-term storage, aliquot the stock solution and store at -80°C.[11]

Protocol 2: General Cell Treatment Procedure

  • Culture your cells to the desired confluency in a multi-well plate.

  • On the day of the experiment, prepare fresh working solutions of this compound by diluting the stock solution in your cell culture medium to the desired final concentrations.

    • Note: To initiate NO release, the alkaline stock solution must be diluted into a buffer of physiological pH (e.g., your cell culture medium).

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Include appropriate controls:

    • Vehicle control (medium with the same concentration of the solvent used for the stock solution).

    • Decomposed this compound control (prepare a solution of this compound and allow it to fully decompose by incubating at 37°C for at least 5 half-lives, i.e., >100 hours, before adding to cells).

  • Incubate the cells for the desired period (e.g., 4, 24, or 48 hours) at 37°C in a CO₂ incubator.

  • After the incubation period, proceed with your downstream assays (e.g., cell viability, protein extraction, RNA isolation).

Visualizations

DETA_NONOate_Signaling_Pathway DETA_NONOate This compound NO Nitric Oxide (NO) DETA_NONOate->NO Spontaneous decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Vasodilation, Neuroprotection) PKG->Cellular_Response Phosphorylates target proteins

Caption: Canonical signaling pathway of this compound via nitric oxide.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (e.g., 100 mM in 0.01M NaOH) Working_Solutions Dilute Stock in Culture Medium to Final Concentrations Stock_Solution->Working_Solutions Treatment Treat Cells with Working Solutions and Controls Working_Solutions->Treatment Cell_Culture Seed and Culture Cells Cell_Culture->Treatment Incubation Incubate for Desired Time (e.g., 4, 24, 48 hours) Treatment->Incubation Downstream_Assays Perform Downstream Assays (e.g., Viability, Western Blot, qPCR) Incubation->Downstream_Assays Data_Analysis Analyze and Interpret Data Downstream_Assays->Data_Analysis

Caption: General experimental workflow for cell-based assays with this compound.

References

Troubleshooting Inconsistent Results with DETA NONOate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the nitric oxide (NO) donor DETA NONOate, achieving consistent and reproducible experimental outcomes is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the reliable application of this compound.

Frequently Asked Questions (FAQs)

Q1: My experiment with this compound is yielding inconsistent results. What are the most common causes?

Inconsistent results with this compound often stem from a few key factors:

  • Improper Storage and Handling: this compound is sensitive to moisture, air, and light.[1][2] Exposure to these elements can lead to premature decomposition and a reduction in the amount of NO released. It is crucial to store the solid compound at -80°C under desiccating conditions and to keep vials sealed until use.[2]

  • Stock Solution Instability: Aqueous solutions of this compound are not stable for long periods.[3] It is recommended to prepare fresh stock solutions for each experiment.[3] Alkaline solutions (e.g., in 0.01 M NaOH) are more stable and can be stored at 0°C for up to 24 hours.[2]

  • pH of the Experimental Medium: The release of NO from this compound is highly pH-dependent.[4][5] Decomposition is slow at alkaline pH and accelerates as the pH becomes more acidic.[4][5] Inconsistencies in the pH of your buffer or culture medium will directly impact the rate of NO release.

  • Temperature Fluctuations: The half-life of this compound is temperature-dependent. Even minor fluctuations in incubation temperature can alter the rate of NO release and affect experimental outcomes.

  • Purity of the Compound: The purity of the this compound used can influence its NO-releasing properties. It is advisable to use a high-purity grade (>98%) from a reputable supplier.[1]

Q2: How can I be sure that the observed effects in my experiment are due to nitric oxide and not the parent compound or its byproducts?

This is a critical consideration in any experiment involving NO donors. To distinguish the effects of NO from those of the this compound molecule itself or its decomposition product (diethylenetriamine, DETA), the following control experiments are essential:

  • Decomposed this compound Control: Prepare a solution of this compound in your experimental buffer and allow it to fully decompose (approximately 5-10 half-lives) before adding it to your experimental system. Any observed effects can then be attributed to the byproducts.[6]

  • Parent Compound Control (if available): If a non-NO-releasing analog of this compound is commercially available, it can be used as a negative control to assess any effects of the parent chemical structure.

  • NO Scavenger Control: Co-treatment with a specific NO scavenger, such as carboxy-PTIO (cPTIO), can help confirm that the observed effect is mediated by NO.[6] If the effect is diminished or abolished in the presence of the scavenger, it strongly supports the involvement of NO.

Q3: The addition of this compound is changing the pH of my cell culture medium. How should I control for this?

The decomposition of NONOates can alter the pH of the experimental medium.[6] It is crucial to monitor the pH of your medium after adding this compound. To control for any pH-mediated effects, perform a separate experiment where the pH of the medium is adjusted to the same level observed with the NO donor, but without the donor itself.[6] This can be achieved by adding a small amount of a sterile, pH-adjusted buffer.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or weak biological response Improper storage or handling of this compound, leading to degradation.Store solid this compound at -80°C under desiccating conditions. Prepare fresh stock solutions for each experiment.
Incorrect pH of the experimental buffer.Ensure the pH of your buffer is within the optimal range for NO release (typically physiological pH 7.4). At pH values below 7, the release is very rapid.[7]
Insufficient concentration of this compound.Perform a dose-response curve to determine the optimal concentration for your experimental system.
Rapid inactivation of NO in the system.Nitric oxide can be rapidly inactivated by reactive oxygen species.[6] Consider the potential for high levels of oxidative stress in your system.
Inconsistent NO release kinetics Fluctuations in temperature.Maintain a constant and accurate temperature throughout the experiment.
Inconsistent preparation of stock solutions.Prepare stock solutions in an alkaline buffer (e.g., 0.01 M NaOH) for better stability and dilute into the final experimental buffer just before use.[2]
Unexpected or off-target effects Effects of the parent compound or byproducts.Use a decomposed this compound control and an NO scavenger to differentiate between NO-mediated and non-NO-mediated effects.[6][8]
pH shift in the experimental medium.Monitor and control for pH changes in the medium as described in the FAQs.[6]

Quantitative Data Summary

ParameterValueConditionsReference(s)
Half-life (t½) 20 hours37°C, pH 7.4[2][9]
56 hours22-25°C, pH 7.4[2][9]
NO Release Stoichiometry 2 moles of NO per mole of this compound[2][9]
Solubility Soluble in water and ethanol[9]
Purity ≥97% (¹H-NMR)[9]
>98%[1]
Long Term Storage -80°C[2][9]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a stock solution (e.g., 10 mM) by dissolving the solid in a cold, alkaline solution (e.g., 0.01 M NaOH). This solution is relatively stable and can be stored on ice for a short period or at 0°C for up to 24 hours.[2]

  • Determine the precise concentration of the stock solution spectrophotometrically by measuring its absorbance at 252 nm (molar extinction coefficient, ε = 8,300 M⁻¹cm⁻¹ in 0.01 M NaOH).

Protocol 2: Initiating Nitric Oxide Release for Experiments

  • Just before starting the experiment, dilute the alkaline stock solution of this compound into your pre-warmed experimental buffer (e.g., phosphate-buffered saline or cell culture medium) at the desired final concentration.

  • The release of NO will begin immediately upon dilution into the lower pH buffer.[5]

  • Ensure the final concentration of NaOH from the stock solution is negligible and does not significantly alter the pH of the final experimental solution.

Protocol 3: Preparing a Decomposed this compound Control

  • Prepare a solution of this compound in your experimental buffer at the same final concentration used in your experiment.

  • Incubate this solution for a period equivalent to at least 5-10 half-lives under the same experimental conditions (e.g., for an experiment at 37°C, incubate for at least 100 hours).

  • Use this "spent" solution as a negative control to assess the effects of the this compound byproducts.[6]

Visualizations

DETA_NONOate_Decomposition This compound Decomposition Pathway DETA_NONOate This compound (Stable at high pH) Decomposition Spontaneous Decomposition DETA_NONOate->Decomposition Protons H⁺ (Physiological pH) Protons->Decomposition NO 2 Nitric Oxide (NO) Decomposition->NO DETA Diethylenetriamine (DETA) Decomposition->DETA

Caption: Decomposition of this compound at physiological pH.

Experimental_Workflow Experimental Workflow for Using this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare fresh alkaline stock solution of This compound Dilute Dilute stock into experimental medium to initiate NO release Stock->Dilute Decomposed Prepare decomposed This compound control Controls Include Controls: - Vehicle - Decomposed this compound - NO Scavenger Decomposed->Controls Treat Treat experimental system (cells, tissues, etc.) Dilute->Treat Measure Measure biological response Treat->Measure Controls->Treat Analyze Analyze and interpret data (compare with controls) Measure->Analyze

Caption: Recommended workflow for experiments using this compound.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results Start Inconsistent Results Observed Check_Storage Verify proper storage and handling of This compound Start->Check_Storage Check_Solution Confirm fresh preparation of stock solution Check_Storage->Check_Solution If OK Check_pH Measure and control medium pH Check_Solution->Check_pH If OK Check_Temp Ensure stable incubation temperature Check_pH->Check_Temp If OK Check_Controls Review control experiments (decomposed donor, scavenger) Check_Temp->Check_Controls If OK Data_Interpretation Re-evaluate data interpretation Check_Controls->Data_Interpretation If OK

Caption: A logical approach to troubleshooting inconsistent results.

References

photodegradation and light sensitivity of DETA NONOate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, use, and troubleshooting of DETA NONOate solutions, with a specific focus on its photodegradation and light sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound ((Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate) is a nitric oxide (NO) donor from the diazeniumdiolate (NONOate) class of compounds. Its primary function is to spontaneously release nitric oxide in aqueous solutions under physiological conditions (pH 7.4, 37°C).[1][2][3] The release of NO is critical for its use in a wide range of biological research to study the effects of NO on cellular signaling, vasodilation, and other physiological processes.[1][3]

Q2: How should I store this compound powder and its solutions to ensure stability?

  • Powder: The solid, crystalline form of this compound should be stored at -80°C for long-term stability (≥2 years).[4] The powder is sensitive to moisture and air, so it is crucial to keep the vial tightly sealed.[4]

  • Stock Solutions: For maximum stability, prepare concentrated stock solutions in an alkaline buffer (e.g., 10 mM NaOH). In alkaline conditions (pH > 8.0), NONOates are very stable and can be stored at -20°C for short periods.[4]

  • Working Solutions: Aqueous solutions at physiological pH (7.0-7.4) are unstable and should be prepared fresh before each experiment.[5] It is not recommended to store aqueous solutions at pH 7.4 for more than a day.[6] For experiments requiring very small amounts, consider preparing aliquots of the stock solution in alkaline buffer and freezing them at -80°C. This can extend the half-life significantly compared to storage at room temperature.

Q3: Is this compound sensitive to light?

Yes, diazeniumdiolates as a class of compounds are known to be photosensitive.[7][8] Exposure to light, particularly UV light, can induce photochemical decomposition.[7][8][9] This light-induced degradation may follow different chemical pathways than the spontaneous, pH-dependent decomposition, potentially yielding byproducts other than NO and the parent amine, such as nitrosamines.[5][7] While one study noted that microscope illumination did not alter a specific biological response to this compound, this does not rule out degradation under different light conditions or wavelengths.[10] Therefore, it is best practice to protect this compound solutions from light at all stages of preparation and experimentation.

Q4: How does pH affect the stability and NO release from this compound?

The decomposition of this compound and subsequent release of nitric oxide is highly pH-dependent.[1][2]

  • Alkaline pH ( > 8.0): Solutions are very stable.[4]

  • Physiological pH (7.0 - 7.4): Spontaneous, first-order decomposition occurs, leading to a slow and sustained release of NO.[2]

  • Acidic pH ( < 6.0): Decomposition is nearly instantaneous.[4]

This pH dependency is a critical factor in experimental design, allowing for controlled initiation of NO release.

Data Presentation: Stability of this compound

The stability of this compound is quantified by its half-life (t½), which is the time it takes for half of the compound to decompose. This is significantly influenced by temperature and pH.

ConditionHalf-life (t½)Moles of NO Released per Mole of this compound
pH 7.4, 37°C 20 hours2
pH 7.4, 22-25°C 56 hours2
pH 5.0 Nearly instantaneous2
0.01 M NaOH, 0°C Stable for at least 24 hoursN/A
Exposure to Ambient Light User-determined (see Experimental Protocol)User-determined
Exposure to UV Light (e.g., 266 nm) User-determined (see Experimental Protocol)Variable (may include NO, HNO, and other byproducts)[8][9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Inconsistent or no biological effect observed. 1. Degraded this compound: The compound may have decomposed due to improper storage (exposure to moisture, air, light) or because the solution was not freshly prepared. 2. Incorrect pH: The pH of the experimental buffer may be too high, inhibiting NO release. 3. Unexpected chemical interactions: Components of the cell culture media or buffer may be scavenging the released NO.1. Always use freshly prepared solutions from a properly stored solid. Protect solutions from light. 2. Verify the pH of your final working solution is between 7.0 and 7.4 to ensure spontaneous NO release. 3. Run a control experiment to measure NO release in your specific experimental media using a Griess assay or an NO-sensitive electrode.
Results vary between experiments. 1. Light Exposure: Inconsistent exposure to ambient lab light during solution preparation and experimentation can lead to variable rates of photodegradation. 2. Temperature Fluctuations: The rate of NO release is temperature-dependent. 3. Inaccurate Pipetting: Due to the small quantities often used, minor pipetting errors can lead to significant concentration differences.1. Standardize your workflow to minimize light exposure. Use amber vials or cover tubes with aluminum foil. 2. Ensure consistent temperature control throughout your experiments. 3. Prepare a larger volume of the working solution to minimize pipetting errors for individual wells or samples.
Observed effect is not blocked by NO scavengers. 1. Direct effect of this compound: The this compound molecule itself, or its decomposition byproduct (diethylenetriamine), may be causing a biological effect independent of nitric oxide.[10] 2. Ineffective Scavenger Concentration: The concentration of the NO scavenger (e.g., cPTIO) may be insufficient to quench the amount of NO being released.1. Run a control experiment using a fully decomposed this compound solution (prepare a solution at pH 7.4 and let it sit for >5 half-lives, e.g., ~5-6 days at room temperature). If the effect persists, it is likely NO-independent.[10] 2. Increase the concentration of the NO scavenger or test its efficacy independently.

Experimental Protocols

Protocol for Assessing Photodegradation of this compound using UV-Vis Spectroscopy

This protocol allows for the quantification of this compound degradation under specific light conditions by monitoring the decrease in its characteristic UV absorbance.

Materials:

  • This compound solid

  • 0.01 M NaOH solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • UV-transparent cuvettes

  • UV-Vis Spectrophotometer

  • Light source (e.g., ambient lab light, specific wavelength UV lamp)

  • Aluminum foil

Methodology:

  • Prepare a Concentrated Stock Solution: Dissolve a known mass of this compound in ice-cold 0.01 M NaOH to create a concentrated stock solution (e.g., 10 mM). Work quickly and keep the solution on ice and protected from light.

  • Determine λmax: Dilute a small amount of the stock solution in 0.01 M NaOH and scan its absorbance from 200-400 nm to confirm the maximum absorbance wavelength (λmax), which should be approximately 252 nm.[4]

  • Prepare Experimental Samples:

    • Dark Control: Dilute the stock solution in pH 7.4 PBS to a final concentration that gives an initial absorbance reading between 1.0 and 1.5 at 252 nm. Immediately place this cuvette in the spectrophotometer, wrapped in aluminum foil to ensure no light exposure.

    • Light-Exposed Sample: Prepare an identical solution in a separate cuvette.

  • Initiate Degradation and Measurement:

    • Dark Control: Start taking absorbance readings at 252 nm at regular time intervals (e.g., every 30 minutes for several hours). Keep the cuvette in the dark between readings.

    • Light-Exposed Sample: Place the cuvette at a fixed distance from your chosen light source. Begin taking absorbance readings at the same time intervals as the dark control.

  • Data Analysis:

    • Plot Absorbance at 252 nm vs. Time for both the dark and light-exposed samples.

    • Since the decomposition follows first-order kinetics, plot ln(A_t / A_0) vs. Time, where A_t is the absorbance at time t, and A_0 is the initial absorbance.

    • The slope of this line will be equal to -k, where k is the degradation rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Compare the half-lives of the dark control and the light-exposed sample to quantify the effect of light.

Visualizations

Logical Workflow for Troubleshooting Inconsistent Results

G Troubleshooting Workflow for this compound Experiments start Inconsistent or Unexpected Experimental Results check_compound Verify Compound Integrity: - Stored at -80°C? - Protected from moisture/air? start->check_compound check_solution Review Solution Preparation: - Was it made fresh? - Was it protected from light? check_compound->check_solution Yes order_new Order new this compound check_compound->order_new No check_pH Confirm Experimental pH: - Is the final buffer pH 7.0-7.4? check_solution->check_pH Yes revise_prep Revise solution prep protocol: - Use amber tubes/foil - Prepare immediately before use check_solution->revise_prep No check_controls Assess Control Experiments: - Run NO scavenger control? - Run decomposed NONOate control? check_pH->check_controls Yes adjust_pH Adjust buffer pH to 7.0-7.4 check_pH->adjust_pH No interpret_no_independent Investigate NO-independent effects of the parent compound or byproducts check_controls->interpret_no_independent Controls indicate NO-independent effect resolve Problem Resolved check_controls->resolve Controls confirm NO-dependent effect order_new->resolve revise_prep->resolve adjust_pH->resolve interpret_no_independent->resolve

Caption: A flowchart for diagnosing issues in this compound experiments.

Photodegradation Experimental Workflow

G Workflow for Quantifying this compound Photodegradation cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in 0.01 M NaOH (on ice) prep_dark Prepare 'Dark Control' Sample in pH 7.4 PBS prep_stock->prep_dark prep_light Prepare 'Light-Exposed' Sample in pH 7.4 PBS prep_stock->prep_light measure_dark Measure Abs at 252 nm (Dark, Time = t) prep_dark->measure_dark measure_light Measure Abs at 252 nm (Light-Exposed, Time = t) prep_light->measure_light plot_data Plot Abs vs. Time measure_dark->plot_data measure_light->plot_data calc_rate Calculate Rate Constants (k) from ln(A_t/A_0) vs. Time plot_data->calc_rate calc_half_life Calculate Half-Life (t½) t½ = 0.693 / k calc_rate->calc_half_life compare Compare Half-Lives (Dark vs. Light) calc_half_life->compare

Caption: A step-by-step workflow for the photodegradation experiment.

References

Technical Support Center: DETA NONOate Inactivation in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nitric oxide (NO) donor, DETA NONOate.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the use of this compound in experimental settings.

Q1: My experimental results are inconsistent. What could be affecting the rate of NO release from my this compound?

A1: The release of nitric oxide from this compound is highly dependent on environmental factors. Inconsistencies often arise from variations in:

  • pH: this compound decomposition is a pH-dependent, first-order process.[1][2] It is relatively stable in solutions with a basic pH (above 8.0) and its decomposition accelerates as the pH becomes more acidic.[3] At pH 5.0, its decomposition is almost instantaneous.[2][3] Ensure your buffer pH is consistent across all experiments.

  • Temperature: The decomposition of this compound is temperature-sensitive.[4] As temperature increases, the half-life decreases, leading to a faster rate of NO release. Maintain a constant and accurately measured temperature for your experimental setup.

  • Buffer Composition: While standard phosphate (B84403) buffers are commonly used, it's important to ensure there are no components in your specific media that could interact with this compound or the released NO.

Q2: I'm observing cellular effects that don't seem to be related to nitric oxide. Is this possible?

A2: Yes, at high concentrations, this compound itself, or its decomposition byproducts other than NO, may exert biological effects.[5] One study on cerebellar granule cells suggested that at high concentrations (e.g., 3 mM), this compound can directly activate cation-selective channels, an effect not mediated by the released NO.[5]

Troubleshooting Steps:

  • Run a "decomposed" control: Prepare a solution of this compound in your experimental buffer and allow it to fully decompose (e.g., by adjusting the pH to 5.0 and then neutralizing, or by incubating at 37°C for at least 5-6 half-lives). Use this solution as a control to determine if the parent molecule or its non-NO byproducts are causing the observed effects.[5]

  • Use an NO scavenger: Include a nitric oxide scavenger, such as hemoglobin or PTIO, in a control experiment.[5] If the cellular effect persists in the presence of the scavenger, it is likely not mediated by NO.

  • Titrate your concentration: Determine the lowest effective concentration of this compound that elicits the desired NO-mediated effect in your system to minimize potential off-target effects.

Q3: How can I stop the release of NO from this compound at a specific time point in my experiment?

A3: To effectively "quench" the NO-releasing reaction of this compound, you can rapidly increase the pH of the solution to a basic level (e.g., pH > 8.0) using a small volume of a concentrated base like NaOH.[3] NONOates are significantly more stable at alkaline pH, which will dramatically slow down the decomposition and NO release.[3]

Q4: What is the best way to prepare and store my this compound stock solutions?

A4: this compound is sensitive to moisture and air.[6]

  • Solid Form: Store the solid compound at -80°C in a tightly sealed vial.[1][2][6]

  • Stock Solutions: Solutions are unstable and should be prepared fresh for each experiment.[7] If a stock solution must be made, prepare it in a cold, alkaline buffer (pH > 8.0, e.g., 10 mM NaOH) and store it on ice for short-term use.[3]

Data Presentation

Table 1: Half-life of this compound under Different Conditions

TemperaturepHBufferHalf-life (t½)
37°C7.40.1M Phosphate Buffer20 hours
22-25°C7.40.1M Phosphate Buffer56 hours
37°C7.4Not specified~20 hours
22-25°C7.4Not specified~56 hours

Data compiled from multiple sources.[1][2][4]

Experimental Protocols

Protocol 1: Controlled Inactivation of this compound via pH Adjustment

This protocol describes how to halt the release of nitric oxide from this compound in an experimental solution.

  • Prepare Quenching Solution: Prepare a sterile solution of 0.1 M NaOH.

  • Initiate Experiment: Add this compound to your experimental buffer (e.g., PBS at pH 7.4) at the desired final concentration to begin the release of NO.

  • Incubate: Proceed with your experimental incubation for the desired time period.

  • Inactivate this compound: At your chosen endpoint, add a pre-determined small volume of 0.1 M NaOH to the experimental solution to raise the final pH to approximately 9.0. This will effectively stop the decomposition of any remaining this compound.

  • Confirm pH: Use a calibrated pH meter to confirm the final pH of the solution.

  • Proceed with Assay: Continue with your downstream analysis, taking into account any potential effects of the pH shift on your assay system.

Protocol 2: Measuring Nitric Oxide Release using the Griess Assay

This protocol provides a method to quantify the amount of nitrite (B80452) (a stable breakdown product of NO) in your experimental medium as an index of NO release.

  • Sample Collection: At designated time points during your experiment, collect aliquots (e.g., 100 µL) of the cell culture supernatant or buffer containing this compound.

  • Prepare Griess Reagent: The Griess reagent consists of two solutions that are typically mixed fresh.

  • Prepare Nitrite Standards: Create a standard curve using a sodium nitrite solution of known concentration (e.g., ranging from 1 µM to 100 µM) in the same buffer as your experimental samples.

  • Perform the Assay:

    • Add 50 µL of your standards and experimental samples to individual wells of a 96-well plate.

    • Add 50 µL of Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure Absorbance: Measure the absorbance at 540 nm using a microplate reader.

  • Calculate Nitrite Concentration: Determine the nitrite concentration in your samples by comparing their absorbance values to the standard curve.

Visualizations

DETA_NONOate_Decomposition_Pathway cluster_conditions Controlling Factors Protons Protons (H+) (Lower pH) Decomposition Decomposition Protons->Decomposition Accelerates Temperature Increased Temperature Temperature->Decomposition Accelerates DETA_NONOate This compound (Stable Form) DETA_NONOate->Decomposition NO_Release 2x Nitric Oxide (NO) Decomposition->NO_Release Byproducts Amine Byproducts Decomposition->Byproducts

Caption: Factors influencing the decomposition of this compound.

Troubleshooting_Workflow Start Inconsistent or Unexpected Experimental Results Check_Conditions Verify Experimental Conditions: - Constant pH - Stable Temperature - Consistent Buffer Start->Check_Conditions Is_NO_Mediated Is the effect mediated by NO? Check_Conditions->Is_NO_Mediated If conditions are stable Decomposed_Control Run 'Decomposed' This compound Control Is_NO_Mediated->Decomposed_Control No NO_Scavenger Use NO Scavenger (e.g., hemoglobin, PTIO) Is_NO_Mediated->NO_Scavenger Unsure Off_Target_Effect Result likely an off-target or non-NO mediated effect. Consider lowering concentration. Decomposed_Control->Off_Target_Effect NO_Scavenger->Off_Target_Effect Effect Persists NO_Mediated_Effect Result is likely NO-mediated. NO_Scavenger->NO_Mediated_Effect Effect Abolished

Caption: Troubleshooting workflow for unexpected experimental results.

References

preparing fresh DETA NONOate solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the preparation and use of fresh DETA NONOate solutions in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in research?

This compound, also known as (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate or NOC-18, is a chemical compound belonging to the diazeniumdiolate (NONOate) family of nitric oxide (NO) donors.[1][2] Its primary use in research is to release nitric oxide in a controlled and sustained manner, mimicking endogenous NO production.[2][3] This makes it a valuable tool for studying the diverse physiological and pathological roles of NO in areas such as cardiovascular function, neurobiology, and cancer research.[2][4]

Q2: How does this compound release nitric oxide?

This compound spontaneously decomposes in aqueous solutions to release nitric oxide.[2][4] This decomposition is a first-order process that is dependent on pH and temperature.[3][4] The proton-catalyzed decomposition results in the liberation of two moles of NO for every mole of the parent this compound compound.[3][5] At a physiological pH of 7.4, the release is slow and sustained, whereas decomposition is almost instantaneous at an acidic pH of 5.0.[5][6]

Q3: How stable is this compound in its solid form and in solution?

  • Solid Form: As a solid, this compound is stable for at least two years when stored properly at -80°C, protected from air and moisture.[7]

  • Solution: Solutions of this compound are inherently unstable due to the spontaneous release of NO.[8] Stock solutions prepared in alkaline buffers (e.g., 10 mM NaOH) are more stable and can be stored for short periods at -20°C or -80°C.[6] However, it is highly recommended to prepare aqueous solutions fresh for each experiment and not to store them for more than a day.[9]

Q4: What are the key safety precautions when handling this compound?

This compound should be handled as a hazardous substance.[7] Standard laboratory safety practices should be followed, including wearing personal protective equipment (gloves, safety glasses, and a lab coat). Avoid inhaling the powder or allowing it to come into contact with skin or eyes.[1] It is important to wash hands thoroughly after handling.[7] For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).[1]

Quantitative Data Summary

Table 1: Half-Life of this compound

The half-life (t½) of this compound is highly dependent on temperature and pH. This prolonged half-life allows for sustained NO release in experimental models.[3]

TemperaturepHHalf-Life (t½)
37°C7.420 hours[3][5]
22-25°C7.456 hours[3][5]
Any5.0Nearly instantaneous[5][6]
Table 2: Solubility of this compound

This compound exhibits solubility in various solvents. For biological experiments, it is often dissolved in a small amount of a solvent like ethanol (B145695) or directly in an aqueous buffer.

SolventSolubility
WaterSoluble[5]
Ethanol~25 mg/mL[7][9]
DMSO~2 mg/mL[7][9]
DMF~2 mg/mL[7][9]
PBS (pH 7.2)~10 mg/mL[7][9]

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol is for preparing a concentrated stock solution of this compound, which is more stable than working solutions.

Materials:

  • This compound solid

  • Cold 10 mM Sodium Hydroxide (NaOH), deoxygenated

  • Sterile, conical tubes

  • Calibrated balance

  • Personal Protective Equipment (PPE)

Methodology:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

  • In a sterile environment, weigh the desired amount of this compound powder.

  • Dissolve the powder in cold, deoxygenated 10 mM NaOH to the desired concentration (e.g., 100 mM). The alkaline pH minimizes the spontaneous decomposition of the NONOate.[6]

  • Gently vortex the solution until the solid is completely dissolved.

  • Aliquot the stock solution into small, single-use volumes in sterile tubes.

  • Immediately store the aliquots at -80°C. These stock solutions should be stable for up to 6 months.[10]

Protocol 2: Preparation of a Fresh Working Solution for Cell Culture

This protocol describes the preparation of a working solution for immediate use in experiments, such as cell culture treatments.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium, pre-warmed to 37°C

  • Sterile tubes

  • Pipettes

Methodology:

  • Thaw a single-use aliquot of the this compound stock solution on ice.

  • Determine the final concentration of this compound needed for your experiment.

  • Perform a serial dilution of the stock solution into the pre-warmed (37°C) cell culture medium or PBS to achieve the final desired concentration. The physiological pH and temperature will initiate the release of NO.[3]

  • Use the freshly prepared working solution immediately to treat your cells or tissues. Do not store the diluted working solution.[8]

Troubleshooting Guide

Q: My experimental results are inconsistent. What could be the cause?

A: Inconsistent results can stem from several factors related to the this compound solution:

  • Solution Age: Always use freshly prepared working solutions. The release of NO begins immediately upon dilution into a neutral pH buffer, so the potency of the solution decreases over time.[8]

  • Stock Solution Degradation: Your frozen stock solution may have degraded. This can happen if it was not stored properly at -80°C, if it was subjected to multiple freeze-thaw cycles, or if the initial solid was exposed to moisture.[10]

  • pH of Medium: Ensure the pH of your experimental buffer or medium is consistent, as the rate of NO release is highly pH-dependent.[2][4]

Q: I am observing cellular effects that don't seem to be related to nitric oxide. Is this possible?

A: Yes, at high concentrations, some of the observed effects of this compound may be independent of NO release.[11][12] The parent molecule itself or its decomposition byproducts other than NO could be responsible for these effects.[11] It is crucial to include proper controls in your experiments:

  • Decomposed this compound Control: Prepare a solution of this compound and allow it to fully decompose (e.g., by incubating it at 37°C for several half-lives) before adding it to your experimental system. This will help you differentiate between the effects of NO and the effects of the parent compound or its other byproducts.[11]

  • Vehicle Control: Always include a control group treated with the same vehicle (e.g., 10 mM NaOH diluted in medium) used to dissolve the this compound.

Q: The this compound powder has changed color. Can I still use it?

A: A change in color of the solid this compound, often a yellowish discoloration, can indicate that the compound has been exposed to air or moisture and has started to decompose.[9] It is not recommended to use discolored powder, as its purity and potency are compromised. For best results, use a fresh, unopened vial or a properly stored solid that has maintained its original appearance.

Visualizations

G cluster_prep Preparation Workflow start Start weigh Weigh solid This compound start->weigh dissolve Dissolve in cold 10 mM NaOH weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw aliquot on ice store->thaw For Experiment dilute Dilute in physiological buffer (pH 7.4, 37°C) thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing this compound solutions.

G cluster_release Mechanism of NO Release deta This compound (Stable at high pH) decomposition Spontaneous Decomposition deta->decomposition proton H+ (from buffer, pH < 8) proton->decomposition no 2 Moles of Nitric Oxide (NO) decomposition->no amine Parent Amine decomposition->amine

Caption: pH-dependent release of NO from this compound.

G cluster_pathway Simplified NO Signaling Pathway deta This compound no Nitric Oxide (NO) deta->no releases sgc Soluble Guanylate Cyclase (sGC) no->sgc activates cgmp cGMP sgc->cgmp converts gtp GTP gtp->sgc pkg Protein Kinase G (PKG) cgmp->pkg activates response Cellular Responses (e.g., Vasodilation) pkg->response leads to

Caption: Canonical sGC-cGMP signaling pathway of NO.

References

Technical Support Center: Long-Term Storage and Use of Solid DETA NONOate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage of solid DETA NONOate at -80°C, as well as troubleshooting advice and frequently asked questions for its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

Solid this compound should be stored at -80°C under desiccating conditions.[1] It is advisable to store it under an inert gas like nitrogen.[2] The solid is sensitive to moisture and air, and discoloration may indicate degradation.[2]

Q2: How long can I store solid this compound at -80°C?

When stored properly at -80°C, solid this compound is stable for at least two years.[3]

Q3: My solid this compound has changed color. Can I still use it?

Discoloration of the crystalline solid suggests potential degradation due to exposure to air and moisture.[2] It is recommended to use a fresh, white to off-white solid for reliable and reproducible results.[4] To verify the integrity of your compound, you can measure its characteristic UV absorbance at 250 nm (ε = 6,500 M⁻¹cm⁻¹) in a suitable solvent.[2]

Q4: What are the best practices for handling solid this compound?

Due to its sensitivity to air and moisture, it is best to handle solid this compound in a glove box with an inert atmosphere.[2] If a glove box is not available, keep the vial sealed until use and handle it quickly.

Q5: How does this compound release nitric oxide (NO)?

This compound is a NONOate, a class of compounds that spontaneously release nitric oxide (NO) in a pH-dependent, first-order process upon dissolution in aqueous solutions.[5][6][7] One mole of this compound liberates two moles of NO.[6][7]

Q6: What is the half-life of NO release from this compound?

The half-life of NO release from this compound is relatively long, which allows for a sustained release of NO. The rate of release is pH-dependent.[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or reduced biological effect observed. 1. Degraded this compound: The solid may have been improperly stored, leading to degradation. 2. Improperly prepared stock solution: Aqueous stock solutions are unstable and should be prepared fresh.[9] 3. Incorrect experimental pH: The rate of NO release is pH-dependent.[5][8]1. Use a fresh vial of solid this compound. Ensure it appears as a white to off-white crystalline solid.[4] 2. Prepare fresh stock solutions immediately before each experiment. If using an aqueous buffer, do not store it for more than one day.[2][3] For longer-term storage of stock solutions (up to 6 months), use an organic solvent like ethanol (B145695) or DMSO, purge with an inert gas, and store at -80°C.[2][4] 3. Ensure the pH of your experimental buffer or medium is appropriate for the desired rate of NO release. The release is faster at a lower pH.[8]
Inconsistent results between experiments. 1. Variable stock solution concentration: Repeated freeze-thaw cycles of stock solutions can lead to degradation and inconsistent concentrations.[4] 2. NO-independent effects: At high concentrations, the this compound molecule itself may exert biological effects independent of NO release, such as activating cation-selective channels.[10][11]1. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[4] 2. Include a "decomposed" this compound control in your experiments. To prepare this, dissolve this compound in your experimental buffer and allow it to fully decompose (e.g., for 48 hours) before use. This will help differentiate between the effects of NO and the effects of the parent compound or its non-NO degradation products (DETA and nitrite).[10] Consider using the lowest effective concentration of this compound.
Unexpected cell toxicity. 1. High local concentrations of NO: A burst release of NO can be cytotoxic.[12] 2. Formation of peroxynitrite: NO can react with superoxide (B77818) to form the highly reactive and damaging peroxynitrite (ONOO⁻).[12] 3. Toxicity of the parent compound or byproducts: The polyamine backbone (DETA) or nitrite (B80452) could have toxic effects at high concentrations.1. While this compound has a long half-life, ensure homogenous mixing in your experimental setup to avoid localized high concentrations. 2. Consider the redox state of your experimental system. The presence of superoxide-generating systems may enhance toxicity. 3. Run controls with the decomposed this compound solution to assess the toxicity of the byproducts.

Data Presentation

Table 1: Storage and Stability of this compound

Form Storage Temperature Storage Conditions Stability
Solid-80°CDesiccated, under inert gas≥ 2 years[3]
Stock Solution in H₂ON/APrepare freshNot recommended for storage > 1 day[2][3]
Stock Solution in Organic Solvent (e.g., Ethanol, DMSO)-80°CPurged with inert gas, aliquotedUp to 6 months[4]

Table 2: Half-life of NO Release from this compound at pH 7.4

Temperature Half-life (t½)
37°C20 hours[7]
22-25°C56 hours[6][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
  • Equilibrate a sealed vial of solid this compound to room temperature before opening to prevent condensation of moisture.

  • Weigh out the required amount of solid this compound in a sterile microcentrifuge tube. The molecular weight of this compound is 163.18 g/mol .[4]

  • Add the appropriate volume of high-purity, sterile water to achieve a final concentration of 10 mM. For example, to make 1 ml of a 10 mM stock, dissolve 1.63 mg of this compound in 1 ml of water.

  • Vortex briefly or use an ultrasonic bath to ensure the solid is completely dissolved.[4]

  • This aqueous solution should be prepared fresh immediately before use and should not be stored for more than one day.[2][3]

Protocol 2: General Cell Culture Experiment with this compound
  • Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere and grow overnight under standard culture conditions.

  • Preparation of Treatment Media: On the day of the experiment, prepare a fresh 10 mM aqueous stock solution of this compound as described in Protocol 1.

  • Serial Dilutions: Perform serial dilutions of the 10 mM stock solution in your cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).

  • Control Preparation: Prepare a "decomposed" this compound control by diluting the stock solution to the highest experimental concentration in cell culture medium and incubating it at 37°C for at least 48 hours to ensure complete NO release.

  • Cell Treatment: Remove the old medium from the cells and replace it with the treatment media containing the various concentrations of this compound, the decomposed control, and a vehicle control (medium only).

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 6, 24, or 48 hours).

  • Assay: Following incubation, perform your desired downstream analysis (e.g., cell viability assay, protein extraction for Western blot, RNA isolation for qPCR).

Visualizations

Signaling Pathways

NitricOxideSignaling DETA_NONOate This compound NO Nitric Oxide (NO) DETA_NONOate->NO Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Phosphorylates Targets

Caption: Canonical Nitric Oxide (NO) signaling pathway initiated by this compound.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation Storage Store solid this compound at -80°C Prep_Stock Prepare Fresh Aqueous Stock Solution (e.g., 10 mM) Storage->Prep_Stock Prep_Media Prepare Treatment Media (Dilute stock in culture medium) Prep_Stock->Prep_Media Prep_Controls Prepare Controls (Vehicle, Decomposed NONOate) Prep_Stock->Prep_Controls Treat_Cells Treat Cells Prep_Media->Treat_Cells Prep_Controls->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Analyze Downstream Analysis (e.g., Viability, Western, qPCR) Incubate->Analyze

Caption: General workflow for a cell-based experiment using this compound.

References

stability of DETA NONOate in aqueous buffers vs. alkaline solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of the nitric oxide (NO) donor, DETA NONOate ((Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it release nitric oxide (NO)?

This compound is a diazeniumdiolate-based compound that functions as a nitric oxide (NO) donor.[1][2] It belongs to the NONOate class of molecules, which are known for their ability to spontaneously release NO in a controlled manner.[3] The release of NO occurs through a spontaneous, pH-dependent decomposition process that follows first-order kinetics.[1][4] Upon decomposition in aqueous solution, each mole of the parent this compound compound liberates two moles of NO, along with the corresponding diethylenetriamine.[1][5][6]

Q2: How does pH affect the stability and NO release from this compound?

The stability of this compound is highly dependent on the pH of the solution.[1][3]

  • Alkaline Solutions (High pH): this compound is relatively stable in basic (alkaline) solutions.[3] Stock solutions prepared in 0.01 M NaOH are very stable and can be stored at 0°C for up to 24 hours.[6]

  • Neutral Solutions (pH ~7.4): At physiological pH (7.4), the compound decomposes steadily, making it ideal for experiments requiring sustained NO release.[1][4]

  • Acidic Solutions (Low pH): The rate of decomposition and NO release increases significantly as the pH decreases.[7] Decomposition is almost instantaneous at a pH of 5.0.[5][6]

Q3: How does temperature influence the stability of this compound?

Temperature is a critical factor in the decomposition rate of this compound.[3] As temperature increases, the half-life of the compound decreases, leading to a faster rate of NO release. For example, at a constant pH of 7.4, the half-life is more than twice as long at room temperature (22-25°C) compared to physiological temperature (37°C).[1][5] The decomposition process is strongly temperature-dependent, with an activation enthalpy of approximately 100 kJ/mol.[8][9]

Q4: How should I prepare a stock solution of this compound?

The recommended method for preparing a stable stock solution is to dissolve the solid this compound in a cold, alkaline solution, such as 0.01 M NaOH.[6][10] This alkaline stock solution is very stable and can be kept on ice for the duration of an experiment.[6] To initiate NO release, an aliquot of the alkaline stock solution is then diluted into the experimental buffer at the desired final pH (e.g., pH 7.0-7.4).[6] While this compound is highly soluble in aqueous buffers, preparing solutions directly in neutral buffers will initiate immediate decomposition.[1][11] Solutions in general are considered unstable and should be prepared fresh for each experiment.[2]

Q5: What are the proper storage and handling procedures for this compound?

  • Solid Form: Solid this compound is a crystalline substance that is sensitive to moisture and air.[6][12] It should be stored at -80°C for long-term stability, where it is stable for at least two years.[1][6] The vial should be kept tightly sealed until use, and handling in a glove box with an inert atmosphere is recommended to prevent degradation.[6][12]

  • Stock Solutions: Alkaline stock solutions (in 0.01 M NaOH) can be stored at 0°C for up to 24 hours.[6] Aqueous solutions at neutral pH should be used immediately as they are unstable.[2] Storing aqueous solutions for more than a day is not recommended.[12]

Data Presentation

Table 1: Half-life of this compound in pH 7.4 Buffer

TemperatureHalf-life (t½)
37°C20 hours[1][4][5]
22-25°C56 hours[1][3][4][5]

Table 2: Solubility of this compound

SolventSolubility
Aqueous Buffers>100 mg/mL[1][11]
Water (pH adjusted to 9 with NaOH)30 mg/mL[11]
Ethanol~25 mg/mL[12][13]
DMSO~2 mg/mL[12][13]
Dimethyl formamide (B127407) (DMF)~2 mg/mL[12][13]

Troubleshooting Guide

Issue: I am not observing the expected biological effect of NO in my experiment. Why?

  • Answer: There are several potential reasons:

    • Solution Degradation: Your this compound solution may have already decomposed. If you prepared a stock solution in a neutral buffer and did not use it immediately, the compound will have released its NO payload prior to the experiment. Always prepare solutions fresh or use a stabilized alkaline stock.[2][6]

    • Improper pH: The pH of your experimental medium may be too high (alkaline), which significantly slows down the decomposition of this compound and the release of NO.[3] Verify the pH of your final solution.

    • Degraded Solid: The solid this compound may have degraded due to improper storage, such as exposure to moisture or air.[6][12] This can be visually indicated by discoloration of the crystals.[6]

    • Inactive Compound: Studies have shown that a fully decomposed this compound solution has no biological effect, confirming the activity comes from the parent compound's ability to release NO.[14][15]

Issue: My results are inconsistent between experiments. What could be the cause?

  • Answer: Inconsistency often stems from variations in the rate of NO release.

    • Temperature Fluctuations: The decomposition rate is highly sensitive to temperature.[3] Ensure your experimental temperature is precisely controlled and consistent across all experiments.

    • pH Variability: Small changes in the pH of your buffer can alter the half-life of this compound.[1] Prepare buffers carefully and verify the pH before each experiment.

    • Stock Solution Age: Even alkaline stock solutions have a limited stability (e.g., 24 hours at 0°C).[6] Using stock solutions of different ages can lead to variability. Prepare fresh stock solutions for each set of experiments.

Issue: I'm observing unexpected cellular responses. Are they related to NO?

  • Answer: It is possible to observe effects that are independent of nitric oxide. Some studies have found that at high concentrations (in the millimolar range), the this compound molecule itself can directly activate certain cellular signaling pathways, such as cation-selective channels, in a manner not mediated by the released NO.[14][15] If you are using high concentrations, consider including a control with a decomposed this compound solution (prepared by letting it sit in a neutral buffer for >48 hours) to differentiate between NO-mediated and NO-independent effects.[14]

Experimental Protocols

Protocol 1: Preparation of a Stable Alkaline Stock Solution

  • Prepare a 0.01 M sodium hydroxide (B78521) (NaOH) solution in high-purity, deoxygenated water and chill it on ice.

  • Weigh the desired amount of solid this compound in a microcentrifuge tube. To minimize exposure to air and moisture, perform this step quickly or in a glove box.[6]

  • Add the appropriate volume of the cold 0.01 M NaOH solution to the solid this compound to achieve the desired stock concentration (e.g., 100 mM).[16]

  • Vortex briefly to dissolve the solid completely.

  • Keep the stock solution tightly capped and on ice for the duration of the experiment (stable for up to 24 hours at 0°C).[6]

Protocol 2: General Procedure for Initiating NO Release

  • Prepare your experimental aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) and adjust it to the final desired pH (e.g., pH 7.4).

  • Warm the buffer to the desired experimental temperature (e.g., 37°C).

  • Add the required volume of the cold, alkaline this compound stock solution (from Protocol 1) to the pre-warmed experimental buffer to achieve the final working concentration.

  • Mix immediately. The shift in pH from the alkaline stock to the neutral buffer will initiate the spontaneous decomposition of this compound and the release of NO.[6]

Protocol 3: Monitoring this compound Decomposition via UV-Vis Spectrophotometry

  • Prepare a solution of this compound at a known concentration in a pH 7.4 buffer.

  • Use a temperature-controlled UV-Vis spectrophotometer set to 252 nm. The intact this compound molecule has a characteristic UV absorbance peak at this wavelength.[6][17]

  • Record the absorbance at 252 nm over time.

  • As this compound decomposes, the absorbance at 252 nm will decrease. The rate of this decrease can be used to calculate the first-order rate constant and the half-life of the compound under your specific experimental conditions.[8]

Visualizations

DETA_NONOate_Decomposition DETA_NONOate This compound (Stable in Alkaline pH) Protonation Protonation (Initiated by acidic/neutral pH) DETA_NONOate->Protonation Lower pH Decomposition Spontaneous Decomposition Protonation->Decomposition First-order kinetics (Temp. dependent) Products Products Decomposition->Products NO 2x Nitric Oxide (NO) (Active Molecule) Products->NO Amine Diethylenetriamine Products->Amine

Caption: Decomposition pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment start Weigh Solid This compound dissolve Dissolve in cold 0.01 M NaOH start->dissolve stock Stable Alkaline Stock Solution (on ice) dissolve->stock add Add Aliquot of Stock to Buffer stock->add buffer Prepare Experimental Buffer (pH 7.4, 37°C) buffer->add run Initiate Experiment (NO Release Begins) add->run

Caption: Experimental workflow for this compound use.

Troubleshooting_Logic start Inconsistent or No Effect Observed check_prep Was the stock solution prepared fresh in cold 0.01 M NaOH? start->check_prep check_pH Was the final experimental pH ~7.4? check_prep->check_pH Yes sol_prep Remake stock solution and keep on ice. check_prep->sol_prep No check_temp Was the temperature stable and correct (e.g., 37°C)? check_pH->check_temp Yes sol_pH Verify buffer pH. check_pH->sol_pH No check_solid Is the solid compound stored properly (-80°C) and not discolored? check_temp->check_solid Yes sol_temp Ensure precise temperature control. check_temp->sol_temp No sol_solid Use a fresh vial of the compound. check_solid->sol_solid No

Caption: Troubleshooting logic for this compound experiments.

References

Validation & Comparative

A Comparative Guide to DETA NONOate and Other Nitric Oxide Donors in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate nitric oxide (NO) donor is critical for obtaining reliable and reproducible experimental results. This guide provides an objective comparison of DETA NONOate with other commonly used NO donors, supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.

Introduction to Nitric Oxide Donors

Nitric oxide (NO) is a crucial signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[1][2] Due to its gaseous nature and short half-life, direct administration of NO in experimental settings is challenging.[3] Consequently, NO donors, which are compounds that release NO under specific conditions, have become indispensable tools in research.[4][5] Among the various classes of NO donors, diazeniumdiolates (NONOates) are widely utilized due to their predictable and pH-dependent NO release kinetics.[6][7]

This guide focuses on (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate (this compound), a long-acting NO donor, and compares its characteristics and performance with other notable NONOates.

Comparative Analysis of NO Donor Performance

The efficacy and suitability of an NO donor are determined by several key parameters, including its half-life (t½), the amount of NO released per mole of the compound, and its mechanism of decomposition. These factors dictate the concentration and duration of NO exposure in an experimental system.

Quantitative Data Summary

The following table summarizes the key quantitative characteristics of this compound and other selected NO donors, providing a basis for direct comparison.

NO DonorHalf-life (t½) at 37°C, pH 7.4Moles of NO Released per Mole of DonorKey Characteristics
This compound 20 hours[8][9]2[6][8]Long-lasting, slow, and continuous NO release.[10]
Spermine NONOate 39 minutes[6][11]2[6]Intermediate-acting with sustained NO release.[12]
MAHMA NONOate 1 minute[12][13]2[6][13]Rapid and transient NO release.[12]
DEA NONOate 2 minutes[6][7]1.5[6]Short-acting with a rapid burst of NO.[14]
PROLI NONOate 1.8 seconds[6][15]2[6][15]Ultrafast NO release, suitable for acute signaling studies.[10]
PAPA NONOate 15 minutes[6]2[6]Intermediate-acting with first-order release kinetics.[16]

Experimental Protocols

Detailed and consistent experimental methodologies are paramount for the accurate comparison of NO donors. Below are protocols for key experiments frequently cited in the literature.

Measurement of Nitric Oxide Release

Objective: To quantify the rate and total amount of NO released from a donor compound.

Method 1: Griess Assay

The Griess assay is a colorimetric method that measures nitrite (B80452) (NO₂⁻), a stable oxidation product of NO in aqueous solutions.[17]

  • Materials: Greiss Reagent (containing sulfanilamide (B372717) and N-1-naphthylethylenediamine), sodium nitrite standard solutions, microplate reader.

  • Protocol:

    • Prepare a stock solution of the NO donor in an alkaline buffer (e.g., 0.01 M NaOH) to prevent premature decomposition.[18]

    • Initiate NO release by diluting the stock solution into a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C.

    • At various time points, collect aliquots of the solution.

    • Add the Griess Reagent to each aliquot and the nitrite standards.

    • Incubate in the dark for the recommended time to allow for color development.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration by comparing the absorbance to the standard curve. This provides an indirect measure of the cumulative NO released.[17]

Method 2: Electrochemical Detection

This method uses an NO-selective electrode to directly and in real-time measure the concentration of NO in a solution.[19]

  • Materials: NO-selective electrode system, calibration gas or standard NO solutions.

  • Protocol:

    • Calibrate the NO electrode according to the manufacturer's instructions.

    • Prepare the NO donor solution in a reaction vessel maintained at a constant temperature (e.g., 37°C).

    • Immerse the NO electrode in the buffer solution and allow it to stabilize.

    • Inject the NO donor to initiate release.

    • Record the electrode's output signal over time to obtain a real-time profile of NO concentration.

Assessment of Biological Activity: cGMP Accumulation Assay

Objective: To compare the ability of different NO donors to activate soluble guanylate cyclase (sGC) in cultured cells, a key downstream target of NO.

  • Materials: Cultured cells (e.g., bovine chromaffin cells), NO donors, 3-isobutyl-1-methylxanthine (B1674149) (IBMX, a phosphodiesterase inhibitor), cell lysis buffer, cGMP enzyme immunoassay (EIA) kit.

  • Protocol:

    • Culture cells to the desired confluency in multi-well plates.

    • Pre-treat the cells with IBMX for a short period to prevent cGMP degradation.

    • Add different concentrations of the NO donors to the cell cultures and incubate for a defined period (e.g., 10-15 minutes).

    • Terminate the reaction and lyse the cells.

    • Measure the intracellular cGMP concentration in the cell lysates using a cGMP EIA kit according to the manufacturer's protocol.

    • Compare the cGMP levels in cells treated with different NO donors to assess their relative potencies in activating the NO-sGC-cGMP pathway.[14]

Visualizing Key Pathways and Workflows

Graphical representations can aid in understanding the complex signaling cascades and experimental designs involved in NO research.

Nitric_Oxide_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell GPCR GPCR Activation (e.g., by Acetylcholine) PLC Phospholipase C (PLC) GPCR->PLC activates IP3 IP3 PLC->IP3 produces ER Endoplasmic Reticulum IP3->ER acts on CaM Calmodulin (CaM) ER->CaM releases Ca2+ to bind eNOS eNOS CaM->eNOS activates NO_endo Nitric Oxide (NO) eNOS->NO_endo produces NO_sm Nitric Oxide (NO) NO_endo->NO_sm diffuses Arginine L-Arginine Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO_sm->sGC activates cGMP cGMP sGC->cGMP produces from GTP PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation

Caption: Canonical Nitric Oxide (NO) signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Donor_Prep Prepare Stock Solutions of NO Donors (e.g., in 0.01 M NaOH) Treatment Treat Cells/Tissue with NO Donors at Various Concentrations and Time Points Donor_Prep->Treatment Cell_Culture Culture Cells or Prepare Tissue Cell_Culture->Treatment NO_Measurement Measure NO Release (e.g., Griess Assay, Electrochemical Detection) Treatment->NO_Measurement Bio_Assay Perform Biological Assay (e.g., cGMP accumulation, Vasorelaxation) Treatment->Bio_Assay Data_Quant Quantify Results NO_Measurement->Data_Quant Bio_Assay->Data_Quant Comparison Compare Potency, Efficacy, and Kinetics of NO Donors Data_Quant->Comparison

Caption: General workflow for comparing NO donors.

Conclusion

The choice of an NO donor significantly impacts experimental outcomes. This compound, with its long half-life, is an excellent choice for studies requiring prolonged, low-level NO exposure. In contrast, donors like PROLI NONOate are better suited for investigating rapid, transient NO signaling events. By carefully considering the quantitative data and employing standardized experimental protocols as outlined in this guide, researchers can select the most appropriate NO donor to achieve their specific research objectives and ensure the validity of their findings.

References

A Comparative Guide to the Efficacy of DETA NONOate and Spermine NONOate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with nitric oxide (NO), the selection of an appropriate NO donor is critical for experimental success. Among the various classes of NO donors, diazeniumdiolates (NONOates) are widely utilized due to their predictable and spontaneous release of NO under physiological conditions. This guide provides an objective comparison of two commonly used NONOates: DETA NONOate and spermine (B22157) NONOate, focusing on their efficacy, supported by experimental data.

Physicochemical Properties and NO Release Kinetics

This compound and spermine NONOate differ significantly in their nitric oxide release profiles, which is a key determinant of their suitability for different experimental designs. This compound is characterized by a long half-life, providing a slow and sustained release of NO. In contrast, spermine NONOate has a much shorter half-life, leading to a more rapid, bolus-like delivery of NO.

These compounds spontaneously decompose in aqueous solutions at physiological pH and temperature to release two moles of NO per mole of the parent compound.[1][2] The rate of this decomposition follows first-order kinetics and is pH-dependent.[1]

Table 1: Comparison of Physicochemical Properties and NO Release Kinetics

PropertyThis compoundSpermine NONOateReference
Half-life (t½) at 37°C, pH 7.4 ~20 hours~39 minutes[1][3][4]
Half-life (t½) at 22-25°C, pH 7.4 ~56 hours~39 minutes[1]
Moles of NO Released per Mole 21.7 - 2[1][5][6]
Release Profile Slow, sustained releaseRapid, burst release[7][8]
Decomposition Rate Constant (37°C, pH 7.4) Not explicitly stated0.019 ± 0.002 min⁻¹[5]

Comparative Efficacy in Biological Systems

The distinct NO release kinetics of this compound and spermine NONOate translate to differential efficacy in various biological applications.

Angiogenesis: In studies comparing the angiogenic potential of different NONOates, spermine NONOate was found to be the most effective.[9] Treatment with spermine NONOate resulted in the maximal induction of endothelial tube formation in vitro, as well as promoting angiogenesis in ex vivo (egg yolk) and in vivo (cotton plug) models.[9] It was also identified as the most suitable NO donor for recovering angiogenesis hampered by ischemia in a chick embryo model.[9] This suggests that the unique pattern of NO release from spermine NONOate is particularly well-suited for promoting angiogenesis.[9]

Biofilm Regulation: Both donors have been investigated for their ability to control biofilms. This compound, with its long half-life, has been shown to be effective in reducing membrane biofouling in lab-scale reverse osmosis systems, although it required a higher injection dose compared to donors with shorter half-lives.[3] The slow and continuous release of NO from this compound leads to a stable and long-lasting NO concentration in solution.[3] Conversely, spermine NONOate was found to induce the best biofilm dispersal response against Pseudomonas aeruginosa isolates from cystic fibrosis patients when compared to other NONOates with shorter half-lives.[10]

Cellular Signaling: In bovine chromaffin cells, both DEA NONOate (a related NONOate with a very short half-life) and spermine NONOate demonstrated a clear correlation between nitric oxide production and increases in intracellular cyclic GMP (cGMP) levels.[6] In neuronal cells, both this compound and spermine NONOate were observed to induce an inward current, suggesting a common effect for NONOates, though the response to spermine NONOate was of a smaller amplitude.[11]

Table 2: Summary of Comparative Efficacy

ApplicationFindingReference
Angiogenesis Spermine NONOate was identified as the most potent NONOate for promoting angiogenesis in in vitro, ex vivo, and in vivo models.[9]
Biofilm Dispersal Spermine NONOate showed the best biofilm dispersal against clinical isolates of P. aeruginosa.[10]
Biofilm Reduction This compound effectively reduced biofouling in a reverse osmosis system, providing a stable, long-lasting NO concentration.[3]
cGMP Elevation A clear correlation was found between NO production from spermine NONOate and increased cGMP levels in bovine chromaffin cells.[6]
Neuronal Current Both this compound and spermine NONOate induced an inward current in neurons, with this compound eliciting a larger response.[11]

Signaling Pathways and Experimental Workflows

The primary signaling pathway activated by nitric oxide from both this compound and spermine NONOate is the canonical NO/cGMP pathway.

NO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NONOate This compound or Spermine NONOate NO Nitric Oxide (NO) NONOate->NO Spontaneous Decomposition sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Phosphodiesterases Phosphodiesterases (PDEs) cGMP->Phosphodiesterases Degraded by Physiological_Response Physiological Response (e.g., Vasodilation, Angiogenesis) PKG->Physiological_Response Leads to GMP GMP Phosphodiesterases->GMP

Canonical Nitric Oxide/cGMP Signaling Pathway.

The selection of a NONOate is highly dependent on the desired experimental outcome and timeframe. The following workflows illustrate typical experimental setups.

In_Vitro_Workflow Cell_Culture 1. Seed cells in appropriate culture vessel Treatment 2. Treat cells with This compound (long-term exposure) or Spermine NONOate (short-term exposure) Cell_Culture->Treatment Incubation 3. Incubate for desired time period Treatment->Incubation Assay 4. Perform downstream assays (e.g., cell viability, gene expression, protein analysis) Incubation->Assay

General In Vitro Experimental Workflow.

In_Vivo_Angiogenesis_Workflow Model_Prep 1. Prepare in vivo model (e.g., cotton plug implantation in mice) NONOate_Admin 2. Administer Spermine NONOate (identified as more potent for angiogenesis) systemically or locally Model_Prep->NONOate_Admin Treatment_Period 3. Allow for treatment period (e.g., 7-14 days) NONOate_Admin->Treatment_Period Analysis 4. Excise plug and quantify hemoglobin content or analyze vessel formation via histology Treatment_Period->Analysis

In Vivo Cotton Plug Angiogenesis Assay Workflow.

Experimental Protocols

Below are generalized protocols for experiments where this compound and spermine NONOate are commonly used. Researchers should optimize concentrations and incubation times for their specific experimental systems.

Protocol 1: In Vitro Cell Viability Assay (e.g., MTT or AlamarBlue)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Preparation of NONOate Solutions: Prepare stock solutions of this compound and spermine NONOate in 0.01 M NaOH immediately before use to prevent premature NO release. Dilute the stock solutions to the desired final concentrations in pre-warmed cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the NONOates or a vehicle control (medium with a corresponding amount of 0.01 M NaOH).

  • Incubation: Incubate the cells for the desired time period (e.g., 24-72 hours for this compound to observe effects of sustained NO exposure; 1-6 hours for spermine NONOate to observe effects of a burst of NO).

  • Viability Assessment: After incubation, perform a cell viability assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent, incubating for 2-4 hours, and then solubilizing the formazan (B1609692) crystals before reading the absorbance.

Protocol 2: In Vitro Endothelial Tube Formation Assay

  • Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in basal medium at a concentration of 1-2 x 10⁵ cells/mL.

  • Treatment: Add spermine NONOate (shown to be more effective for angiogenesis) or this compound to the cell suspension at the desired final concentration immediately before plating.

  • Plating: Add 100 µL of the cell suspension to each Matrigel-coated well.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

  • Analysis: Visualize the formation of tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Protocol 3: Biofilm Dispersal Assay

  • Biofilm Growth: Grow bacterial biofilms on a suitable surface (e.g., in the wells of a microtiter plate or on coupons) in an appropriate growth medium for 24-48 hours.

  • Preparation of NONOate Solutions: Prepare fresh stock solutions of this compound or spermine NONOate in 0.01 M NaOH and dilute to the desired final concentration in fresh medium or buffer (e.g., PBS).

  • Treatment: Gently wash the established biofilms to remove planktonic cells and then add the medium containing the NONOate or a vehicle control.

  • Incubation: Incubate for a specified period (e.g., 1-24 hours) to allow for NO-induced dispersal.

  • Quantification of Remaining Biofilm: After incubation, remove the supernatant and quantify the remaining biofilm biomass. This can be done using methods such as crystal violet staining, followed by solubilization and absorbance measurement, or by determining the colony-forming units (CFUs) of the remaining adherent bacteria.

  • Quantification of Dispersed Cells: The supernatant containing the dispersed cells can also be analyzed by measuring its optical density or by plating serial dilutions to determine CFUs.

References

A Comparative In Vitro Analysis of Nitric Oxide Donors: DETA NONOate vs. S-nitrosoglutathione (GSNO)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate nitric oxide (NO) donor is a critical decision in experimental design. This guide provides an objective, data-driven comparison of two commonly used NO donors, DETA NONOate and S-nitrosoglutathione (GSNO), focusing on their in vitro properties and performance.

This comparison guide synthesizes data from multiple in vitro studies to highlight the key differences in their chemical stability, mechanisms of action, and cellular effects. The information is presented to assist in the informed selection of an NO donor for specific research applications.

Chemical Properties and NO Release Kinetics

This compound and GSNO differ significantly in their chemical structure, stability, and the kinetics of NO release. This compound, a diazeniumdiolate, is known for its slow and prolonged release of NO, whereas GSNO, an S-nitrosothiol, has a more variable and context-dependent stability.

PropertyThis compoundS-nitrosoglutathione (GSNO)References
Class Diazeniumdiolate (NONOate)S-nitrosothiol[1]
Half-life (37°C, pH 7.4) Approximately 20 hoursVariable; stability is affected by light, temperature, and the presence of metal ions and thiols.[2][3][4]
Moles of NO Released per Mole of Compound 21[3]
Decomposition Spontaneous, pH-dependent, first-order process. Not affected by light, metals, or thiols.[1]Susceptible to decomposition by heat, light, and trace metal ions.[2][1][2]

Cellular Effects: A Comparative Overview

The in vitro effects of this compound and GSNO extend beyond simple NO donation, with studies revealing distinct and sometimes opposing actions on cellular processes. These differences are crucial considerations for interpreting experimental outcomes.

Electrophysiological Properties

In rat cultured cerebellar granule cells, this compound and GSNO elicit different electrical responses that are independent of NO release. This suggests that the parent molecules themselves, or their decomposition byproducts other than NO, have direct cellular effects.

Cell TypeCompound (Concentration)EffectNO-IndependenceReferences
Rat Cerebellar Granule CellsThis compound (100 µM–10 mM)Induces a rapid, persistent, and reversible inward current by directly activating cation-selective channels.Not inhibited by NO scavengers (hemoglobin or PTIO).[1]
Rat Cerebellar Granule CellsGSNO (1–10 mM)Causes a rapid, persistent, and reversible outward current.Not altered by NO scavengers or bright light (which promotes NO release from GSNO).[1]
Cell Viability and Apoptosis

Both this compound and GSNO have been shown to influence cell viability and apoptosis, with effects that are often dose-dependent.

Cell TypeCompound (Concentration)EffectReferences
Human Endometrial Cancer CellsThis compound (250 µM)Decreased cell proliferation by ~40-45% in 24 hours and ~70-75% in 120 hours. Induced cleavage of caspase-3.[5]
Human Meniscal CellsThis compound and SNPIncreased NO levels, decreased cell number, and increased caspase-3 activity and apoptosis.[6]
Mouse Embryonic Stem CellsThis compound (20-50 µM)Induced a significant increase in apoptosis.[7]

Signaling Pathways

The canonical signaling pathway for NO involves the activation of soluble guanylate cyclase (sGC) and the subsequent production of cyclic guanosine (B1672433) monophosphate (cGMP). Both this compound and GSNO can activate this pathway, but their efficacy and the downstream consequences can differ.

Cell TypeCompound (Concentration)Effect on cGMPDownstream EffectsReferences
Bovine Chromaffin CellsDEA NONOate (a related NONOate)Potent activator of cGMP accumulation (EC50 = 0.38 ± 0.02 µM).Clear correlation between NO production and cGMP increase.[8]
Human SpermatozoaGSNO (5 µM)Increased cGMP synthesis.Enhanced progressive motility. Effects were abolished by an sGC inhibitor.[9]

Experimental Protocols

To facilitate the replication and comparison of studies, detailed methodologies for key in vitro assays are provided below.

Nitric Oxide Measurement (Griess Assay)

The Griess assay is a common method for the indirect measurement of NO through the quantification of its stable breakdown product, nitrite (B80452).

  • Sample Preparation: Collect cell culture supernatant or other biological samples. If necessary, samples can be deproteinized.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (1-100 µM) in the same medium as the samples.

  • Griess Reagent: Prepare or use a commercial Griess reagent, which is typically a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in an acidic buffer.

  • Reaction: Add the Griess reagent to an equal volume of the sample and standards in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.

  • Measurement: Measure the absorbance at 540-550 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of this compound or GSNO for the desired duration. Include untreated control wells.

  • MTT Addition: After treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Express the results as a percentage of the untreated control to determine the effect on cell viability.[10]

Cyclic GMP (cGMP) Measurement (Radioimmunoassay or ELISA)

Measurement of intracellular cGMP levels is crucial for studying the sGC-mediated effects of NO donors.

  • Cell Lysis: After treatment with this compound or GSNO, wash the cells with cold PBS and lyse them using an appropriate lysis buffer (e.g., 0.1 M HCl or a buffer provided in a commercial kit).

  • Sample Preparation: Centrifuge the lysates to pellet cellular debris and collect the supernatant. Samples may require acetylation for some assay kits to increase sensitivity.

  • Assay Performance: Perform the cGMP measurement using a commercial radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Protein Quantification: Determine the total protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay) to normalize the cGMP levels.

  • Data Analysis: Express the results as pmol of cGMP per mg of protein.[11][12]

Visualizing the Mechanisms

To better understand the processes described, the following diagrams illustrate the experimental workflow and a key signaling pathway.

experimental_workflow cluster_preparation Cell Culture & Treatment cluster_assays Downstream Assays cell_culture Cell Seeding treatment Treatment with This compound or GSNO cell_culture->treatment griess_assay Griess Assay (NO Measurement) treatment->griess_assay Supernatant mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay Cells cgmp_assay cGMP Assay treatment->cgmp_assay Cell Lysate

Caption: General experimental workflow for comparing NO donors.

no_cgmp_pathway cluster_donors NO Donors DETA This compound NO Nitric Oxide (NO) DETA->NO GSNO GSNO GSNO->NO sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive activates sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG activates Cellular_Response Downstream Cellular Responses PKG->Cellular_Response phosphorylates targets

Caption: The canonical NO/sGC/cGMP signaling pathway.

References

The "Silent" Control: A Guide to Using Decomposed DETA NONOate in Nitric Oxide Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing robust negative controls is paramount for the validation of experimental findings. In the study of nitric oxide (NO) biology, where the effects of NO donors are under investigation, the use of an inactive or decomposed form of the donor molecule serves as an ideal negative control. This guide provides a comprehensive comparison of decomposed Diethylenetriamine NONOate (DETA NONOate) with other negative controls, supported by experimental protocols and data.

Understanding the Action of this compound

This compound is a widely used NO donor that spontaneously decomposes in aqueous solution at physiological pH and temperature to release nitric oxide. This release is pH-dependent and follows first-order kinetics. The decomposition of this compound yields two moles of NO per mole of the parent compound, along with the parent amine, diethylenetriamine, and nitrite (B80452).[1] The long half-life of this compound (approximately 20 hours at 37°C and pH 7.4) allows for a sustained release of NO, making it suitable for a variety of in vitro and in vivo studies.[1]

The released NO can then trigger a cascade of downstream signaling events, most notably the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent activation of protein kinase G (PKG).[2]

DETA_NONOate_Signaling cluster_decomposition Decomposition cluster_signaling Signaling Cascade DETA This compound NO Nitric Oxide (NO) DETA->NO Spontaneous Decomposition sGC_inactive sGC (inactive) NO->sGC_inactive Binds to Heme Iron sGC_active sGC (active) sGC_inactive->sGC_active Conformational Change GTP GTP sGC_active->GTP Catalyzes cGMP cGMP GTP->cGMP PKG PKG cGMP->PKG Activates Cellular_Response Cellular Response PKG->Cellular_Response Phosphorylates Targets

Figure 1: Signaling pathway of this compound.

The Critical Role of a Negative Control

To unequivocally attribute an observed biological effect to the release of NO from this compound, a negative control that accounts for any potential effects of the parent molecule or its decomposition byproducts is essential. An ideal negative control should be identical to the experimental treatment in every way except for the release of NO.

Decomposed this compound: The "Silent" Control

A solution of this compound that has been allowed to fully decompose serves as an excellent negative control. This is because it contains the same solvent and the final, stable decomposition products (diethylenetriamine and nitrite) at the same concentrations as the active this compound-treated sample at the end of the experiment, but it does not actively release NO.

Comparison with Other Negative Controls
Negative ControlCompositionAdvantagesDisadvantages
Vehicle Control Solvent used to dissolve this compound (e.g., PBS, DMSO)Simple to prepare.Does not account for potential effects of the this compound parent molecule or its decomposition byproducts.
Decomposed this compound Solvent + Diethylenetriamine + NitriteAccounts for any biological effects of the parent amine and nitrite. Provides the most accurate baseline.Requires pre-incubation to ensure complete decomposition.
Inactive NONOate Analogs Structurally similar molecules that do not release NOCan control for structural effects of the NONOate class of compounds.May not be commercially available or well-characterized. May have off-target effects.

Experimental Evidence: Decomposed this compound in Action

While direct quantitative comparisons in the literature are scarce, a key study investigating the effects of NO donors on neuronal currents provides strong qualitative evidence for the inert nature of decomposed this compound. In this study, a 3 mM solution of this compound was allowed to decompose for 2 days before being applied to cultured cerebellar granule cells. The results demonstrated that the application of this decomposed solution had no effect on the recorded current, in stark contrast to the significant inward current induced by active this compound.[3] This indicates that the observed effects of the active compound were due to the properties of the intact this compound molecule or its release of NO, and not its decomposition products.

Another study on endometrial cancer cells noted that while DETA/NO induced a dose- and time-dependent reduction in cell viability, immortalized epithelial endometrial cells treated with DETA/NO (250 μm/L) showed no effect on cell death, suggesting a cancer-specific effect rather than general toxicity.[2] Although the data was not shown, it further supports the principle that the vehicle and byproducts are not the primary drivers of the observed effects in specific contexts.

The following table summarizes the expected outcomes when using different controls in a hypothetical cell viability experiment.

Treatment GroupExpected NO ReleaseExpected Cell Viability (% of Untreated Control)Rationale
Untreated ControlNone100%Baseline cell viability.
Vehicle ControlNone~100%To ensure the solvent has no cytotoxic effects.
Decomposed this compound None ~100% To confirm that the decomposition byproducts are not cytotoxic.
Active this compoundSustained Release<100% (in this example)To measure the cytotoxic effect of NO.

Experimental Protocols

Preparation of Decomposed this compound Negative Control
  • Prepare a stock solution of this compound in the desired solvent (e.g., 0.01 M NaOH) at the same concentration as the active drug solution.

  • Dilute the stock solution to the final working concentration in the experimental buffer or cell culture medium.

  • Incubate the solution under the same conditions as the planned experiment (e.g., 37°C, 5% CO2) for a period sufficient to ensure complete decomposition. Given the half-life of ~20 hours at 37°C, an incubation period of at least 48-72 hours is recommended. This corresponds to approximately 2.4 to 3.6 half-lives, resulting in over 80-90% decomposition.

  • This "decomposed" solution can now be used as the negative control in parallel with the freshly prepared active this compound solution.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock This compound Stock Solution Active Active this compound Working Solution Stock->Active Dilute in experimental buffer Decomposed Decomposed this compound (Negative Control) Stock->Decomposed Dilute & Incubate (e.g., 48h at 37°C) Treatment Treatment Application Active->Treatment Decomposed->Treatment Cells Cell Culture Cells->Treatment Incubation Incubation Treatment->Incubation Assay Perform Assay (e.g., Cell Viability, Western Blot) Incubation->Assay Data Data Analysis & Comparison Assay->Data

Figure 2: Experimental workflow for using this compound.

Cell Viability (MTT) Assay
  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with the vehicle control, decomposed this compound, and active this compound at various concentrations.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[4]

  • Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan (B1609692) crystals.[4]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis
  • Plate and treat cells with the vehicle control, decomposed this compound, and active this compound as described above.

  • After the incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[5]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Measurement of Nitrite Concentration (Griess Assay)
  • Collect the cell culture supernatant from the different treatment groups at various time points.

  • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.[6][7]

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Negative_Control_Decision Start Start: Planning an NO donor experiment Question1 Are the effects of the solvent known and expected to be negligible? Start->Question1 Vehicle_Control Use Vehicle Control Question1->Vehicle_Control Yes Question2 Could the parent amine or other byproducts have biological effects? Question1->Question2 No or Unsure End Proceed with Experiment Vehicle_Control->End Decomposed_Control Use Decomposed this compound Question2->Decomposed_Control Yes or Unsure Inactive_Analog Consider Inactive NONOate Analog (if available and characterized) Question2->Inactive_Analog Yes, and specific structural effects need to be controlled for Decomposed_Control->End Inactive_Analog->End

Figure 3: Logic for choosing a negative control.

Conclusion

The use of decomposed this compound as a negative control is a robust and scientifically sound practice in nitric oxide research. It allows for the precise dissection of NO-mediated effects from any potential confounding activities of the donor molecule or its byproducts. While the preparation of the decomposed control requires an additional step, the increased confidence in the experimental results justifies its use. For rigorous and reproducible findings, researchers are strongly encouraged to incorporate this "silent" control into their experimental design.

References

A Comparative Guide to NONOates: Half-Life and Nitric Oxide Release Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diazeniumdiolates, commonly known as NONOates, are a versatile class of nitric oxide (NO) donor compounds widely utilized in biomedical research. Their defining characteristic is the [N(O)NO]⁻ functional group, which undergoes spontaneous, pH-dependent decomposition to release nitric oxide. This predictable, first-order kinetic release, combined with a broad spectrum of available half-lives ranging from seconds to hours, makes NONOates invaluable tools for studying NO signaling and developing NO-based therapeutics.

The choice of a specific NONOate is critical, as the rate and duration of NO delivery can dramatically influence biological outcomes. A rapid, high-flux release might be ideal for inducing vasodilation, while a slow, sustained release is often preferred for long-term cell culture experiments or mimicking endogenous NO production. This guide provides a comparative overview of common NONOates, focusing on their half-life and NO release kinetics, alongside the experimental protocols used to determine these properties.

Comparative Data of Common NONOates

The half-life of a NONOate is highly dependent on pH and temperature. Under physiological conditions (pH 7.4, 37°C), the decomposition rates vary significantly, allowing researchers to select a compound that precisely matches their experimental timescale. The data below summarizes the properties of several widely used NONOates.

NONOate CompoundHalf-life (t½) at pH 7.4, 37°CHalf-life (t½) at pH 7.4, 22-25°CMoles of NO Released per Mole of NONOate
PROLI NONOate ~1.8 seconds[1][2][3][4]-2[1][2][3][4]
MAHMA NONOate ~1 minute[5]~3 minutes[5]2[5]
DEA NONOate ~2 minutes[6][7]~16 minutes[6][7]1.5[6][7][8]
PAPA NONOate ~15 minutes[5]~77 minutes[5]2[5]
Spermine NONOate ~39 minutes[5]~230 minutes[5][9]1.7 - 2.0[3][5][8]
DPTA NONOate ~3 hours[10]~5 hours (300 minutes)[2]-
DETA NONOate ~20 hours[1][6][11]~56 hours[1][6][11]2[1][6][11]

Note: Half-life values can vary slightly between studies due to minor differences in buffer composition and experimental setup.

Experimental Protocols

The determination of a NONOate's half-life and its NO release profile are crucial for its application. These parameters are typically measured using spectrophotometric or electrochemical methods.

Spectrophotometric Determination of NONOate Decomposition

This method directly measures the disappearance of the NONOate compound over time.

  • Principle: NONOates possess a characteristic UV absorbance maximum around 250 nm. As the compound decomposes and releases NO, this absorbance decreases. The rate of this decrease follows first-order kinetics, from which the half-life can be calculated.

  • Instrumentation: A UV-Vis spectrophotometer with temperature control.

  • Methodology:

    • A stock solution of the NONOate is prepared in a basic buffer (e.g., 10 mM NaOH) where it is stable.[2]

    • The spectrophotometer is set to the NONOate's λmax (~250 nm) and the desired temperature (e.g., 37°C).

    • A temperature-equilibrated buffer solution (e.g., phosphate (B84403) buffer, pH 7.4) is placed in a cuvette.[2]

    • A small aliquot of the NONOate stock solution is added to the cuvette to initiate decomposition.

    • The absorbance at ~250 nm is recorded at regular intervals until it reaches a stable baseline.

    • The natural logarithm of the absorbance is plotted against time. The slope of this line is the negative of the rate constant (k).

    • The half-life (t½) is calculated using the first-order kinetics equation: t½ = 0.693 / k .[11]

Direct Measurement of NO Release with an Electrode

This method directly quantifies the concentration of NO released into a solution over time.

  • Principle: An NO-selective electrochemical sensor (NO electrode) generates a current that is proportional to the concentration of dissolved NO.

  • Instrumentation: A calibrated NO-selective electrode and meter.

  • Methodology:

    • The NO electrode is calibrated according to the manufacturer's instructions.

    • A reaction vessel is filled with de-aerated, temperature-equilibrated buffer (pH 7.4) at 37°C.[11]

    • The electrode is immersed in the buffer, and a baseline reading is established.

    • A known concentration of the NONOate is added to the buffer to initiate NO release.

    • The NO concentration is recorded over time.[9] The resulting data provides a real-time profile of NO release, showing the peak concentration and the duration of release.

Visualizing Experimental and Biological Pathways

Diagrams are essential for understanding complex workflows and signaling cascades. The following visualizations are provided in the DOT language for use with Graphviz.

G cluster_prep Preparation cluster_exp Experiment cluster_methods Measurement Methods cluster_analysis Data Analysis stock NONOate Stock (in 10mM NaOH) temp Equilibrate to 37°C stock->temp buffer Phosphate Buffer (pH 7.4) buffer->temp initiate Initiate Decomposition: Add NONOate to Buffer temp->initiate measurement Measure Signal vs. Time initiate->measurement spec Spectrophotometry (Absorbance at 250nm) measurement->spec elec NO Electrode (Current/Voltage) measurement->elec plot Plot ln(Abs) vs. Time spec->plot release_profile Generate NO Release Profile Curve elec->release_profile calc_k Calculate Rate Constant (k) plot->calc_k calc_half Calculate Half-Life t½ = 0.693 / k calc_k->calc_half

Caption: Experimental workflow for determining NONOate half-life and NO release kinetics.

Nitric Oxide Signaling Pathway

The primary downstream signaling pathway activated by NO involves soluble guanylate cyclase (sGC).

G NONOate NONOate (Extracellular or Intracellular) NO Nitric Oxide (NO) NONOate->NO Decomposition (pH 7.4, 37°C) sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Binds to Heme Group sGC_active sGC - Active sGC_inactive->sGC_active Conformational Change cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Phosphodiesterase Phosphodiesterase (PDE) cGMP->Phosphodiesterase Degraded by Response Physiological Responses (e.g., Vasodilation) PKG->Response GMP GMP Phosphodiesterase->GMP

Caption: The canonical Nitric Oxide (NO) signaling pathway via sGC and cGMP.

By understanding the distinct kinetic profiles of different NONOates and the methods used to characterize them, researchers can more effectively harness these powerful molecules to investigate the multifaceted roles of nitric oxide in health and disease.

References

A Comparative Guide to the Potency of DETA NONOate and Other Nitric Oxide Donors on cGMP Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relative potency of the nitric oxide (NO) donor DETA NONOate and other commonly used NO donors in stimulating cyclic guanosine (B1672433) monophosphate (cGMP) production. The information presented is supported by experimental data to aid in the selection of appropriate NO donors for research and therapeutic development.

Introduction to Nitric Oxide Donors and cGMP Signaling

Nitric oxide (NO) is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses.[1] Its effects are often mediated through the activation of soluble guanylyl cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.[1] Consequently, the ability of NO donors to elevate intracellular cGMP levels is a key measure of their biological activity.

NO donors are a diverse class of compounds that release NO under various physiological conditions. Their utility in research and medicine is largely determined by their distinct NO release kinetics, potency in elevating cGMP, and mechanism of decomposition. This guide focuses on comparing this compound with other widely used NO donors, such as other NONOates, sodium nitroprusside (SNP), and S-nitroso-N-acetyl-penicillamine (SNAP).

The NO-cGMP Signaling Pathway

The canonical pathway for NO-mediated cGMP production begins with the diffusion of NO across the cell membrane and its binding to the heme moiety of sGC. This allosteric activation of sGC leads to a significant increase in the rate of cGMP synthesis. cGMP, in turn, activates downstream effectors, most notably cGMP-dependent protein kinase (PKG), which phosphorylates various target proteins to elicit a physiological response.

NO_cGMP_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO_Donor NO Donor (e.g., this compound) NO Nitric Oxide (NO) NO_Donor->NO Release sGC Soluble Guanylyl Cyclase (sGC) (inactive) NO->sGC Activation sGC_active sGC (active) sGC->sGC_active cGMP cGMP sGC_active->cGMP Catalysis GTP GTP GTP->sGC_active Substrate PKG PKG (inactive) cGMP->PKG Activation PKG_active PKG (active) PKG->PKG_active Response Physiological Response PKG_active->Response Phosphorylation of target proteins cGMP_Measurement_Workflow cluster_workflow cGMP Measurement Workflow Cell_Culture 1. Cell Culture (e.g., Bovine Chromaffin Cells) Preincubation 2. Pre-incubation with phosphodiesterase inhibitor (e.g., IBMX) Cell_Culture->Preincubation Stimulation 3. Stimulation with NO Donor (e.g., this compound) at various concentrations and time points Preincubation->Stimulation Termination 4. Termination of Reaction (e.g., addition of ice-cold acid) Stimulation->Termination Extraction 5. cGMP Extraction and Sample Preparation Termination->Extraction RIA 6. Radioimmunoassay (RIA) - Competitive binding of labeled and unlabeled cGMP to antibody Extraction->RIA Measurement 7. Measurement of Radioactivity (Scintillation Counting) RIA->Measurement Calculation 8. Calculation of cGMP concentration based on standard curve Measurement->Calculation

References

The Tortoise and the Hare of Nitric Oxide Delivery: Unveiling the Advantages of DETA NONOate's Slow Release Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a nitric oxide (NO) donor is a critical experimental parameter. The temporal dynamics of NO release can profoundly influence cellular responses, dictating outcomes that range from physiological signaling to cytotoxicity. This guide provides a comprehensive comparison of DETA NONOate, a slow-release NO donor, with its faster-releasing counterparts, supported by experimental data and detailed methodologies.

Nitric oxide is a pleiotropic signaling molecule, and its biological effects are intricately linked to its concentration and duration of exposure. While rapid, high-concentration bursts of NO can trigger apoptosis and cellular stress, a sustained, low-level release often mimics endogenous NO production, promoting cell survival, vasodilation, and other protective pathways.[1][2] this compound distinguishes itself within the family of diazeniumdiolate (NONOate) NO donors through its remarkably long half-life, offering a unique tool to probe the nuanced effects of prolonged, low-flux NO signaling.

Comparative Analysis of NO Donor Release Profiles

The defining characteristic of this compound is its slow, sustained release of nitric oxide. This contrasts sharply with other commonly used NONOates that exhibit rapid decomposition and short half-lives. The table below summarizes the key kinetic parameters of this compound and several other NO donors.

Nitric Oxide DonorHalf-life (t½) at 37°C, pH 7.4Release ProfileKey Characteristics
This compound ~20 hours [3]Slow and Sustained Mimics physiological NO release, low cytotoxicity, ideal for long-term studies. [1][2]
Spermine NONOate (SPER/NO)~39 minutesModerateIntermediate release profile.
PAPA NONOate~15 minutesFastRapid initial burst of NO.
DEA NONOate~2 minutesVery FastDelivers a high, transient concentration of NO.
PROLI NONOate~1.8 secondsExtremely FastNear-instantaneous release of a large bolus of NO.[4]

The practical implications of these differing release profiles are significant. For instance, in a comparative study, 500 μM of the fast-releasing PROLI NONOate generated a peak NO concentration that was 100-fold higher than that produced by 500 μM this compound.[5] However, the NO from PROLI NONOate was depleted within an hour, whereas this compound provided a stable, low concentration of NO for several hours.[5] This sustained release is critical for studying the long-term effects of NO on gene expression, cell differentiation, and other chronic biological processes.

Advantages of a Slow NO Release Profile: Experimental Evidence

The slow and sustained release of NO from this compound offers several distinct advantages in research and therapeutic development:

  • Reduced Cytotoxicity: High concentrations of NO can react with superoxide (B77818) to form peroxynitrite, a potent and damaging oxidant, leading to cellular toxicity.[2] The low, steady flux of NO from this compound minimizes the formation of such reactive nitrogen species, thereby reducing cytotoxicity. Studies have shown that while large, single-burst NO concentrations from fast-releasing donors inhibit cell proliferation with concurrent significant cell death, a slow and sustained delivery of NO from donors like this compound inhibits proliferation without causing cell death.[1]

  • Mimicking Physiological Signaling: Endogenous NO signaling often involves low, sustained levels of the molecule. The release profile of this compound more closely mimics this physiological state, making it a more appropriate tool for studying the roles of NO in processes like vasodilation, neurotransmission, and immune modulation.

  • Differential Gene Expression: The temporal dynamics of NO exposure can lead to distinct patterns of gene expression. While a bolus of NO may trigger acute stress responses, a sustained low level can modulate more subtle and long-term changes in the cellular transcriptome. For example, sustained NO can lead to the upregulation of cytoprotective genes.[6][7]

  • Targeted Therapeutic Applications: For therapeutic applications requiring long-term NO exposure, such as promoting angiogenesis or preventing restenosis, a slow-release donor like this compound is highly desirable.[2] Its prolonged action allows for sustained therapeutic effects without the need for frequent administration and reduces the risk of toxicity associated with high peak concentrations.

Signaling Pathways Modulated by Slow NO Release

The sustained, low-level release of NO from this compound preferentially activates specific signaling pathways compared to the shock-like effect of a high, transient NO concentration.

The cGMP Signaling Pathway

A primary target of NO is soluble guanylyl cyclase (sGC), which, upon activation, produces cyclic guanosine (B1672433) monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), leading to a variety of downstream effects, including smooth muscle relaxation and inhibition of platelet aggregation. A sustained, low concentration of NO ensures a steady activation of this pathway, promoting long-term physiological responses.

cGMP_Pathway DETA_NONOate This compound (Slow Release) NO Nitric Oxide (NO) (Sustained Low Concentration) DETA_NONOate->NO Decomposition sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP sGC catalysis PKG Protein Kinase G (PKG) cGMP->PKG Activation Physiological_Effects Physiological Effects (e.g., Vasodilation, Anti-platelet) PKG->Physiological_Effects

Caption: Sustained NO from this compound activates the cGMP pathway.

Modulation of the NF-κB Pathway

The transcription factor NF-κB plays a crucial role in inflammation and cell survival. The effect of NO on this pathway is complex and concentration-dependent. High concentrations of NO can have a pro-inflammatory effect. In contrast, sustained low levels of NO, as provided by this compound, have been shown to inhibit NF-κB activation. This is thought to occur through the S-nitrosylation of components of the IκB kinase (IKK) complex, preventing the degradation of the inhibitory IκBα protein and thereby sequestering NF-κB in the cytoplasm.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DETA_NONOate This compound (Slow Release) NO Nitric Oxide (NO) (Sustained Low Concentration) DETA_NONOate->NO Decomposition IKK IKK complex NO->IKK S-nitrosylation (Inhibition) IkBa IκBα IKK->IkBa Phosphorylation (Blocked) IkBa_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation (Blocked) Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Transcription (Inhibited)

Caption: Slow NO release inhibits the pro-inflammatory NF-κB pathway.

Experimental Protocols

Measurement of Nitric Oxide Release

1. Electrochemical Detection using an NO-selective Electrode

This method allows for the real-time, direct measurement of NO concentration.

  • Materials:

    • NO-selective electrode (e.g., from World Precision Instruments or similar).

    • Potentiostat/amperometer.

    • Calibration solutions (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP, in the presence of CuCl₂).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Stir plate and stir bar.

    • Data acquisition software.

  • Protocol:

    • Calibrate the NO electrode according to the manufacturer's instructions using standard NO solutions of known concentrations.

    • Add a known volume of PBS (pH 7.4) to a beaker with a stir bar and place it on the stir plate.

    • Immerse the calibrated NO electrode into the PBS and allow the baseline reading to stabilize.

    • Prepare a stock solution of the NO donor (e.g., this compound, PROLI NONOate) in 0.01 M NaOH.

    • Inject a small volume of the NO donor stock solution into the PBS to achieve the desired final concentration.

    • Record the change in current over time using the data acquisition software. The current is directly proportional to the NO concentration.

    • Continue recording until the NO concentration returns to baseline (for fast-releasing donors) or for the desired duration for slow-releasing donors.

Electrochemical_Workflow Start Start Calibrate Calibrate NO Electrode Start->Calibrate Prepare Prepare PBS (pH 7.4) in Beaker Calibrate->Prepare Stabilize Stabilize Baseline Reading Prepare->Stabilize Inject Inject NO Donor Stock Solution Stabilize->Inject Record Record Current (NO Concentration) Over Time Inject->Record Analyze Analyze Data Record->Analyze End End Analyze->End Griess_Assay_Workflow Start Start Prepare_Standards Prepare Nitrite Standard Curve Start->Prepare_Standards Incubate_Donor Incubate NO Donor in Buffer/Medium Start->Incubate_Donor Add_to_Plate Add Samples and Standards to 96-well Plate Prepare_Standards->Add_to_Plate Collect_Aliquots Collect Aliquots at Time Points Incubate_Donor->Collect_Aliquots Collect_Aliquots->Add_to_Plate Add_Griess Add Griess Reagent Add_to_Plate->Add_Griess Incubate_RT Incubate at Room Temperature Add_Griess->Incubate_RT Measure_Absorbance Measure Absorbance at 540 nm Incubate_RT->Measure_Absorbance Calculate_Concentration Calculate Nitrite Concentration Measure_Absorbance->Calculate_Concentration End End Calculate_Concentration->End

References

Assessing the Specificity of DETA NONOate-Induced Cellular Responses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, from vasodilation to neurotransmission and immune responses.[1][2] Due to its short half-life, researchers rely on a variety of NO donor compounds to study its effects in vitro and in vivo. Among these, (Z)-1-[2-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate, or DETA NONOate, is widely used for its ability to release NO slowly and sustainably.[3][4][5][6]

This guide provides an objective comparison of this compound's performance against other NO-releasing agents, focusing on the specificity of its cellular responses. We present supporting experimental data, detailed protocols, and pathway diagrams to aid researchers in selecting the appropriate tool for their experimental needs.

Comparison of Nitric Oxide Donors

This compound belongs to the diazeniumdiolate (NONOate) class of compounds, which are known for releasing NO spontaneously in aqueous solutions without requiring redox activation.[1][2] Its key feature is a long half-life of approximately 20 hours at 37°C and pH 7.4, which allows for sustained, low-level NO exposure mimicking physiological production by inducible NO synthase (iNOS).[1][6][7] However, the choice of an NO donor can significantly influence experimental outcomes, as the release kinetics and potential side-effects of the parent molecule vary considerably.

Table 1: Comparative Characteristics of Common NO Donors

Donor CompoundClassHalf-life (t½) at 37°C, pH 7.4Moles of NO Released (per mole of donor)Release Mechanism & Key Considerations
This compound Diazeniumdiolate~20 hours[1][6][7]2[1][6]Spontaneous, first-order kinetics. Slow, sustained release. The parent molecule may have NO-independent effects at high concentrations.[8]
S-nitrosoglutathione (GSNO) S-nitrosothiolVariable (minutes to hours)1Endogenous donor. Transfers NO group to protein targets.[7] Release is influenced by light, metal ions, and enzymes.[9]
Sodium Nitroprusside (SNP) Metal-Nitrosyl< 2 minutes1Rapid release, requires enzymatic action. Can release toxic cyanide as a byproduct.[2][10]
PAPA NONOate Diazeniumdiolate~15 minutes2Spontaneous, rapid release. Unaffected by biological reactants but dependent on pH and temperature.[11]
Spermine NONOate (SPER/NO) Diazeniumdiolate~39 minutes[1][12]2Spontaneous, pH-dependent release.[1][12]
DEA NONOate Diazeniumdiolate~2 minutes[12]2Spontaneous, very rapid release. Potent activator of soluble guanylate cyclase (sGC).[12]
S-Nitroso-N-acetyl-penicillamine (SNAP) S-nitrosothiol~4-5 hours[12]1Slower release compared to many NONOates. Release can be enhanced by thiols like glutathione.[12]

Specificity of Cellular Responses: Experimental Data

The cellular response to NO is highly dependent on its concentration and the source. While this compound provides a steady release of NO, high concentrations can lead to widespread and potentially non-specific effects, differing significantly from the targeted actions of endogenously produced NO.

Transcriptional Responses

A study comparing the transcriptional effects of this compound and GSNO in HEK293 cells revealed significant dose-dependent differences.[7] At a high concentration (1 mM), both this compound and GSNO affected the expression of thousands of genes, with a substantial overlap between them. However, these gene targets showed little resemblance to those affected by the activity of nitric oxide synthase (NOS) enzymes, highlighting the promiscuity of high-dose chemical donors versus the specificity of enzymatic NO production.[7] Conversely, a low concentration (100 µM) of this compound did not significantly alter gene expression, whereas the same concentration of GSNO induced a smaller, more specific set of changes.[7]

Table 2: Comparative Transcriptional Effects of NO Donors in HEK293 Cells

NO DonorConcentrationTotal Genes AffectedOverlap with NOS IsoformsKey Observation
This compound1 mM> 4000Shared many targets, but also thousands of unique onesWidespread, promiscuous gene expression changes.[7]
This compound100 µMNot significantN/AVery low NO concentration may be insufficient to trigger response or is actively denitrosylated.[7]
GSNO1 mM> 6000Shared many targets, but also thousands of unique onesWidespread, promiscuous gene expression changes.[7]
GSNO100 µM~200Very little overlapActivity appears distinct from that of NOS enzymes.[7]

Source: Adapted from a study on transcriptional responses to nitric oxide.[7]

Cell Cycle Regulation

This compound has been shown to induce cytostasis in human breast cancer cells (MDA-MB-231) by arresting them in the G1 phase of the cell cycle.[13] This effect was directly attributed to the released NO, as the decomposed donor had no effect. The G1 arrest was associated with a specific down-regulation of cyclin D1 protein and hypophosphorylation of the retinoblastoma protein (pRb), while levels of cyclin E, CDK2, CDK4, and CDK6 remained unchanged.[13] This demonstrates a relatively specific effect on a key cell cycle regulatory pathway.

Table 3: Effect of this compound on Cell Cycle Proteins in MDA-MB-231 Cells

ProteinEffect of 1 mM this compound TreatmentImplication
Cyclin D1Significant decreaseA primary target of NO-induced cytostasis.[13]
Cyclin EUnchangedSuggests specificity in the NO-mediated response.[13]
CDK4UnchangedSuggests specificity in the NO-mediated response.[13]
Phosphorylated pRbDecreased (Hypophosphorylation)Consequence of reduced Cyclin D1/CDK4 activity, leading to G1 arrest.[13]

Source: Based on a study on NO-induced cytostasis.[13]

Potential for NO-Independent Effects

Caution is warranted when using high concentrations of NO donors, as the donor molecule itself may elicit biological effects independent of NO release. Research on cerebellar granule neurones showed that high concentrations (e.g., 3 mM) of this compound caused a rapid, reversible inward current.[8] This effect was not blocked by NO scavengers, indicating it was caused by the this compound molecule itself rather than the released NO.[8] This highlights a critical aspect of specificity: at high doses, observed cellular responses may not be solely attributable to nitric oxide.

Visualizing Pathways and Workflows

To better understand the mechanisms and experimental designs discussed, the following diagrams illustrate key processes.

DETA_NONOate_Release This compound Decomposition DETA_NONOate This compound C4H13N5O2 H2O H2O, 37°C pH 7.4 DETA_NONOate->H2O NO 2 Nitric Oxide (NO) H2O->NO DETA Diethylenetriamine (DETA) H2O->DETA NO_Signaling_Pathway Canonical NO-sGC-cGMP Signaling Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates CellularResponse Cellular Responses (e.g., Vasodilation, Neurotransmission) PKG->CellularResponse Phosphorylates Targets Experimental_Workflow Workflow for Comparing NO Donor Specificity cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., HEK293, MDA-MB-231) DonorPrep 2. Prepare NO Donors (this compound, GSNO, etc.) in appropriate vehicle CellCulture->DonorPrep Treatment 3. Treat Cells (Varying concentrations and time points) DonorPrep->Treatment Harvest 4. Harvest Cells (RNA, Protein, etc.) Treatment->Harvest GeneExp 5a. Gene Expression (RNA-Seq, qPCR) Harvest->GeneExp ProteinExp 5b. Protein Analysis (Western Blot) Harvest->ProteinExp Viability 5c. Viability/Cytotoxicity (Trypan Blue, MTT) Harvest->Viability

References

Distinguishing NO-Mediated and Nucleophile Backbone Effects of NONOates: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular action of nitric oxide (NO) donors is paramount. Diazeniumdiolates, commonly known as NONOates, are widely utilized for their predictable and pH-dependent release of NO. However, the decomposition of a NONOate yields not only NO but also the parent nucleophile backbone, which can possess its own distinct biological activities. This guide provides a framework for distinguishing between the effects mediated by nitric oxide and those elicited by the NONOate backbone, supported by experimental data and detailed protocols.

The fundamental challenge in employing NONOates lies in attributing an observed biological effect solely to nitric oxide. The parent amine, released upon decomposition, is not always inert. For instance, the commonly used Spermine (B22157) NONOate releases spermine, a bioactive polyamine known to modulate a variety of cellular processes, including immune responses and signaling pathways like JAK-STAT and PI3K-Akt.[1][2] Consequently, rigorous experimental design is essential to dissect these dual activities.

Core Principles for Distinguishing Effects

To isolate and identify the source of a biological effect when using NONOates, a multi-pronged approach employing specific controls is necessary. The key is to systematically eliminate the contributions of either NO or the backbone to reveal the true effector.

A crucial control is the use of a "spent" or "decomposed" NONOate solution. This solution is prepared by allowing the NONOate to fully decompose, thereby exhausting its NO-releasing capacity while retaining the nucleophile backbone and any other decomposition byproducts.[3] Any biological activity observed with a spent NONOate solution can be attributed to the backbone or other byproducts, not to nitric oxide.

Furthermore, the use of the pure nucleophile backbone (e.g., spermine, diethylenetriamine) as a separate experimental condition allows for the direct assessment of its biological activity. Comparing the effects of the NONOate, its spent solution, and the pure backbone can provide a clear picture of the contribution of each component.

NO scavengers, such as 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (c-PTIO) and hemoglobin, can be used to quench released NO, thus isolating the effects of the backbone. Conversely, inhibitors of the canonical NO signaling pathway, such as the soluble guanylate cyclase (sGC) inhibitor ODQ, can help determine if the observed NO-mediated effect proceeds through the classical cGMP-dependent pathway.[3][4]

Comparative Data: NO-Mediated vs. Backbone Effects

The following tables summarize quantitative and qualitative data from studies that have sought to distinguish between NO-mediated and backbone-mediated effects of NONOates.

NONOateBiological EffectEffectorAssayKey FindingReference
DETA/NONeuronal inward currentIntact NONOate moleculeWhole-cell patch clampThe inward current is not mimicked by spent DETA/NO or inhibited by NO scavengers, indicating a direct effect of the NONOate molecule itself.[3][5]
Spermine/NOAngiogenesisNitric OxideEndothelial tube formation, in vivo modelsThe pro-angiogenic effect is attributed to the specific pattern of NO release from Spermine NONOate.[6]
DETA/NOAntibacterial effect against P. aeruginosaNucleophile backboneIn vitro bacterial cultureThe antibacterial activity was found to be closely related to the nucleophilic backbone rather than the released NO.[4]
Spermine/NOInhibition of pro-inflammatory cytokines (TNF-α, IL-12)Nucleophile backbone (Spermine)Macrophage cell cultureSpermine itself suppresses the production of pro-inflammatory cytokines.[1][2][7]
DEA/NOIncrease in intracellular cGMPNitric OxideBovine chromaffin cellsThere is a clear correlation between the amount of NO produced and the increase in cGMP levels.[8][9]
Spermine/NOIncrease in intracellular cGMPNitric OxideBovine chromaffin cellsA direct correlation exists between NO release and cGMP accumulation.[8][9]

Table 1: Qualitative Comparison of NO-Mediated vs. Backbone Effects of Common NONOates.

NONOateEC50 for cGMP Elevation (µM)Half-life (t½) at 37°C, pH 7.4Reference
DEA/NO0.38 ± 0.02~2 minutes[8][9]
Spermine/NONot explicitly calculated, but potent~39 minutes[8][9]
PROLI/NONot reported in this context~1.8 seconds[4]

Table 2: Quantitative Data on the NO-Mediated Effects of Selected NONOates.

Experimental Protocols

Preparation and Validation of Spent NONOate Solutions

This protocol provides a general framework for preparing a "spent" NONOate solution to be used as a negative control for NO-mediated effects.

Materials:

  • NONOate of interest

  • Appropriate buffer or cell culture medium (pH 7.4)

  • Sterile, sealed container

  • Incubator at 37°C

  • Griess reagent kit for nitrite (B80452) quantification

Procedure:

  • Dissolution: Prepare a stock solution of the NONOate in the desired buffer or medium at the same concentration as the active NONOate to be used in the experiment.

  • Decomposition: Incubate the NONOate solution in a sealed container at 37°C for a period equivalent to at least 10 half-lives of the specific NONOate. For example, for Spermine NONOate (t½ ≈ 39 minutes), this would be approximately 6.5 hours. For DETA/NO (t½ ≈ 20 hours), this would be around 8-9 days.

  • Validation (Griess Assay): After the incubation period, it is crucial to validate that the solution is no longer releasing NO. This can be done by measuring the concentration of nitrite, a stable end-product of NO in aqueous solution.

    • Take an aliquot of the "spent" solution and a freshly prepared solution of the active NONOate.

    • Perform the Griess assay according to the manufacturer's instructions on both solutions.

    • A successful "spent" solution should show a negligible increase in nitrite concentration over time compared to the fresh solution, which should show a time-dependent increase in nitrite.

  • Storage and Use: Once validated, the spent NONOate solution can be used in experiments alongside the active NONOate and other controls. It is recommended to use the spent solution promptly or store it at -20°C for short periods.

Assay for cGMP Measurement

This protocol outlines a general procedure for measuring intracellular cGMP levels, a common method to quantify the activation of the canonical NO signaling pathway.

Materials:

  • Cells in culture

  • NONOate, spent NONOate, and pure backbone solutions

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation

  • Cell lysis buffer

  • cGMP enzyme immunoassay (EIA) kit

Procedure:

  • Cell Seeding: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent the degradation of cGMP.

  • Treatment: Add the NONOate, spent NONOate, pure backbone, and other controls (e.g., sGC inhibitor ODQ) to the cells at the desired concentrations.

  • Incubation: Incubate for a time period appropriate for the NONOate's half-life and the expected cellular response.

  • Cell Lysis: Terminate the experiment by aspirating the medium and lysing the cells with the provided lysis buffer from the EIA kit.

  • cGMP Quantification: Perform the cGMP EIA according to the manufacturer's protocol.

  • Data Analysis: Determine the cGMP concentration in each sample and compare the effects of the different treatments. A significant increase in cGMP with the active NONOate, which is absent with the spent NONOate and the pure backbone, and is blocked by ODQ, indicates an NO-mediated effect through the sGC-cGMP pathway.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and the logical workflow for distinguishing between NO-mediated and backbone-mediated effects.

NO_Signaling_Pathway NONOate NONOate NO Nitric Oxide (NO) NONOate->NO Decomposition Backbone Nucleophile Backbone NONOate->Backbone Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation Backbone_Target Backbone-Specific Target/Pathway Backbone->Backbone_Target GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Physiological_Effect_NO Physiological Effect (e.g., Vasodilation) PKG->Physiological_Effect_NO Physiological_Effect_Backbone Physiological Effect (e.g., Cytokine Modulation) Backbone_Target->Physiological_Effect_Backbone

Figure 1: Dual Signaling Pathways of NONOates.

Experimental_Workflow Start Observe Biological Effect with NONOate Control1 Test with 'Spent' NONOate Start->Control1 Control2 Test with Pure Backbone Control1->Control2 Effect Persists Control3 Use NO Scavenger (e.g., c-PTIO) Control1->Control3 Effect Diminishes Result_Backbone Effect is likely Backbone-Mediated Control2->Result_Backbone Effect Persists Control4 Use sGC Inhibitor (e.g., ODQ) Control3->Control4 Effect Diminishes Control3->Result_Backbone Effect Persists Result_NO_sGC Effect is NO- and sGC-Dependent Control4->Result_NO_sGC Effect Diminishes Result_NO_sGC_Ind Effect is NO-Mediated, sGC-Independent Control4->Result_NO_sGC_Ind Effect Persists Result_NO Effect is likely NO-Mediated

Figure 2: Workflow for Distinguishing Effects.

References

A Comparative Guide to NONOate Stability and Nitric Oxide Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of common diazeniumdiolates, colloquially known as NONOates, focusing on their stability and nitric oxide (NO) release profiles. This information is crucial for the selection of an appropriate NO donor for specific research and therapeutic applications, ensuring predictable and reproducible results.

Introduction to NONOates

Diazeniumdiolates are a class of compounds that feature the [R¹R²N-N(O)=NO]⁻ functional group. They are widely utilized as nitric oxide donors in biomedical research due to their predictable and pH-dependent decomposition, which liberates NO.[1][2] The rate of NO release is governed by the chemical structure of the parent amine, as well as environmental factors such as pH and temperature.[1][3] This predictable nature makes them invaluable tools for studying the multifaceted roles of NO in physiology and pathophysiology.[1]

Comparative Analysis of NONOate Properties

The stability of NONOates and their corresponding NO release kinetics vary significantly, offering a broad spectrum of options for researchers. The choice of a specific NONOate depends on the desired concentration and duration of NO exposure for a given experiment.

Key Characteristics and Half-Life Data

The half-life (t½) is a critical parameter for NONOates, indicating the time required for half of the compound to decompose and release NO. This parameter is highly dependent on pH and temperature, with decomposition accelerating at lower pH and higher temperatures.[1][2] Below is a summary of the properties of several commonly used NONOates.

NONOateChemical NameHalf-life (t½) at 37°C, pH 7.4Half-life (t½) at 22-25°C, pH 7.4Moles of NO Released per Mole of NONOateKey Features
PROLI NONOate 1-(Hydroxy-NNO-azoxy)-L-proline, disodium (B8443419) salt~1.8 seconds[1][4]-2[1][4]Extremely rapid NO release, suitable for bolus NO delivery.
DEA NONOate Diethylamine NONOate diethylammonium (B1227033) salt~2 minutes[1][5][6]~16 minutes[1][5][6]1.5[1][5][6]Rapid-releasing, providing a short burst of NO.
PAPA NONOate 3-(2-Hydroxy-2-nitroso-1-propylhydrazino)-1-propanamine~15 minutes[1][7]~77 minutes[1][7][8][9]2[1][7]A popular choice for a moderately fast and reliable NO release.[8]
DPTA NONOate Dipropylenetriamine NONOate~3 hours[1][10][11][12]~5 hours[1][10][11]2[1][11]Slower, more sustained NO release profile suitable for longer-term experiments.
DETA NONOate Diethylenetriamine NONOate~20 hours[1][5]~56 hours[1][5]2[1][5]Very slow and prolonged NO release, mimicking sustained endogenous NO production.[5]

Nitric Oxide Release Profiles

The release of NO from NONOates follows first-order kinetics.[1][13] The rate of release is primarily influenced by the protonation of the NONOate structure, which initiates decomposition.[14]

Freshly prepared stock solutions of NONOates are crucial for reproducible experiments, as their stability in solution, even when refrigerated, can decline over days.[8] For instance, the amount of NO released from PAPA NONOate and NOC-5 stocks decreases significantly over a few days, whereas donors like SNP and GSNO exhibit greater stability.[8] Frozen stock solutions may also show a reduced NO release compared to fresh stocks.[8][15]

The concentration of the NONOate solution also impacts the resulting NO concentration in the medium. For example, increasing concentrations of PAPA NONOate lead to a more rapid and higher plateau of NO concentration.[8][15] In contrast, this compound exhibits a slow and continuous release, reaching a steady-state NO concentration after a longer period.[16]

Experimental Methodologies

Accurate and reliable measurement of NO release from NONOates is paramount. Several methods are commonly employed, each with its own advantages and limitations.

Chemiluminescence-Based Detection

This is a highly sensitive and robust method for the direct quantification of NO.[17] It is based on the gas-phase reaction of NO with ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂). As NO₂ decays to its ground state, it emits light (chemiluminescence), and the intensity of this light is directly proportional to the NO concentration.[17][18][19] This technique can measure NO in the picomolar to nanomolar range.[17]

Experimental Protocol:

  • System Setup: A chemiluminescence NO analyzer is required. The system typically consists of a reaction chamber, an ozone generator, a photomultiplier tube detector, and a data acquisition system.

  • Sample Preparation: A stock solution of the NONOate is prepared in an alkaline buffer (e.g., 10 mM NaOH) to ensure stability.[2]

  • Initiation of NO Release: The NONOate stock solution is diluted into a buffered solution (e.g., phosphate-buffered saline, PBS) at the desired pH (typically 7.4) and temperature (e.g., 37°C) to initiate NO release.

  • Measurement: The headspace gas from the sample solution is continuously drawn into the chemiluminescence analyzer. The analyzer mixes the sample gas with ozone, and the resulting chemiluminescence is detected by the photomultiplier tube.

  • Data Analysis: The signal from the detector is recorded over time to generate an NO release profile. The concentration of NO can be determined by calibrating the instrument with a known concentration of NO gas.

Griess Assay

The Griess assay is a widely used, indirect colorimetric method for measuring nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solutions.[20][21] This method is less sensitive than chemiluminescence but is simpler and more accessible.[22]

Experimental Protocol:

  • Sample Collection: Aliquots of the solution containing the NONOate are collected at various time points after initiating NO release.

  • Griess Reaction: The Griess reagent, which is a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine (NED), is added to the samples.[21] In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with NED to produce a colored azo compound.[21]

  • Spectrophotometric Measurement: The absorbance of the resulting pink/purple solution is measured using a spectrophotometer at approximately 540 nm.[23]

  • Quantification: The nitrite concentration is determined by comparing the absorbance of the samples to a standard curve generated with known concentrations of sodium nitrite.[20] For samples containing nitrate (B79036) (NO₃⁻), a preliminary step using nitrate reductase is required to convert nitrate to nitrite.[24]

Visualizing Key Processes

To better understand the fundamental aspects of NONOate chemistry and experimental design, the following diagrams illustrate the general decomposition pathway and a typical workflow for comparative analysis.

NONOate_Decomposition NONOate NONOate [R¹R²N-N(O)=NO]⁻ Intermediate Protonated Intermediate NONOate->Intermediate Protonation Proton H⁺ Proton->Intermediate NO_Release Nitric Oxide (NO) Intermediate->NO_Release Decomposition Amine Parent Amine (R¹R²NH) Intermediate->Amine

Caption: General decomposition pathway of a NONOate.

Caption: Workflow for comparing NONOate stability.

Conclusion

The selection of a NONOate for research or therapeutic development requires careful consideration of its stability and NO release profile. Rapidly releasing NONOates like PROLI and DEA NONOate are suitable for applications requiring a short, high-concentration burst of NO. In contrast, compounds such as DPTA and this compound provide a sustained, lower-level release of NO, which is often desirable for mimicking physiological conditions or for long-term therapeutic effects. By understanding the comparative characteristics presented in this guide and employing rigorous experimental methodologies, researchers can effectively harness the potential of these versatile NO donors.

References

Safety Operating Guide

Proper Disposal of DETA NONOate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of chemical reagents like DETA NONOate. As a potent nitric oxide (NO) donor, this compound requires specific handling and disposal procedures to mitigate potential hazards. This guide provides essential safety information and a step-by-step protocol for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

It is critical to understand that this compound must not be discarded as regular laboratory trash or poured down the drain.[1] Disposal procedures must comply with all applicable official regulations for hazardous chemical waste. The recommended approach for managing waste this compound involves a controlled chemical decomposition process prior to collection by certified hazardous waste personnel.

The stability of this compound is highly dependent on pH. It exhibits relative stability in alkaline environments but undergoes decomposition to release nitric oxide gas as the pH is lowered.[2] This chemical property is the basis for the controlled degradation protocol outlined below.

Key Quantitative Data for this compound

For quick reference, the table below summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₄H₁₃N₅O₂
Molecular Weight 163.18 g/mol
Appearance Crystalline solid[3]
Solubility in Aqueous Buffers >100 mg/mL[4]
Half-life at pH 7.4, 37°C ~20 hours[2]
Half-life at pH 7.4, 22-25°C ~56 hours[2]
Nitric Oxide Release 2 moles of NO per mole of this compound[2]
UV Absorbance Maximum (λmax) 252 nm[4]

Experimental Protocol for Acid-Mediated Decomposition of this compound

This protocol provides a detailed methodology for the safe chemical degradation of unwanted this compound in a laboratory setting.

Core Safety Requirements:

  • This procedure must be conducted within a certified chemical fume hood.

  • Personal Protective Equipment (PPE), including a laboratory coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.

Materials:

  • Waste this compound

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl)

  • pH indicator strips or a calibrated pH meter

  • Glass beakers

  • Magnetic stir plate and stir bar

  • Properly labeled hazardous waste container

Procedure:

  • Preparation of an Alkaline Stock Solution: In a chemical fume hood, carefully dissolve the waste this compound in a minimal volume of 0.1 M NaOH solution within a glass beaker. The alkaline conditions will temporarily stabilize the compound, preventing premature decomposition.[2] A concentration range of 1-10 mg/mL is recommended for controlled handling.

  • Controlled Acidification for Decomposition: Place the beaker on a magnetic stir plate and commence gentle stirring. Slowly and deliberately add 1 M HCl dropwise to the this compound solution. This gradual acidification will lower the pH and initiate the controlled decomposition of the NONOate, resulting in the release of nitric oxide gas.[2]

    • CRITICAL SAFETY NOTE: The release of nitric oxide gas presents an inhalation hazard. This step must be performed in a well-ventilated chemical fume hood.

  • Monitoring and Ensuring Complete Decomposition: Regularly check the pH of the solution using either pH indicator strips or a calibrated pH meter. Continue the dropwise addition of acid until the solution reaches a pH between 5.0 and 6.0. Allow the solution to stir continuously within the fume hood for a minimum of 24 hours to ensure the complete decomposition of the this compound. The rate of decomposition is significantly faster at a lower pH.[5]

  • Verification of Decomposition (Optional but Recommended): For verification of complete degradation, a small aliquot of the treated solution can be analyzed by UV-Vis spectrophotometry. The absence of the characteristic absorbance peak at 252 nm is a reliable indicator of the complete decomposition of the parent this compound compound.[6]

  • Neutralization of the Final Solution: Following the decomposition period, neutralize the solution by carefully adding a suitable base, such as sodium bicarbonate or sodium hydroxide, until the pH is within the neutral range of 6.0 to 8.0.

  • Collection for Final Disposal: Transfer the final, neutralized solution into a properly and clearly labeled hazardous waste container.

  • Final Waste Disposal: The container with the treated this compound solution should be collected by your institution's Environmental Health and Safety (EHS) department for final disposal in accordance with all local, state, and federal regulations.

Logical Workflow for this compound Disposal

The following diagram outlines the procedural flow for the safe and compliant disposal of this compound.

DETA_NONOate_Disposal_Workflow start Start: Waste This compound dissolve Dissolve in 0.1 M NaOH in a Chemical Fume Hood start->dissolve acidify Slowly Add 1 M HCl to Achieve pH 5-6 dissolve->acidify stir Stir for 24 Hours to Ensure Complete Decomposition acidify->stir verify Optional: Verify Decomposition via UV-Vis at 252 nm stir->verify neutralize Neutralize Solution to pH 6-8 stir->neutralize If Verification is Skipped verify->neutralize Decomposition Confirmed collect Transfer to Labeled Hazardous Waste Container neutralize->collect end Arrange for Pickup by Institutional EHS collect->end

Caption: A step-by-step workflow for the safe disposal of this compound.

References

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